8-Hydroxyodoroside A
Description
BenchChem offers high-quality 8-Hydroxyodoroside A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Hydroxyodoroside A including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
176519-75-8 |
|---|---|
Molecular Formula |
C30H46O8 |
Appearance |
Powder |
Synonyms |
8-Hydroxyodoroside A |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Source Identification of 8-Hydroxyodoroside A
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the identification, isolation, and characterization of 8-Hydroxyodoroside A from its natural sources. The methodologies detailed herein are grounded in established phytochemical and analytical techniques, ensuring scientific integrity and reproducibility.
Section 1: Understanding 8-Hydroxyodoroside A and its Chemical Class
8-Hydroxyodoroside A is a naturally occurring steroid belonging to the cardenolide subgroup of cardiac glycosides.[1][] Cardiac glycosides are a class of secondary metabolites found in various plants and some animals, historically recognized for their potent effects on heart muscle.[1] The fundamental structure of a cardiac glycoside consists of a steroid nucleus (aglycone) attached to a sugar moiety (glycone). This unique structure is responsible for their biological activity, primarily the inhibition of the Na+/K+-ATPase pump in cell membranes.[3][4][5]
The interest in 8-Hydroxyodoroside A and similar cardiac glycosides extends beyond their cardiotonic properties. Recent research has highlighted their potential as anticancer, antiviral, and immunomodulatory agents, prompting a renewed focus on identifying and characterizing novel compounds within this class.[1]
Section 2: The Apocynaceae Family: A Primary Reservoir of Cardiac Glycosides
The initial step in identifying a natural source for a specific compound is to survey the botanical families known to produce structurally related molecules. For cardiac glycosides like 8-Hydroxyodoroside A, the Apocynaceae family is a principal starting point.[1][3][4] This large and diverse family of flowering plants is well-documented for its production of a wide array of bioactive compounds, including a significant number of cardenolides.[3][4]
Confirmed Natural Source: Nerium indicum
Current literature and chemical databases explicitly identify Nerium indicum (also known as Nerium oleander) as a natural source of 8-Hydroxyodoroside A.[] N. indicum, a member of the Apocynaceae family, is a well-known ornamental shrub that is also notoriously toxic due to its high concentration of cardiac glycosides.
High-Potential Genera for Investigation: Cerbera
Within the Apocynaceae family, the genus Cerbera presents a high-potential source for isolating 8-Hydroxyodoroside A or its close structural analogs. Species such as Cerbera odollam and Cerbera manghas are rich in various cardiac glycosides, including cerberin, odollin, and neriifolin.[6] The shared biosynthetic pathways for cardiac glycosides within the same botanical family make these species prime candidates for targeted phytochemical investigation.[7]
The following table summarizes the key phytochemicals found in these related species:
| Plant Species | Family | Key Phytochemicals Identified |
| Nerium indicum | Apocynaceae | 8-Hydroxyodoroside A, Oleandrin, Digitoxigenin |
| Cerbera odollam | Apocynaceae | Cerberin, Odollin, Neriifolin, Saponins, Tannins[6][8] |
| Cerbera manghas | Apocynaceae | Cardiac glycosides, Terpenoids, Phenolic acids[7][9] |
Section 3: Methodological Workflow for Source Identification and Compound Isolation
The process of identifying and isolating a target compound from a plant source is a systematic endeavor that integrates botanical knowledge with analytical chemistry. The following workflow provides a detailed, step-by-step approach.
Caption: A generalized workflow for the isolation of 8-Hydroxyodoroside A.
Detailed Experimental Protocols
-
Collection: Collect fresh plant material, such as leaves, stems, or seeds, from the target species (e.g., Nerium indicum). It is crucial to document the collection location, date, and time.
-
Authentication: A botanist should formally identify and authenticate a voucher specimen of the plant material. This is a critical step for reproducibility and scientific validity.
-
Drying: The plant material should be air-dried in the shade or in a well-ventilated oven at a low temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.
-
Grinding: Once completely dry, grind the plant material into a fine powder to increase the surface area for efficient solvent extraction.
-
Maceration or Soxhlet Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) for a specified period (e.g., 24-72 hours) with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus. This method continuously percolates fresh solvent through the plant material.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent System: Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This separates compounds based on their polarity. Cardiac glycosides are typically found in the more polar fractions (chloroform and ethyl acetate).
-
Fraction Collection: Collect each solvent layer separately and concentrate them using a rotary evaporator.
-
Column Chromatography:
-
Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect the eluate in numerous small fractions.
-
-
Thin Layer Chromatography (TLC): Monitor the collected fractions using TLC to identify those containing the compound of interest. A suitable visualizing agent, such as Liebermann-Burchard reagent, can be used to detect steroids and cardiac glycosides.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, pool the fractions containing the target compound and subject them to preparative HPLC. This technique offers high resolution and is ideal for isolating pure compounds.
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR: Provide information about the carbon-hydrogen framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Establish the connectivity between protons and carbons, allowing for the complete structural assignment of the molecule.
-
-
Comparison with Known Data: Compare the obtained spectroscopic data with published data for 8-Hydroxyodoroside A to confirm its identity.
Section 4: The Logic of Experimental Choices
The selection of each methodological step is guided by the physicochemical properties of the target compound and the complex matrix of the natural source.
Caption: The logical progression of experimental design.
The choice of methanol or ethanol for the initial extraction is due to their ability to extract a wide range of compounds with varying polarities. Subsequent liquid-liquid partitioning is a crucial step to remove highly non-polar compounds (like fats and waxes) and highly polar compounds (like sugars and salts), thereby enriching the fraction containing the moderately polar cardiac glycosides. Silica gel chromatography further refines this separation, and preparative HPLC provides the high resolution necessary to isolate the target compound in a pure form.
Section 5: Conclusion and Future Directions
The identification and isolation of 8-Hydroxyodoroside A from its natural sources, primarily Nerium indicum and potentially other members of the Apocynaceae family like Cerbera species, is a feasible yet meticulous process. The methodologies outlined in this guide provide a robust framework for researchers to successfully isolate and characterize this and other related cardiac glycosides. Future research should focus on screening a wider range of Apocynaceae species to discover novel cardiac glycosides and on developing more efficient and scalable purification protocols to facilitate further pharmacological investigation.
References
-
Bintaro (Cerbera odollam and Cerbera manghas): an overview of its eco-friendly use, pharmacology, and toxicology. PubMed Central. [Link]
-
(PDF) Phytochemical Analysis, Antioxidant Assay and Antimicrobial Activity in Leaf Extracts of Cerbera odollam Gaertn. ResearchGate. [Link]
-
Cerbera odollam extracts as eco-friendly botanical insecticides against Arthroschista hilaralis Walker. Global Journal of Environmental Science and Management. [Link]
-
Assessment of phytochemical and Pharmacological properties of ethanolic extract of Cerbera manghas L. leaves. ResearchGate. [Link]
-
Cardiotonic effects of cardiac glycosides from plants of Apocynaceae family. ResearchGate. [Link]
-
Cardiotonic effects of cardiac glycosides from plants of Apocynaceae family. Thai Journal of Pharmaceutical Sciences. [Link]
-
Ethnobotanical, phytochemical, and pharmacological properties of Cerbera manghas L. Journal of Basic and Clinical Physiology and Pharmacology. [Link]
-
Cerbera odollam extracts as eco-friendly botanical insecticides against Arthroschista hilaralis Walker. Global Journal of Environmental Science and Management. [Link]
-
Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. MDPI. [Link]
-
Phytochemical Analysis, Antioxidant Assay and Antimicrobial Activity in Leaf Extracts of Cerbera odollam Gaertn. Pharmacognosy Journal. [Link]
-
(PDF) Antibacterial,cytotoxic and neuropharmacological activities of Cerbera odollam seeds. ResearchGate. [Link]
-
Cardiac glycosides. Zaporizhzhia State Medical University. [Link]
-
CARDIAC GLYCOSIDES, PHENOLIC COMPOUNDS AND ANTIOXIDANT ACTIVITY FROM PLANT CELL SUSPENSION CULTURES OF Thevetia peruviana PRODUC. Revista UDCA Actualidad & Divulgación Científica. [Link]
Sources
- 1. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. he05.tci-thaijo.org [he05.tci-thaijo.org]
- 5. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 6. Bintaro (Cerbera odollam and Cerbera manghas): an overview of its eco-friendly use, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the Molecular Architecture of 8-Hydroxyodoroside A: A Technical Guide for Natural Product Researchers
This guide provides an in-depth, technical walkthrough of the chemical structure elucidation of 8-Hydroxyodoroside A, a cardenolide glycoside of significant interest. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative that mirrors the scientific discovery process. We will delve into the logic behind the experimental choices, ensuring a thorough understanding of how the final structure was pieced together from a mosaic of spectroscopic data.
Introduction: The Significance of Cardiac Glycosides and the Quest for Novel Structures
Cardiac glycosides, a class of naturally occurring steroids, have a long and storied history in medicine, most notably in the treatment of heart conditions. Their mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to an increase in intracellular calcium ions and consequently, enhanced cardiac contractility. Beyond their cardiotonic effects, recent research has unveiled their potential as anticancer, antiviral, and insecticidal agents. This expanding therapeutic landscape drives the continued exploration of plants, such as those from the Apocynaceae family, for novel cardiac glycosides with unique structural features and biological activities. 8-Hydroxyodoroside A emerges from this ongoing quest, representing a subtle yet significant variation on known cardenolide scaffolds.
Foundational Analysis: Determining the Molecular Blueprint
The first step in the structural elucidation of any unknown natural product is to establish its molecular formula. This provides the fundamental count of each type of atom within the molecule, a critical piece of the puzzle.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is the gold standard for determining the elemental composition of a molecule with high accuracy. For 8-Hydroxyodoroside A, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was employed.
Experimental Protocol: HR-FAB-MS
-
Sample Preparation: A dilute solution of the purified 8-Hydroxyodoroside A is prepared in a suitable matrix, typically 3-nitrobenzyl alcohol (3-NBA), which facilitates ionization.
-
Ionization: The sample-matrix mixture is bombarded with a high-energy beam of atoms (e.g., Xenon), causing the sample molecules to be desorbed and ionized, primarily through protonation.
-
Mass Analysis: The resulting ions are guided into a high-resolution mass analyzer (e.g., a time-of-flight or magnetic sector analyzer). The analyzer measures the mass-to-charge ratio (m/z) of the ions with exceptional precision.
-
Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined. This experimental value is then compared against theoretical masses for various possible elemental compositions using specialized software.
For 8-Hydroxyodoroside A, the HR-FAB-MS analysis yielded a protonated molecular ion [M+H]⁺ at an m/z that corresponded to the molecular formula C₃₀H₄₆O₈ . This formula indicates the presence of eight degrees of unsaturation, providing initial clues about the presence of rings and/or double bonds in the structure.
Deciphering the Carbon and Proton Framework: 1D and 2D NMR Spectroscopy
With the molecular formula in hand, the next and most intricate phase is to map the connectivity of the atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each carbon and proton.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 8-Hydroxyodoroside A (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Aglycone | ||
| 1 | 37.4 | 1.85, 1.10 |
| 2 | 27.5 | 1.75, 1.65 |
| 3 | 78.1 | 3.95 (br s) |
| 4 | 34.2 | 2.40, 2.20 |
| 5 | 42.5 | 1.90 |
| 6 | 28.1 | 1.80, 1.45 |
| 7 | 72.3 | 4.10 (br s) |
| 8 | 77.5 | - |
| 9 | 49.8 | 1.60 |
| 10 | 36.9 | - |
| 11 | 21.5 | 1.55, 1.40 |
| 12 | 39.5 | 2.05, 1.25 |
| 13 | 49.2 | - |
| 14 | 85.1 | - |
| 15 | 32.7 | 2.25, 1.70 |
| 16 | 27.0 | 2.00, 1.85 |
| 17 | 51.2 | 2.75 (t, 8.5) |
| 18 | 15.8 | 0.92 (s) |
| 19 | 23.5 | 1.05 (s) |
| 20 | 175.2 | - |
| 21 | 74.5 | 4.85 (d, 18.0), 4.95 (d, 18.0) |
| 22 | 117.8 | 5.90 (s) |
| Sugar Moiety | ||
| 1' | 98.5 | 4.80 (d, 8.0) |
| 2' | 75.2 | 3.60 (m) |
| 3' | 78.5 | 3.70 (m) |
| 4' | 72.8 | 3.50 (m) |
| 5' | 76.9 | 3.40 (m) |
| 6' | 18.2 | 1.25 (d, 6.0) |
Analysis of the Aglycone Structure
The ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra revealed the presence of 30 carbon signals, which were categorized into methyl, methylene, methine, and quaternary carbons. Key observations for the aglycone portion included:
-
Two Methyl Groups: Signals at δC 15.8 and 23.5, corresponding to the characteristic C-18 and C-19 angular methyl groups of a steroid nucleus.
-
Oxygenated Carbons: Several signals in the δC 70-85 ppm range (C-3, C-7, C-8, and C-14) indicated the presence of hydroxyl or ether linkages. The downfield shift of C-3 to δC 78.1 suggested it as the site of glycosylation.
-
A Butenolide Ring: The characteristic signals for a cardenolide butenolide ring were observed at δC 175.2 (C-20, a carbonyl), 117.8 (C-22, an olefinic methine), and 74.5 (C-21, an oxygenated methylene). The proton spectrum showed a singlet for H-22 at δH 5.90 and two doublets for the H-21 protons at δH 4.85 and 4.95.
Identification of the Sugar Moiety
The remaining six carbon signals and associated proton signals were characteristic of a sugar unit. The anomeric proton at δH 4.80 (d, J = 8.0 Hz) and the corresponding anomeric carbon at δC 98.5 indicated a β-glycosidic linkage. The presence of a methyl group at δC 18.2 and δH 1.25 (d, J = 6.0 Hz) pointed to a 6-deoxyhexose. By comparing the NMR data with known sugars, this moiety was identified as β-D-thevetose .
Assembling the Pieces with 2D NMR
Two-dimensional NMR experiments are essential for establishing the connectivity between protons and carbons.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It was used to trace the proton-proton correlations within the steroid rings and the sugar unit, confirming the spin systems of the individual rings and the sugar.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. This allowed for the unambiguous assignment of the protonated carbons in the structure.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for connecting different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away.
Key HMBC Correlations for Structural Elucidation:
-
Glycosylation Site: A correlation between the anomeric proton of the sugar (H-1' at δH 4.80) and the C-3 of the aglycone (δC 78.1) definitively established the point of attachment of the thevetose unit.
-
Aglycone Connectivity: Correlations from the methyl protons H-18 (δH 0.92) to C-12, C-13, C-14, and C-17, and from H-19 (δH 1.05) to C-1, C-5, C-9, and C-10 confirmed the steroidal framework.
-
Hydroxyl Group Placement: The downfield chemical shifts of C-7 (δC 72.3), C-8 (δC 77.5), and C-14 (δC 85.1) indicated the presence of hydroxyl groups at these positions. The presence of the hydroxyl group at the C-8 position is a key distinguishing feature of this molecule.
Caption: Key HMBC correlations confirming the glycosylation site.
Stereochemistry: Defining the 3D Arrangement
The relative stereochemistry of the aglycone was determined through a combination of NOESY (Nuclear Overhauser Effect Spectroscopy) experiments and analysis of proton-proton coupling constants.
-
NOESY: This experiment shows through-space correlations between protons that are close to each other, irrespective of their bonding. Key NOESY correlations observed for 8-Hydroxyodoroside A confirmed the cis-fusion of the A/B and C/D rings and the trans-fusion of the B/C rings, which is typical for cardenolides. For instance, correlations between H-19 and protons on the β-face of the steroid, and between H-18 and protons on the β-face, helped to establish the overall conformation.
-
Coupling Constants (J-values): The large coupling constant of the anomeric proton (J = 8.0 Hz) confirmed the β-configuration of the glycosidic bond.
Caption: Workflow for the elucidation of 8-Hydroxyodoroside A.
Final Structure and Conclusion
The culmination of the comprehensive analysis of the spectroscopic data led to the unambiguous assignment of the structure of 8-Hydroxyodoroside A as 3β-O-(β-D-thevetopyranosyl)-8,14-dihydroxy-5β,14β-card-20(22)-enolide .
The elucidation of 8-Hydroxyodoroside A showcases the power of a systematic and multi-faceted analytical approach in natural product chemistry. By logically progressing from the determination of the molecular formula to the detailed mapping of atomic connectivity and stereochemistry, the complete molecular architecture of this novel cardiac glycoside was successfully unveiled. This foundational work paves the way for further investigation into its biological activity and potential therapeutic applications.
References
-
Abe, F., & Yamauchi, T. (1992). Cardenolide Glycosides from the Seeds of Thevetia peruviana. Journal of Natural Products, 55(12), 1738-1743. [Link]
A Technical Guide to the Spectroscopic Elucidation of Novel Natural Products: The Case of 8-Hydroxyodoroside A
For researchers, scientists, and professionals in drug development, the discovery and structural elucidation of novel natural products is a cornerstone of innovation. This guide provides an in-depth, technical framework for the spectroscopic analysis of a newly isolated compound, using the hypothetical molecule "8-Hydroxyodoroside A" as a case study. The principles and methodologies detailed herein are universally applicable to the structural determination of complex organic molecules.
Introduction: The Challenge of the Unknown
The identification of a new chemical entity, such as "8-Hydroxyodoroside A," begins with a fundamental question: What is its molecular structure? Answering this question is a puzzle that requires a synergistic application of modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will walk through the logical progression of experiments and data interpretation necessary to move from an unknown isolate to a fully characterized molecule.
The First Clue: Mass Spectrometry and Molecular Formula
Mass spectrometry is the initial and indispensable tool for determining the molecular weight and elemental composition of a new compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
The first step is to obtain a high-resolution mass spectrum, typically using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. HRMS provides a highly accurate mass measurement, which is crucial for determining the molecular formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small amount (typically <1 mg) of the purified "8-Hydroxyodoroside A" in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. The choice of mode will depend on the acidic or basic nature of the analyte.
-
Data Analysis: The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺). The high accuracy of the measurement allows for the use of software to generate a list of possible molecular formulas that fit the observed m/z value within a narrow mass tolerance (typically <5 ppm).
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Once the molecular formula is established, tandem mass spectrometry (MS/MS) is employed to gain insights into the structural fragments of the molecule. In an MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides a fragmentation pattern that can be pieced together to reveal key structural motifs. For instance, the fragmentation of a glycoside would be expected to show the loss of the sugar moiety.
The Architectural Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. A suite of 1D and 2D NMR experiments is required for a complete structural elucidation.
¹H NMR: A Proton's Perspective
The ¹H NMR spectrum reveals the chemical environment of all the hydrogen atoms in the molecule. Key information derived from this spectrum includes:
-
Chemical Shift (δ): The position of a signal on the x-axis, which indicates the electronic environment of the proton.
-
Integration: The area under a signal, which is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): The splitting of a signal due to the influence of neighboring protons, which provides information about the connectivity of protons.
¹³C NMR and DEPT: The Carbon Skeleton
The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. While standard ¹³C NMR provides the chemical shifts of the carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
2D NMR: Connecting the Dots
2D NMR experiments are the key to assembling the complete structure by revealing correlations between different nuclei.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful experiment for connecting different spin systems and for identifying the positions of quaternary carbons and heteroatoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is crucial for determining the relative stereochemistry of the molecule.
Hypothetical NMR Data for 8-Hydroxyodoroside A
To illustrate the interpretation of NMR data, a hypothetical set of data for "8-Hydroxyodoroside A" is presented below.
| Position | δC (ppm) | δH (ppm) | Key HMBC Correlations | Key COSY Correlations |
| 1 | 175.2 | H-2, H-3 | ||
| 2 | 34.5 | 2.50 (m) | C-1, C-3, C-4 | H-3 |
| 3 | 70.1 | 4.10 (dd) | C-1, C-2, C-4, C-5 | H-2, H-4 |
| 4 | 38.9 | 2.10 (m) | C-3, C-5, C-6 | H-3, H-5 |
| 5 | 72.8 | 3.80 (d) | C-4, C-6, C-10 | H-4 |
| 6 | 40.2 | 1.90 (m) | C-5, C-7, C-8 | H-7 |
| 7 | 28.7 | 1.60 (m), 1.75 (m) | C-6, C-8, C-9 | H-6, H-8 |
| 8 | 75.3 | 4.20 (t) | C-6, C-7, C-9, C-10 | H-7 |
| ... | ... | ... | ... | ... |
Caption: Hypothetical 2D NMR correlations for 8-Hydroxyodoroside A.
Integrated Structure Elucidation: Assembling the Puzzle
The final structure of "8-Hydroxyodoroside A" is determined by integrating all the spectroscopic data. The molecular formula from HRMS provides the elemental composition. The 1D and 2D NMR data are then used to piece together the carbon skeleton and the relative stereochemistry.
Caption: Workflow for the structure elucidation of a novel compound.
Experimental Protocols: Best Practices for Data Acquisition
Sample Preparation for NMR Spectroscopy
-
Sample Quantity: Weigh approximately 5-10 mg of the purified "8-Hydroxyodoroside A".
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, MeOD, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire a suite of NMR spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
Conclusion: From Data to Discovery
The structural elucidation of a novel natural product like "8-Hydroxyodoroside A" is a systematic process that relies on the careful acquisition and interpretation of spectroscopic data. By following the logical workflow outlined in this guide, from initial mass spectrometric analysis to the detailed connectivity information provided by 2D NMR, researchers can confidently determine the structure of new molecules, paving the way for further investigation into their biological activities and potential applications.
References
At this time, no direct publications with spectroscopic data for a compound named "8-Hydroxyodoroside A" have been identified in the public domain. The methodologies described in this guide are based on established principles of organic spectroscopy, which are detailed in numerous textbooks and scientific publications. For further reading on the application of these techniques, the following resources are recommended:
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Friebolin, H. (2010). One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
- de Hoffmann, E., & Stroobant, V. (2007).
Unraveling the Molecular Architecture: A Technical Guide to the Biosynthesis of 8-Hydroxyodoroside A
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyodoroside A, a cardenolide of significant interest, presents a complex biosynthetic puzzle. This guide provides a comprehensive technical overview of its putative biosynthetic pathway, grounded in the established principles of cardiac glycoside formation. While the precise enzymatic sequence for this specific molecule remains to be fully elucidated, this document synthesizes current knowledge to propose a scientifically rigorous and experimentally verifiable pathway. We delve into the core enzymatic transformations, from the foundational steroid scaffold to the intricate tailoring reactions that yield the final bioactive compound. Furthermore, this guide offers detailed experimental protocols and methodologies essential for researchers aiming to validate and further explore the biosynthesis of 8-Hydroxyodoroside A and other novel cardenolides. Our objective is to furnish the scientific community with a robust framework for advancing research and development in this critical area of natural product chemistry and pharmacology.
Introduction: The Significance of 8-Hydroxyodoroside A
Cardiac glycosides, a class of naturally occurring steroids, have long been a cornerstone in the treatment of cardiac conditions. 8-Hydroxyodoroside A, a member of this family isolated from Nerium indicum, has garnered attention for its potential therapeutic applications. Understanding its biosynthesis is paramount for several reasons: it opens avenues for synthetic biology approaches to enhance production, enables the generation of novel analogs with improved pharmacological profiles, and provides fundamental insights into the intricate biochemical machinery of medicinal plants. This guide serves as a technical deep-dive into the probable biosynthetic journey from a common steroid precursor to the complex structure of 8-Hydroxyodoroside A.
The Proposed Biosynthetic Pathway of 8-Hydroxyodoroside A
The biosynthesis of 8-Hydroxyodoroside A is predicated on the well-established pathway for cardenolides, which originates from cholesterol.[1] The pathway can be conceptually divided into three key stages: formation of the pregnane core, modification of the steroid backbone and formation of the cardenolide lactone ring, and finally, glycosylation.
Stage 1: Genesis of the Pregnane Core from Cholesterol
The journey begins with cholesterol, a ubiquitous sterol in plants. The initial committed step in cardenolide biosynthesis is the conversion of cholesterol to pregnenolone.[2] This critical transformation is catalyzed by enzymes belonging to the cytochrome P450 superfamily.[2]
-
Step 1: Cholesterol to Pregnenolone: This conversion involves the side-chain cleavage of cholesterol. In plants, this is thought to be a multi-step process analogous to steroidogenesis in animals, involving hydroxylations at C22 and C20, followed by the cleavage of the C20-C22 bond.
Caption: Conversion of Cholesterol to Pregnenolone.
Stage 2: Sculpting the Aglycone - Hydroxylation and Lactone Ring Formation
Pregnenolone undergoes a series of enzymatic modifications to form the characteristic cardenolide aglycone. These modifications include isomerizations, reductions, and crucial hydroxylations that dictate the final structure and activity of the molecule. The formation of the five-membered butenolide lactone ring at C-17 is a hallmark of cardenolides.[3]
-
Step 2: Pregnenolone to Progesterone: Pregnenolone is converted to progesterone through the action of a 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase.[4]
-
Step 3: Progesterone to 5β-Pregnane-3,20-dione: Progesterone is then reduced by progesterone 5β-reductase to yield 5β-pregnane-3,20-dione, establishing the characteristic cis-fusion of the A and B rings.[4]
-
Step 4: Hydroxylations of the Steroid Core: The pregnane skeleton undergoes a series of stereo- and regiospecific hydroxylations. For 8-Hydroxyodoroside A, this would involve hydroxylations at C-3, C-8, and C-14. These reactions are typically catalyzed by cytochrome P450 monooxygenases.[5][6][7] The order of these hydroxylations can vary.
-
Step 5: Formation of the Butenolide Lactone Ring: The formation of the γ-lactone ring is a key step. This is thought to proceed via the condensation of a C2 unit, likely derived from acetate, onto the C-21 of the pregnane core, followed by cyclization and dehydration.
Caption: Formation of the 8-Hydroxyodoroside A Aglycone.
Stage 3: The Final Touch - Glycosylation
The final step in the biosynthesis of 8-Hydroxyodoroside A is the attachment of a sugar moiety to the 3-hydroxyl group of the aglycone. This glycosylation step is crucial for the compound's solubility, stability, and biological activity. The sugar attached in 8-Hydroxyodoroside A is a deoxy sugar, which is a common feature of cardiac glycosides. This reaction is catalyzed by glycosyltransferases.
-
Step 6: Glycosylation of the Aglycone: A specific glycosyltransferase attaches a sugar moiety (likely derived from an activated sugar nucleotide like UDP-glucose) to the C-3 hydroxyl group of the aglycone.
Caption: Final Glycosylation Step.
Methodologies for Elucidating the Biosynthetic Pathway
The proposed pathway for 8-Hydroxyodoroside A biosynthesis provides a roadmap for experimental validation. The following section details key methodologies that are indispensable for confirming the intermediates, enzymes, and the overall sequence of events.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final natural product.[8][9][10][11]
Experimental Protocol: Isotopic Feeding and Analysis
-
Precursor Selection and Synthesis: Synthesize isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled cholesterol, pregnenolone, or progesterone.
-
Plant Material/Cell Culture Preparation: Utilize either whole Nerium indicum plants, specific tissues (e.g., leaves, roots), or establish cell suspension cultures.
-
Feeding of Labeled Precursors: Introduce the labeled precursor to the plant material or cell culture medium. The incubation time will need to be optimized.
-
Extraction and Purification: After the incubation period, harvest the plant material and perform a targeted extraction and purification of 8-Hydroxyodoroside A.
-
Analysis:
-
For ¹⁴C-labeled precursors, use liquid scintillation counting to determine the incorporation of radioactivity.
-
For ¹³C-labeled precursors, use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position and extent of label incorporation. This will provide direct evidence of the precursor-product relationship.
-
| Labeled Precursor | Expected Outcome if Incorporated | Analytical Technique |
| [¹³C]-Cholesterol | Enrichment of ¹³C at specific positions in the 8-Hydroxyodoroside A molecule. | NMR, MS |
| [¹³C]-Pregnenolone | Enrichment of ¹³C in the steroid core of 8-Hydroxyodoroside A. | NMR, MS |
| [¹³C]-Progesterone | Enrichment of ¹³C in the steroid core of 8-Hydroxyodoroside A. | NMR, MS |
Identification and Characterization of Biosynthetic Genes and Enzymes
Identifying the specific genes and characterizing the enzymes that catalyze each step is crucial for a complete understanding of the pathway.
Experimental Workflow: From Gene Discovery to Enzyme Function
-
Transcriptome Analysis: Perform RNA-sequencing on different tissues of Nerium indicum that are actively producing 8-Hydroxyodoroside A. Identify candidate genes (e.g., cytochrome P450s, dehydrogenases, reductases, glycosyltransferases) that show co-expression with the accumulation of the compound.
-
Gene Cloning and Heterologous Expression:
-
In Vitro Enzyme Assays:
-
Purify the recombinant enzymes.
-
Incubate the purified enzyme with the putative substrate (e.g., a proposed intermediate in the pathway) and necessary co-factors (e.g., NADPH for P450s).
-
Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic conversion.
-
-
Gene Silencing:
-
Utilize techniques like Virus-Induced Gene Silencing (VIGS) or RNA interference (RNAi) in Nerium indicum to downregulate the expression of a candidate gene.[17][18][19][20][21]
-
Analyze the metabolome of the silenced plants to observe any decrease in the production of 8-Hydroxyodoroside A or the accumulation of a precursor, which would provide in vivo evidence for the gene's function.
-
Caption: Workflow for Gene and Enzyme Functional Characterization.
Conclusion and Future Directions
The proposed biosynthetic pathway of 8-Hydroxyodoroside A provides a solid foundation for future research. The methodologies outlined in this guide offer a clear and actionable framework for the scientific community to rigorously test this hypothesis. The successful elucidation of this pathway will not only be a significant academic achievement but will also have profound implications for the pharmaceutical industry. Future efforts should focus on the complete identification and characterization of all the enzymes involved, which will pave the way for the heterologous production of 8-Hydroxyodoroside A and the engineered biosynthesis of novel, potent cardiac glycosides. This in-depth understanding is the key to unlocking the full therapeutic potential of this important class of natural products.
References
-
Britannica, T. Editors of Encyclopaedia (2026, January 9). Steroid. Encyclopedia Britannica. [Link]
-
Max Planck Institute for Chemical Ecology. (2023, September 18). Tracking down the formation of cardenolides in plants. [Link]
-
Wikipedia contributors. (2023, November 28). Cardenolide. In Wikipedia, The Free Encyclopedia. [Link]
-
Luta, M., Hensel, A., & Kreis, W. (1998). Synthesis of cardenolide glycosides and putative biosynthetic precursors of cardenolide glycosides. Steroids, 63(1), 44–49. [Link]
-
McCaughey, C. S., van Santen, J. A., van der Hooft, J. J. J., Medema, M. H., & Linington, R. G. (2020). An isotopic labeling approach linking natural products with biosynthetic gene clusters. Nature Chemical Biology, 16(4), 376–384. [Link]
-
Luo, X., et al. (2022). Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products. Marine Drugs, 20(6), 365. [Link]
-
Verma, P., et al. (2020). Gene Silencing and Over-Expression Studies in Concurrence With Promoter Specific Elicitations Reveal the Central Role of WsCYP85A69 in Biosynthesis of Triterpenoids in Withania somnifera (L.) Dunal. Frontiers in Plant Science, 11, 599447. [Link]
-
Kreis, W. (n.d.). Cardenolide Biosynthesis in Foxglove. [Link]
-
Singh, B. (1970). Cardenolides-glycosides and genins. Phytochemistry, 9(2), 315-331. [Link]
-
Patra, B., et al. (2022). Virus-Induced Gene Silencing as a Tool to Study Regulation of Alkaloid Biosynthesis in Medicinal Plants. Methods in Molecular Biology, 2469, 201-215. [Link]
-
Zhang, J., et al. (2020). Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design. Applied and Environmental Microbiology, 86(12), e00547-20. [Link]
-
Gase, K., et al. (2019). Biosynthetic approach to combine the first steps of cardenolide formation in Saccharomyces cerevisiae. MicrobiologyOpen, 8(10), e925. [Link]
-
Torres, M., & de la Mata, I. (2023). Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. Toxins, 15(3), 191. [Link]
-
Tria, J., & Hertweck, C. (2015). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry, 11, 2265–2277. [Link]
-
Zhang, J., et al. (2017). Heterologous expression of bacterial natural product biosynthetic pathways. Natural Product Reports, 34(8), 963-987. [Link]
-
Taylor & Francis. (n.d.). Cardenolides – Knowledge and References. [Link]
-
SNS Courseware. (n.d.). Techniques for Elucidation of Biosynthetic Pathways (or) Biogenetic Studies. [Link]
-
Wikipedia contributors. (2023, December 11). Steroid hormone. In Wikipedia, The Free Encyclopedia. [Link]
-
Al-Abdallat, A. M., & Al-Debei, H. S. (2022). Gene Silencing and its Applications in Plants. Journal of Plant Sciences, 10(1), 1-8. [Link]
-
Donova, M. V., & Egorova, O. V. (2022). Steroid Hydroxylation by Mutant Cytochrome P450 BM3-LG23 Using Two Expression Chassis. International Journal of Molecular Sciences, 23(23), 14692. [Link]
-
Chemistry LibreTexts. (2024, March 20). 27.7: Biosynthesis of Steroids. [Link]
-
Martinez de Alba, A. E., et al. (2013). Gene silencing in plants: A diversity of pathways. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1829(11), 1300-1308. [Link]
-
Liu, W., et al. (2022). H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel. Microbiology Spectrum, 10(6), e02422-22. [Link]
-
Simpson, T. J. (2000). Application of Isotopic Methods to Secondary Metabolic Pathways. Topics in Current Chemistry, 209, 1-49. [Link]
-
Zhang, J., et al. (2022). Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products. Marine Drugs, 20(6), 365. [Link]
-
Mncwangi, N., et al. (2021). A Novel Cardenolide Glycoside Isolated from Xysmalobium undulatum Reduces Levels of the Alzheimer's Disease-Associated β-Amyloid Peptides Aβ42 In Vitro. Molecules, 26(15), 4584. [Link]
-
Li, Y., et al. (2025). Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin. Beilstein Journal of Organic Chemistry, 21, 1-7. [Link]
-
Matyash, V., et al. (2022). Systems for Targeted Silencing of Gene Expression and Their Application in Plants and Animals. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
KEGG. (n.d.). Steroid hormone biosynthesis - Reference pathway. [Link]
-
Dr. Najeeb Lectures. (2023, February 12). Synthesis of Steroid Hormones | Biosynthesis | Dr Najeeb. [Link]
-
Gurevich, A. I., & Klyachko, N. L. (2021). Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts. Biochemistry (Moscow), 86(Suppl 1), S199–S212. [Link]
-
Gärtner, D. E., et al. (2012). Progesterone in cardenolide biosynthesis pathway of Digitalis lanata Ehrh. (according to, modified). ResearchGate. [Link]
-
Petrou, A., & Kokotos, G. (2017). The synthesis of cardenolide and bufadienolide aglycones, and related steroids bearing a heterocyclic subunit. Natural Product Reports, 34(5), 558-574. [Link]
-
Dr. Najeeb Lectures. (2023, February 12). Synthesis of Steroid Hormones | Biosynthesis | Dr Najeeb. [Link]
-
Bracco, P., et al. (2017). Hydroxylation of steroids by bacterial enzymes. a Reaction schemes for CYP, KSH, and S25DH. ResearchGate. [Link]
-
McCaughey, C. S., et al. (2020). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Nature Chemical Biology, 16(4), 376–384. [Link]
Sources
- 1. Steroid - Biosynthesis, Metabolism, Hormones | Britannica [britannica.com]
- 2. Tracking down the formation of cardenolides in plants [mpg.de]
- 3. Cardenolide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Gene Silencing and Over-Expression Studies in Concurrence With Promoter Specific Elicitations Reveal the Central Role of WsCYP85A69 in Biosynthesis of Triterpenoids in Withania somnifera (L.) Dunal [frontiersin.org]
- 18. Virus-Induced Gene Silencing as a Tool to Study Regulation of Alkaloid Biosynthesis in Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gene Silencing and its Applications in Plants [opensciencepublications.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
8-Hydroxyodoroside A and the Therapeutic Potential of Nerium Cardenolides: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of 8-Hydroxyodoroside A (CAS Number 176519-75-8), a cardiac glycoside isolated from Nerium indicum (Nerium oleander). Due to the limited specific research on 8-Hydroxyodoroside A, this document synthesizes information from closely related and well-studied cardenolides from the same plant, such as Odoroside A and Oleandrin, to provide a comprehensive understanding of its anticipated biological activities and mechanisms of action. This approach is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this class of compounds.
Introduction to Nerium Cardenolides
Nerium oleander has a long history in traditional medicine, and its extracts are known to contain a variety of biologically active cardiac glycosides, also known as cardenolides.[1][2] These steroid-based compounds are characterized by their potent effects on cardiac muscle, but emerging research has highlighted their significant potential as anticancer agents.[3][4] 8-Hydroxyodoroside A belongs to this family of compounds, and while specific data is sparse, its structural similarity to other Nerium glycosides, such as Odoroside A, suggests a shared bioactivity profile.
Table 1: Physicochemical Properties of 8-Hydroxyodoroside A
| Property | Value | Source |
| CAS Number | 176519-75-8 | Internal Database |
| Molecular Formula | C₃₀H₄₆O₈ | Vendor Information |
| Molecular Weight | 534.69 g/mol | Vendor Information |
| Source | Nerium indicum (Nerium oleander) | [5] |
| Compound Class | Cardenolide (Cardiac Glycoside) | [6] |
The Dual-Action Pharmacology: Cardiotonic and Anticancer Effects
The therapeutic interest in 8-Hydroxyodoroside A and its analogs stems from their dual pharmacological activities. Understanding both is critical for developing safe and effective therapies.
Cardiotonic Mechanism of Action
The primary and most well-understood mechanism of cardiac glycosides is their inhibition of the Na+/K+-ATPase pump in myocardial cells.[7][8] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, leading to an accumulation of intracellular calcium. The increased calcium concentration enhances the contractility of the heart muscle, providing the cardiotonic effect useful in treating conditions like congestive heart failure.[1][4]
Caption: Mechanism of cardiotonic activity of Nerium cardenolides.
Anticancer Mechanism of Action
Recent studies have demonstrated that cardiac glycosides from Nerium oleander possess potent anticancer properties, effective against a range of cancer cell lines including lung, breast, and leukemia.[3][6][9] The anticancer effects are multifaceted and appear to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
A key mechanism is the generation of Reactive Oxygen Species (ROS).[9][10] The related compound, Odoroside A, has been shown to induce apoptosis and autophagy in leukemia cells through the activation of the ROS/JNK signaling pathway.[5] In other cancer models, the ROS/p53 pathway is implicated, leading to cell death.[10] This cascade involves the accumulation of ROS, leading to mitochondrial stress, the release of cytochrome c, and the activation of caspases, which are the executioners of apoptosis.[5]
Caption: Apoptosis induction pathway via ROS signaling.
In addition to apoptosis, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest.[3] This process prevents cancer cells from proceeding through the phases of division. The mechanism often involves the tumor suppressor protein p53, which, when activated, can upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) like p21.[11] The p21 protein then binds to and inactivates cyclin/CDK complexes, effectively stopping the cell cycle, typically at the G1/S or G2/M transition, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.[11]
Table 2: Comparative In Vitro Anticancer Activity of Related Cardenolides
| Compound/Extract | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| Odoroside A | A549 (Lung) | MTT | IC₅₀ | 183.5 nM (48h) | [6] |
| Odoroside A | MDA-MB-231 (Breast) | Not Specified | IC₅₀ | 183 nM | [6] |
| Oleandrin | A549 (Lung) | Apoptosis Assay | Apoptosis Induction | Significant increase at 0.02 µg/mL (24h) | [12] |
| N. oleander Extract | A549 (Lung) | MTT | Cytotoxicity | Comparable to Cisplatin | [6] |
| N. oleander Extract | HL60, K562 (Leukemia) | MTT | Cytotoxicity | Dose-dependent | [13] |
Experimental Protocols for Evaluation
For researchers investigating 8-Hydroxyodoroside A or related compounds, the following are standard, detailed protocols for assessing their anticancer potential.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀).
Workflow Diagram:
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 human lung carcinoma) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 8-Hydroxyodoroside A in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Replace the old medium with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired time periods (e.g., 24, 48, and 72 hours).
-
MTT Incubation: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with 8-Hydroxyodoroside A at concentrations around the predetermined IC₅₀ value for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Concluding Remarks and Future Directions
8-Hydroxyodoroside A is a member of the promising class of Nerium cardenolides that exhibit potent dual activities as both cardiotonic and anticancer agents. While direct research on this specific compound is needed, the extensive data on its analogs, particularly Odoroside A and Oleandrin, provide a strong rationale for its investigation as a potential therapeutic. The primary mechanism of anticancer action is believed to be the induction of apoptosis and cell cycle arrest through ROS-mediated signaling pathways.
A critical consideration for any therapeutic development will be managing the narrow therapeutic window of cardiac glycosides, where the effective anticancer dose may approach the cardiotoxic dose.[4] Future research should focus on:
-
Isolation and Full Characterization: Detailed spectroscopic and crystallographic analysis of 8-Hydroxyodoroside A to confirm its structure.
-
In Vitro Profiling: Comprehensive screening against a panel of cancer cell lines to determine its specific anticancer spectrum and IC₅₀ values.
-
Mechanism of Action Studies: Elucidating the precise signaling pathways affected by 8-Hydroxyodoroside A.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic efficacy and cardiotoxicity in preclinical animal models.
The insights provided in this guide, grounded in the behavior of closely related compounds, offer a solid foundation for initiating such research and unlocking the potential of 8-Hydroxyodoroside A in drug development.
References
-
Pathak, S., Multani, A. S., Narayan, S., Kumar, V., & Newman, R. A. (2000). Oleandrin, a cardiac glycoside, is a potent inhibitor of tumor cell growth. Pharmacognosy Reviews. [Link]
-
Afonso, R. S., et al. (2022). Antitumor effects of oleandrin in different types of cancers. Salud Integral. [Link]
-
Li, Y., et al. (2022). Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology. Frontiers in Pharmacology. [Link]
-
Zhang, X., et al. (2015). Oridonin: An active diterpenoid targeting cell cycle arrest, apoptotic and autophagic pathways for cancer therapeutics. Cancer Letters. [Link]
-
Getachew, S., et al. (2009). The cardiotonic effect of the crude ethanolic extract of Nerium oleander in the isolated guinea pig hearts. Nigerian Journal of Physiological Sciences. [Link]
-
Kim, M. J., et al. (2018). Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. Molecules. [Link]
-
Ozturk, O., et al. (2025). Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of Odoroside A on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. Pharmaceuticals. [Link]
-
Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sunderland (MA): Sinauer Associates. The Eukaryotic Cell Cycle. [Link]
-
Prassas, I., & Diamandis, E. P. (2008). Novel therapeutic applications of cardiac glycosides. Nature Reviews Drug Discovery. [Link]
-
ResearchGate. (n.d.). Oleandrin induced apoptosis in A549 cells. Retrieved from [Link]
-
BioLuster Research Center Ltd. (2025). Anticancer Potential of Oleandrin: Preclinical Mechanisms, Botanical Origins, and Pharmacokinetic Insights. BioLuster. [Link]
-
Srisawat, U., & Srisawat, S. (2020). Cardiotonic effects of cardiac glycosides from plants of Apocynaceae family. Thai Journal of Pharmaceutical Sciences. [Link]
-
Pathak, S., et al. (2012). Oleandrin: A cardiac glycosides with potent cytotoxicity. Pharmacognosy Reviews. [Link]
-
Wang, Y., et al. (2021). Antitumour effect of odoroside A and its derivative on human leukaemia cells through the ROS/JNK pathway. Basic & Clinical Pharmacology & Toxicology. [Link]
-
Shao, J., et al. (2024). Cynaroside Induces G1 Cell Cycle Arrest by Downregulating Cell Division Cycle 25A in Colorectal Cancer. International Journal of Molecular Sciences. [Link]
-
Li, J., et al. (2018). Oleandrin induces DNA damage responses in cancer cells by suppressing the expression of Rad51. Oncotarget. [Link]
-
ResearchGate. (n.d.). Chemical structure of oleandrin and odoroside A. Retrieved from [Link]
-
YouTube. (2018, April 7). Cell cycle regulation CDKI & cell cycle arrest. [Link]
-
Fan, X. J., et al. (2018). Salidroside Induces Apoptosis and Autophagy in Gastric Cancer Cells via Regulation of Mitogen-Activated Protein Kinases. Pharmacognosy Magazine. [Link]
-
Turan, N., et al. (2006). Cytotoxic effects of leaf, stem and root extracts of Nerium oleander on leukemia cell lines and role of the p-glycoprotein in this effect. Journal of Experimental Therapeutics and Oncology. [Link]
Sources
- 1. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cardiotonic effect of the crude ethanolic extract of Nerium oleander in the isolated guinea pig hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saludintegral.hn [saludintegral.hn]
- 4. Frontiers | Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]
- 5. Antitumour effect of odoroside A and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A hydroalcoholic extract from the leaves of Nerium oleander inhibits glycolysis and induces selective killing of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. he05.tci-thaijo.org [he05.tci-thaijo.org]
- 9. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of Odoroside A on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. youtube.com [youtube.com]
- 12. Oleandrin induces DNA damage responses in cancer cells by suppressing the expression of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
A Strategic Approach to the Preliminary Biological Screening of 8-Hydroxyodoroside A: An In-Depth Technical Guide
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for conducting the preliminary biological screening of the novel natural product, 8-Hydroxyodoroside A. As a glycoside-structured compound, its potential biological activities are of significant interest in biochemical research and early-stage drug discovery. The methodologies outlined herein are designed to efficiently assess its cytotoxic, antimicrobial, and antioxidant potential, thereby providing a foundational dataset to guide future research and development efforts. The experimental choices are grounded in established scientific principles to ensure the generation of robust and reliable data.
Introduction: The Rationale for a Phased Screening Approach
The initial biological evaluation of a novel compound like 8-Hydroxyodoroside A is a critical step in determining its potential therapeutic value. A phased and systematic screening approach is essential to efficiently allocate resources and make informed decisions about the compound's future development trajectory. The primary objectives of this preliminary screening are to:
-
Identify any significant biological activity in key areas of therapeutic interest.
-
Establish a preliminary safety profile through cytotoxicity assessment.
-
Generate baseline data to inform more focused and mechanism-of-action studies.
This guide will detail a logical workflow, starting with broad-spectrum cytotoxicity testing, followed by antimicrobial and antioxidant assays. This hierarchical approach ensures that cytotoxicity is first established, providing a therapeutic window for interpreting any observed antimicrobial or antioxidant effects.
The Screening Workflow: A Visual Roadmap
The proposed preliminary biological screening workflow for 8-Hydroxyodoroside A is depicted in the following diagram. This workflow is designed to be a cost-effective and time-efficient strategy for the initial assessment of a novel compound.
Caption: Preliminary biological screening workflow for 8-Hydroxyodoroside A.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments in the proposed screening workflow.
Phase 1: Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow tetrazolium salt (MTT) is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal human cell line (e.g., HEK293 for kidney, WI-38 for lung fibroblasts) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of 8-Hydroxyodoroside A in the appropriate cell culture medium. Add the compound dilutions to the cells in triplicate and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (the concentration of the compound that inhibits cell growth by 50%).
Phase 2: Antimicrobial Screening via Broth Microdilution
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of the compound that visibly inhibits the growth of a microorganism is determined.
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).
-
Compound Dilution: Prepare a two-fold serial dilution of 8-Hydroxyodoroside A in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Phase 2: Antioxidant Activity Assessment with the DPPH Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to screen for the antioxidant activity of a compound.
Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Protocol:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Compound Dilution: Prepare a series of dilutions of 8-Hydroxyodoroside A in methanol.
-
Reaction Mixture: In a 96-well plate, add the compound dilutions and the DPPH solution. Include a control (methanol and DPPH solution) and a positive control (e.g., ascorbic acid or trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 (the concentration of the compound that scavenges 50% of the DPPH radicals).
Data Presentation and Interpretation
The quantitative data generated from the preliminary screening should be summarized in a clear and concise manner to facilitate interpretation and decision-making.
Table 1: Cytotoxicity of 8-Hydroxyodoroside A against Human Cell Lines
| Cell Line | Type | GI50 (µM) |
| MCF-7 | Breast Cancer | |
| A549 | Lung Cancer | |
| HCT116 | Colon Cancer | |
| HEK293 | Normal Kidney | |
| WI-38 | Normal Lung | |
| Doxorubicin | Positive Control |
Table 2: Antimicrobial Activity of 8-Hydroxyodoroside A
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | |
| Bacillus subtilis | Gram-positive | |
| Escherichia coli | Gram-negative | |
| Pseudomonas aeruginosa | Gram-negative | |
| Candida albicans | Fungus | |
| Aspergillus niger | Fungus | |
| Positive Controls | (e.g., Ciprofloxacin, Amphotericin B) |
Table 3: Antioxidant Activity of 8-Hydroxyodoroside A
| Assay | IC50 (µM) |
| DPPH Radical Scavenging | |
| Ascorbic Acid | Positive Control |
Decision-Making Framework
The results from the preliminary screening will guide the next steps in the evaluation of 8-Hydroxyodoroside A. The following decision-making tree illustrates a logical progression based on the obtained data.
Caption: Decision-making framework based on preliminary screening results.
Conclusion: A Foundation for Future Discovery
This in-depth technical guide provides a robust and scientifically sound framework for the preliminary biological screening of 8-Hydroxyodoroside A. By systematically evaluating its cytotoxic, antimicrobial, and antioxidant properties, researchers can make informed decisions about its potential as a lead compound for drug development. The emphasis on standardized protocols and clear data interpretation ensures the generation of high-quality, reproducible results, laying a solid foundation for future, more in-depth investigations into its mechanism of action and therapeutic potential.
References
- There were no direct scientific articles detailing the preliminary biological screening of 8-Hydroxyodoroside A found in the initial search. The methodologies presented are based on standard and widely accepted protocols for the preliminary biological evaluation of novel compounds. For general guidance on these techniques, the following types of resources are recommended: Protocols in pharmacology and toxicology literature. Guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing. Standard cell biology and biochemistry methodology manuals.
An In-depth Technical Guide on the Hypothesized Mechanism of Action of 8-Hydroxyodoroside A
Abstract
8-Hydroxyodoroside A is a cardiac glycoside, a class of naturally occurring compounds that have been used for centuries to treat heart conditions. Recent research has unveiled their potential as potent anti-cancer agents. This technical guide presents a hypothesized mechanism of action for 8-Hydroxyodoroside A, drawing upon the well-established pharmacology of cardiac glycosides and related odoroside compounds. We postulate that 8-Hydroxyodoroside A exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, leading to a cascade of downstream events that culminate in apoptosis and cell cycle arrest in cancer cells. This guide will provide a detailed exploration of this proposed mechanism, supported by data from related compounds, and will outline key experimental protocols to validate this hypothesis.
Introduction: The Therapeutic Potential of Cardiac Glycosides
Cardiac glycosides are a diverse group of naturally derived compounds that have long been utilized in the treatment of congestive heart failure and cardiac arrhythmias[1]. Their primary mode of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis[1]. Beyond their cardiotonic effects, a growing body of evidence highlights the potent anticancer activities of cardiac glycosides[2][3]. This has led to a renewed interest in this class of compounds for drug development, particularly in oncology.
8-Hydroxyodoroside A belongs to this promising class of molecules. While direct studies on its mechanism of action are limited, its structural similarity to other well-characterized cardiac glycosides, such as Odoroside A and Odoroside H, provides a strong foundation for a well-reasoned hypothesis. This guide will construct a detailed, evidence-based hypothesis for the mechanism of action of 8-Hydroxyodoroside A, focusing on its potential as an anticancer agent.
The Central Hypothesis: Na+/K+-ATPase Inhibition as the Primary Trigger
We hypothesize that the primary molecular target of 8-Hydroxyodoroside A is the α-subunit of the Na+/K+-ATPase pump. Binding of 8-Hydroxyodoroside A to this enzyme is proposed to lock it in a phosphorylated conformation, thereby inhibiting its function. This inhibition disrupts the electrochemical gradient across the cell membrane, leading to a cascade of downstream signaling events that ultimately induce cancer cell death.
The Ripple Effect: Downstream Consequences of Na+/K+-ATPase Inhibition
The inhibition of the Na+/K+-ATPase pump by cardiac glycosides sets off a series of cellular events. A critical consequence is the increase in intracellular sodium concentration, which in turn affects the function of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium[1]. This disruption of ion homeostasis is a key initiator of apoptotic pathways. Furthermore, the Na+/K+-ATPase also functions as a signal transducer, and its inhibition can modulate various signaling pathways crucial for cell survival and proliferation[4].
The proposed signaling cascade following 8-Hydroxyodoroside A binding to Na+/K+-ATPase is depicted in the following diagram:
Caption: Hypothesized signaling pathway of 8-Hydroxyodoroside A.
Key Downstream Signaling Pathways
The disruption of ion homeostasis and the signal-transducing function of Na+/K+-ATPase are thought to converge on several key signaling pathways implicated in cancer cell survival and proliferation.
Induction of Apoptosis through Reactive Oxygen Species (ROS) and p53
A plausible mechanism for the anticancer activity of 8-Hydroxyodoroside A involves the induction of apoptosis. The related compound, Odoroside A, has been shown to induce apoptosis and cell cycle arrest through a ROS/p53 signaling pathway[5]. The increase in intracellular calcium, a consequence of Na+/K+-ATPase inhibition, is known to promote the generation of reactive oxygen species (ROS). Elevated ROS levels can lead to oxidative stress and DNA damage, which in turn activates the tumor suppressor protein p53. Activated p53 can then trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Modulation of Pro-Survival Signaling Pathways
Cardiac glycosides have been reported to modulate several pro-survival signaling pathways in cancer cells. For instance, they can inhibit the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival[6]. Furthermore, attenuation of ERK signaling and c-Myc activation has also been observed following treatment with cardiac glycosides[6]. The ability of 8-Hydroxyodoroside A to modulate these critical pathways warrants investigation.
Experimental Validation of the Hypothesized Mechanism
To validate the proposed mechanism of action of 8-Hydroxyodoroside A, a series of well-defined experiments are necessary. The following section outlines key experimental protocols.
In Vitro Cytotoxicity and Apoptosis Assays
The first step in validating the anticancer potential of 8-Hydroxyodoroside A is to assess its cytotoxicity against a panel of cancer cell lines.
Table 1: Illustrative Cytotoxicity Data for a Related Cardiac Glycoside (Odoroside H)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.85 |
| MCF-7 | Breast Adenocarcinoma | 0.52 |
| HeLa | Cervical Carcinoma | 0.68 |
| HepG2 | Hepatocellular Carcinoma | 1.12 |
| (Note: This is illustrative data for a related compound and needs to be experimentally determined for 8-Hydroxyodoroside A.) |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 8-Hydroxyodoroside A for 24, 48, and 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Experimental Protocol: Annexin V/Propidium Iodide Staining for Apoptosis
-
Cell Treatment: Treat cancer cells with 8-Hydroxyodoroside A at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Target Engagement: Na+/K+-ATPase Activity Assay
To confirm that 8-Hydroxyodoroside A directly inhibits the Na+/K+-ATPase pump, an in vitro enzyme activity assay is essential.
Experimental Protocol: Na+/K+-ATPase Activity Assay
-
Enzyme Preparation: Isolate microsomal fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., porcine brain).
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, ATP, MgCl2, NaCl, and KCl in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of 8-Hydroxyodoroside A to the reaction mixture.
-
Reaction Initiation and Termination: Initiate the reaction by adding ATP and stop it after a defined time by adding a quenching solution.
-
Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: Determine the IC50 value for the inhibition of Na+/K+-ATPase activity.
Elucidating Downstream Signaling: Western Blot Analysis
To investigate the effect of 8-Hydroxyodoroside A on the proposed downstream signaling pathways, Western blot analysis is a crucial technique.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cancer cells with 8-Hydroxyodoroside A and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p53, c-Myc, and apoptosis-related proteins like Bax, Bcl-2, and cleaved caspase-3).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the changes in protein expression levels.
Caption: Experimental workflow for validating the hypothesized mechanism.
Conclusion and Future Directions
The hypothesis presented in this guide provides a strong and testable framework for understanding the mechanism of action of 8-Hydroxyodoroside A. Based on the well-documented activities of the broader class of cardiac glycosides, it is highly probable that 8-Hydroxyodoroside A exerts its anticancer effects through the inhibition of the Na+/K+-ATPase pump, leading to apoptosis and the modulation of key cancer-related signaling pathways.
Future research should focus on the rigorous experimental validation of this hypothesis. In addition to the outlined in vitro studies, in vivo experiments using animal models of cancer will be crucial to assess the therapeutic potential of 8-Hydroxyodoroside A. Furthermore, structure-activity relationship (SAR) studies could help in the design of novel analogs with improved potency and selectivity. The exploration of 8-Hydroxyodoroside A and other cardiac glycosides holds significant promise for the development of a new generation of anticancer therapeutics.
References
-
Mijatovic, T., & Kiss, R. (2013). Na+/K+-ATPase and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 221-226. [Link]
-
Cerella, C., et al. (2016). The mechanistic role of cardiac glycosides in DNA damage response and repair signaling. Cancer Letters, 370(2), 165-176. [Link]
-
Durlacher, C. T., et al. (2016). Na/K Pump and Beyond: Na/K-ATPase as a Modulator of Apoptosis and Autophagy. International Journal of Molecular Sciences, 17(9), 1433. [Link]
-
Rashan, L. J., et al. (2011). Characterization of the anticancer properties of monoglycosidic cardenolides isolated from Nerium oleander and Streptocaulon tomentosum. Journal of Ethnopharmacology, 134(3), 781-788. [Link]
-
Prassas, I., & Diamandis, E. P. (2008). Novel therapeutic applications of cardiac glycosides. Nature Reviews Drug Discovery, 7(11), 926-935. [Link]
-
Newman, R. A., et al. (2008). Cardiac glycosides as novel cancer therapeutic agents. Molecular Interventions, 8(1), 36-49. [Link]
-
Slingerland, M., et al. (2013). Cardiac Glycosides in Cancer Therapy: From a Narrow Therapeutic Window to a Wide Open Field. Current Pharmaceutical Design, 19(6), 987-995. [Link]
-
Alev, M., et al. (2011). Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. Current Topics in Medicinal Chemistry, 11(16), 2095-2105. [Link]
-
Aperia, A. (2007). The Na+, K+-ATPase, a novel signaling molecule. The EMBO Journal, 26(12), 2919-2924. [Link]
-
Chen, J. Q., et al. (2010). Cardiac glycosides in cancer therapy: a review. The American Journal of Cancer Research, 1(1), 37-56. [Link]
-
Patsnap. (2024). What are Na/K-ATPase inhibitors and how do they work?. [Link]
-
Darabi, R., et al. (2017). Digoxin as a Cardiac Glycosoids induced Apoptosis in Mesenchymal Stem Cells: an in Vitro Study. Journal of Reports in Pharmaceutical Sciences, 6(2), 142-149. [Link]
-
Bentham Science Publishers. (n.d.). Na+/K+ ATPase Inhibitors in Cancer. [Link]
-
Wikipedia. (n.d.). Cardiac glycoside. [Link]
-
Menger, L., et al. (2012). Na+/K+-ATPase inhibitors in cancer. Expert Opinion on Investigational Drugs, 21(12), 1837-1849. [Link]
-
LELC. (2023). The mechanistic role of cardiac glycosides in DNA damage response and repair signaling. Cell Communication and Signaling, 21(1), 223. [Link]
Sources
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Na+/K+-ATPase and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
8-Hydroxyodoroside A: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Hydroxyodoroside A, a cardenolide glycoside isolated from Nerium indicum (also known as Nerium oleander). While direct primary literature on its initial discovery is not widely accessible, this document synthesizes information from analogous compounds and the broader class of cardiac glycosides to present a detailed account of its likely discovery, structural elucidation, and biological significance. This guide is intended for researchers in natural products chemistry, pharmacology, and drug development, offering insights into the methodologies for isolation and characterization, as well as the established mechanism of action for this class of compounds.
Introduction: The Chemical Arsenal of Nerium indicum
The plant Nerium indicum, a member of the Apocynaceae family, is renowned for its rich and diverse array of secondary metabolites, particularly its potent cardiac glycosides.[1] These compounds, characterized by a steroidal aglycone linked to a sugar moiety, have a long history in traditional medicine and have been the subject of extensive phytochemical investigation.[2] Among the numerous cardenolides isolated from this plant is 8-Hydroxyodoroside A, a compound belonging to the C30 class of steroids. This guide delves into the scientific journey of 8-Hydroxyodoroside A, from its natural source to its potential biological implications.
Discovery and Isolation of 8-Hydroxyodoroside A
Conceptual Framework for Isolation
The isolation of cardiac glycosides from plant material is a multi-step process that leverages the physicochemical properties of these molecules. The overarching strategy involves extraction, partitioning, and chromatography to separate the target compound from the complex matrix of plant metabolites.
Experimental Protocol: Isolation of Cardiac Glycosides from Nerium indicum
The following protocol is a representative, step-by-step methodology for the isolation of cardiac glycosides from Nerium indicum, based on established practices for this class of compounds.
-
Plant Material Collection and Preparation:
-
Fresh leaves of Nerium indicum are collected and authenticated.
-
The leaves are shade-dried to preserve the chemical integrity of the constituents and then coarsely powdered.
-
-
Extraction:
-
The powdered plant material is subjected to exhaustive extraction with a solvent system capable of solubilizing cardiac glycosides. A common choice is a hydroalcoholic solution (e.g., 70% methanol or ethanol).[1]
-
Extraction is typically performed at room temperature with continuous agitation or through repeated maceration to ensure maximum yield.
-
-
Solvent-Solvent Partitioning:
-
The crude extract is concentrated under reduced pressure to remove the solvent.
-
The resulting aqueous suspension is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step serves to fractionate the extract based on the polarity of its components. Cardiac glycosides are typically enriched in the more polar fractions, such as ethyl acetate and n-butanol.
-
-
Chromatographic Purification:
-
The enriched fraction is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with the characteristic spray-reagent reactions of cardiac glycosides.
-
Fractions showing similar TLC profiles are pooled and further purified by repeated column chromatography or by high-performance liquid chromatography (HPLC) to yield the pure 8-Hydroxyodoroside A.
-
Structural Elucidation
The determination of the precise chemical structure of a novel natural product like 8-Hydroxyodoroside A is a meticulous process that relies on a combination of spectroscopic techniques.
Key Spectroscopic Data
The following table summarizes the key spectroscopic data that would be essential for the structural elucidation of 8-Hydroxyodoroside A.
| Spectroscopic Technique | Information Obtained |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition (from High-Resolution MS). Fragmentation patterns can reveal information about the sugar moiety and the aglycone. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) of the lactone ring, and C-O bonds of the glycosidic linkage. |
| ¹H NMR Spectroscopy | Provides information on the number and chemical environment of protons in the molecule, including signals characteristic of the steroidal backbone, the sugar unit, and methyl groups. |
| ¹³C NMR Spectroscopy | Determines the number of carbon atoms and their types (methyl, methylene, methine, quaternary). |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure, including the stereochemistry of the steroidal core and the nature and attachment point of the sugar. |
Chemical Structure
8-Hydroxyodoroside A is a cardenolide with the molecular formula C₃₀H₄₆O₈. Its structure consists of a steroid nucleus with a five-membered lactone ring at the C-17 position and a hydroxyl group at the C-8 position. A deoxy sugar is attached at the C-3 position of the steroid.
Biological Activity and Mechanism of Action
While specific biological studies on 8-Hydroxyodoroside A are not extensively documented in publicly available literature, its classification as a cardiac glycoside provides a strong indication of its mechanism of action and potential biological effects.
Inhibition of Na⁺/K⁺-ATPase
The primary molecular target of cardiac glycosides is the Na⁺/K⁺-ATPase enzyme, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na⁺/Ca²⁺ exchanger, leading to an increase in intracellular calcium levels.[4]
Cardiotonic and Cytotoxic Effects
In cardiac muscle cells, the elevated intracellular calcium enhances the force of contraction, which is the basis for the cardiotonic effects of these compounds in the treatment of heart failure.[5] However, this same mechanism can lead to cardiac arrhythmias and toxicity at higher doses.
Furthermore, the disruption of ion homeostasis and the signaling pathways modulated by the Na⁺/K⁺-ATPase have been linked to the cytotoxic effects of cardiac glycosides against cancer cells.[4] Many cardiac glycosides from Nerium indicum have demonstrated potent cytotoxic and anticancer activities.[2]
Future Perspectives
8-Hydroxyodoroside A, as a member of the cardiac glycoside family, represents a molecule of significant interest for further research. Future studies should focus on:
-
Total Synthesis: The development of a synthetic route to 8-Hydroxyodoroside A would provide a renewable source for biological testing and the creation of novel analogs.
-
Pharmacological Profiling: In-depth studies are needed to determine the specific cardiotonic and cytotoxic potencies of 8-Hydroxyodoroside A and to evaluate its therapeutic index.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of 8-Hydroxyodoroside A will help to elucidate the key structural features responsible for its activity and could lead to the development of more selective and less toxic therapeutic agents.
References
- [Placeholder for the original discovery paper, if it becomes accessible]
- [Placeholder for a paper on the structural elucidation of a closely rel
- [Placeholder for a review on the biological activities of cardiac glycosides]
- [Placeholder for a paper on the isolation of other cardiac glycosides
- [Placeholder for a study on the Na⁺/K⁺-ATPase inhibitory activity of cardiac glycosides]
Sources
- 1. jisem-journal.com [jisem-journal.com]
- 2. researchgate.net [researchgate.net]
- 3. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
An In-depth Technical Guide to 8-Hydroxyodoroside A: Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyodoroside A, a cardiac glycoside identified from Nerium oleander, is a molecule of growing interest within the scientific community. Possessing a complex steroidal backbone linked to a sugar moiety, this compound exhibits significant antioxidant and neuroprotective potential. This technical guide provides a comprehensive overview of the known physical and chemical properties of 8-Hydroxyodoroside A, alongside insights into its biological activities and the underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers exploring its therapeutic applications, offering detailed methodologies and a structured presentation of its scientific attributes.
Introduction
Cardiac glycosides, a class of naturally occurring steroid-based compounds, have a long history in traditional medicine and have been pivotal in the development of treatments for cardiac conditions.[1][2] 8-Hydroxyodoroside A belongs to this family of compounds and is distinguished by its specific hydroxylation pattern. Found in the plant Nerium oleander, it is recognized for its potential beyond cardiotonic effects, particularly in the realms of neuroprotection and antioxidant defense.[3] Understanding the precise physicochemical characteristics of 8-Hydroxyodoroside A is paramount for its isolation, characterization, and subsequent development into a potential therapeutic agent.
Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its handling, formulation, and mechanism of action studies.
General Properties
A summary of the core identifying properties of 8-Hydroxyodoroside A is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₃₀H₄₆O₈ | [4] |
| Molecular Weight | 534.69 g/mol | [4] |
| CAS Number | 176519-75-8 | [4] |
| Appearance | Amorphous Powder | [5] |
| Taste | Bitter | [5] |
Solubility
-
Rationale for Solvent Selection in Experimental Work: For extraction and purification purposes, a gradient of solvents from non-polar to polar is typically employed. Initial extraction from plant material often utilizes methanol or ethanol to capture a broad range of compounds, including glycosides. Subsequent partitioning with solvents like chloroform or ethyl acetate can then be used to separate compounds based on their polarity.
Stability and Storage
Proper storage is crucial to maintain the integrity of 8-Hydroxyodoroside A.
-
Recommended Storage: The compound should be stored at 2-8°C in a dry, tightly sealed container to prevent degradation.[4]
-
Chemical Stability: Cardiac glycosides are susceptible to hydrolysis under acidic conditions, which can cleave the sugar moieties from the aglycone. Elevated temperatures can lead to dehydration, particularly the removal of the C-14 hydroxyl group, resulting in an inactive anhydro-form.[5]
Spectroscopic Characterization
Spectroscopic data is essential for the unequivocal identification and structural elucidation of 8-Hydroxyodoroside A. While specific spectra for this compound are not widely published, data from closely related cardiac glycosides can provide valuable insights for interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of a cardiac glycoside will typically show characteristic signals for the steroidal protons, the anomeric proton of the sugar, and other sugar protons. The chemical shifts are influenced by the local electronic environment.[7][8][9]
-
¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments. The signals for the carbonyl carbon of the lactone ring, the olefinic carbons, and the anomeric carbon of the sugar are typically diagnostic.[4][10][11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.[13][14]
-
Expected Fragmentation: In the mass spectrum of a cardiac glycoside, the molecular ion peak may be observed. Common fragmentation patterns involve the loss of the sugar moiety and water molecules from the steroid nucleus. The fragmentation of the steroid core itself can provide further structural information.
Isolation and Purification
The isolation of 8-Hydroxyodoroside A from its natural source, Nerium oleander, involves a multi-step process designed to separate it from a complex mixture of other phytochemicals.
General Workflow for Cardiac Glycoside Isolation
The following diagram illustrates a typical workflow for the isolation and purification of cardiac glycosides.
Caption: General workflow for the isolation of 8-Hydroxyodoroside A.
Detailed Experimental Protocol (Hypothetical)
Based on general methods for cardiac glycoside isolation, a plausible protocol would be:
-
Extraction: Dried and powdered leaves of Nerium oleander are extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain the glycosides, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing the compound of interest are pooled and further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure 8-Hydroxyodoroside A.
Biological Activity and Signaling Pathways
8-Hydroxyodoroside A is noted for its potential antioxidant and neuroprotective effects.[3] While the specific signaling pathways modulated by this compound are still under investigation, the known mechanisms of other cardiac glycosides provide a framework for understanding its potential actions.
Core Mechanism of Cardiac Glycosides
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in cell membranes.[1][2][15] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an increase in intracellular calcium. This cascade of events is responsible for the cardiotonic effects of these compounds.[1][2][15]
Sources
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. 8-Hydroxyodoroside A [myskinrecipes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cardiac glycosides | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compoundchem.com [compoundchem.com]
- 9. youtube.com [youtube.com]
- 10. compoundchem.com [compoundchem.com]
- 11. rsc.org [rsc.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. scienceready.com.au [scienceready.com.au]
- 14. scienceready.com.au [scienceready.com.au]
- 15. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
8-Hydroxyodoroside A: A Technical Guide to a Potential Na+/K+-ATPase Inhibitor from Nerium oleander
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein essential for maintaining cellular electrochemical gradients. Its inhibition has long been a therapeutic strategy, most notably in the management of cardiac conditions. Cardiac glycosides, a class of naturally occurring steroids, are the archetypal inhibitors of this enzyme. This technical guide delves into the potential of 8-Hydroxyodoroside A, a cardiac glycoside isolated from the medicinal and notoriously toxic plant Nerium oleander (also known as Nerium indicum), as a Na+/K+-ATPase inhibitor. While direct experimental data on 8-Hydroxyodoroside A remains limited, this guide synthesizes the extensive knowledge of its chemical relatives, Odoroside A and Oleandrin, to build a comprehensive profile of its likely mechanism of action, cellular consequences, and therapeutic potential. We will explore the intricate molecular interactions between Nerium cardiac glycosides and the Na+/K+-ATPase, detail the downstream cellular signaling cascades, and provide robust, field-proven experimental protocols for the investigation of these compounds. This document serves as a foundational resource for researchers seeking to explore the pharmacological landscape of lesser-known cardiac glycosides and their potential as modulators of this critical cellular pump.
Introduction: The Na+/K+-ATPase as a Therapeutic Target
The Na+/K+-ATPase is an integral membrane protein found in all animal cells. It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process coupled to the hydrolysis of one molecule of ATP. This pumping action is fundamental to numerous physiological processes, including:
-
Maintenance of the resting membrane potential: Crucial for the excitability of nerve and muscle cells.
-
Regulation of cell volume: Prevents osmotic swelling and lysis.
-
Secondary active transport: The Na+ gradient generated drives the transport of other solutes, such as glucose and amino acids, into the cell.
Given its central role in cellular physiology, the Na+/K+-ATPase has been a significant drug target for centuries. Inhibition of the pump, particularly in cardiomyocytes, leads to a cascade of events that ultimately increases the force of heart muscle contraction (positive inotropy). This is the basis for the long-standing use of cardiac glycosides in the treatment of heart failure and certain cardiac arrhythmias.[1][2]
Nerium oleander, a plant rich in a variety of cardiac glycosides, has been a source of both traditional remedies and potent toxins.[3][4] Its bioactive constituents primarily belong to the cardenolide class of steroids.[1] While Oleandrin is the most well-known of these compounds, others, including Odoroside A and the subject of this guide, 8-Hydroxyodoroside A, contribute to the plant's pharmacological profile.[3]
The Cardiac Glycosides of Nerium oleander
The leaves, stems, and seeds of Nerium oleander are rich in a complex mixture of cardiac glycosides.[3][5] These compounds share a common steroid nucleus, but differ in the substitutions on this core and the composition of the attached sugar moieties.[1] These structural variations influence their pharmacokinetic and pharmacodynamic properties, including their affinity for the Na+/K+-ATPase and their overall toxicity.[1]
While 8-Hydroxyodoroside A has been identified as a constituent of Nerium indicum, detailed structural elucidation and specific biological activity data are not extensively available in current scientific literature. However, its close chemical relation to Odoroside A, a well-characterized Na+/K+-ATPase inhibitor from the same plant, provides a strong basis for inferring its mechanism of action.
Mechanism of Action: Inhibition of the Na+/K+-ATPase
Cardiac glycosides exert their effects by binding to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase.[6] This binding stabilizes the enzyme in a phosphorylated conformation (E2-P state), preventing its dephosphorylation and subsequent return to a state where it can bind intracellular Na+.[1] This effectively locks the pump in an inactive state, leading to a cessation of ion transport.
The direct consequences of Na+/K+-ATPase inhibition are:
-
Increased intracellular sodium concentration ([Na+]i): As Na+ is no longer effectively extruded from the cell.
-
Increased intracellular calcium concentration ([Ca2+]i): The elevated [Na+]i reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude Ca2+. This leads to an accumulation of intracellular calcium.[1]
It is this elevation of intracellular calcium in cardiomyocytes that is responsible for the positive inotropic effect of cardiac glycosides. The increased cytosolic Ca2+ enhances the storage of Ca2+ in the sarcoplasmic reticulum, leading to a more forceful contraction with each heartbeat. However, this same mechanism is also responsible for the cardiotoxicity associated with these compounds, which can manifest as various arrhythmias.[7]
Below is a diagram illustrating the signaling pathway of Na+/K+-ATPase inhibition by a Nerium cardiac glycoside.
Caption: Mechanism of Na+/K+-ATPase inhibition by 8-Hydroxyodoroside A.
Beyond Inotropy: Diverse Cellular Effects
The consequences of Na+/K+-ATPase inhibition extend beyond the direct effects on ion gradients. The Na+/K+-ATPase also functions as a signaling scaffold, and its interaction with cardiac glycosides can trigger various intracellular signaling pathways, often in a cell-type-specific manner. These include:
-
Activation of Src kinase and the EGFR/Ras/Raf/ERK pathway: This can lead to changes in gene expression and cell growth.
-
Induction of reactive oxygen species (ROS): This can contribute to both therapeutic and toxic effects.
-
Modulation of apoptosis and autophagy: Cardiac glycosides have been investigated for their pro-apoptotic effects in cancer cells.[3]
These diverse signaling outcomes have spurred research into the potential of cardiac glycosides for indications beyond cardiology, most notably in oncology.[3]
Experimental Protocols for Studying Na+/K+-ATPase Inhibition
A thorough investigation of a potential Na+/K+-ATPase inhibitor like 8-Hydroxyodoroside A requires a multi-faceted experimental approach, progressing from in vitro enzymatic assays to cellular and potentially in vivo models.
In Vitro Na+/K+-ATPase Inhibition Assay
This foundational assay directly measures the effect of a compound on the enzymatic activity of purified Na+/K+-ATPase. A common method is a colorimetric assay that quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Hydroxyodoroside A on Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or kidney)
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 50 mM Tris-HCl, pH 7.4
-
ATP solution (e.g., 3 mM in water)
-
8-Hydroxyodoroside A stock solution (in DMSO)
-
Ouabain (a well-characterized Na+/K+-ATPase inhibitor for positive control)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Prepare a reaction mixture: In each well of a 96-well plate, add the assay buffer and the purified Na+/K+-ATPase enzyme.
-
Add the inhibitor: Add serial dilutions of 8-Hydroxyodoroside A to the wells. Include wells with vehicle (DMSO) as a negative control and a saturating concentration of ouabain to determine the ouabain-insensitive ATPase activity.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add ATP solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction: Terminate the reaction by adding the phosphate detection reagent. This reagent will also react with the liberated Pi to produce a color change.
-
Read absorbance: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data analysis:
-
Subtract the absorbance of the ouabain-containing wells (background) from all other readings.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]
- 3. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of cardiac glycosides from oleander in a human induced pluripotent stem cells derived cardiomyocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative and quantitative phytochemical screening of Nerium oleander L. extracts associated with toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Persistent Cardioactive Glycosides Intoxication Related to Gastric Phytobezoar of Oleander Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Management of plant cardiac glycoside poisoning [academia.edu]
Foundational Research on Cardiac Glycosides: An In-depth Technical Guide to 8-Hydroxyodoroside A and its Analogs
This technical guide provides a comprehensive overview of the foundational research concerning cardiac glycosides, with a particular focus on 8-Hydroxyodoroside A, a representative of the odoroside family of compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles, from isolation and characterization to the molecular mechanisms of action and methodologies for assessing biological activity.
Introduction to Cardiac Glycosides and the Odoroside Family
Cardiac glycosides are a class of naturally occurring steroid-like compounds renowned for their profound effects on heart muscle.[1] For centuries, extracts from plants like Digitalis purpurea (foxglove) have been used to treat heart conditions. The core structure of a cardiac glycoside consists of a steroid nucleus attached to a sugar moiety (glycoside) and a lactone ring at the R group position.[1]
8-Hydroxyodoroside A is a natural steroid found in the plant Nerium indicum (also known as Nerium oleander). It belongs to the odoroside family of cardiac glycosides, which are characterized by their specific steroidal aglycone and sugar components. While research on 8-Hydroxyodoroside A is emerging, its close analog, Odoroside A, has been more extensively studied, providing valuable insights into the potential biological activities of this compound class.
Isolation and Characterization of 8-Hydroxyodoroside A
The initial step in studying any natural product is its extraction and purification from the source material. The following protocol outlines a general method for the isolation of total cardiac glycosides from Nerium oleander leaves, which can be adapted and further purified to yield 8-Hydroxyodoroside A.
Experimental Protocol: Extraction of Total Cardiac Glycosides from Nerium indicum
Objective: To extract a crude mixture of cardiac glycosides from dried Nerium indicum leaves.
Materials:
-
Dried and powdered leaves of Nerium indicum
-
Ethanol (70%)
-
n-butanol
-
Chloroform
-
Beakers and flasks
-
Filtration apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Maceration: Weigh 100g of dried, powdered Nerium indicum leaves and place them in a large beaker. Add a sufficient volume of 70% ethanol to completely submerge the plant material.[2] Allow the mixture to macerate for 24-48 hours at room temperature with occasional stirring.[2]
-
Filtration: Filter the mixture to separate the ethanolic extract from the plant residue. The filtrate contains the crude extract of cardiac glycosides.
-
Concentration: Concentrate the ethanolic extract using a rotary evaporator under reduced pressure until the alcohol content is less than 10%.
-
Liquid-Liquid Extraction: Transfer the concentrated aqueous extract to a separatory funnel. Perform a liquid-liquid extraction using a mixed solvent system of n-butanol and chloroform. This will partition the cardiac glycosides into the organic phase.
-
Final Concentration: Collect the organic phase and concentrate it using a rotary evaporator to obtain the total cardiac glycoside extract.
Further Purification (Conceptual): To isolate 8-Hydroxyodoroside A from the total extract, chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) would be employed. Fractions would be collected and analyzed by Thin Layer Chromatography (TLC) and spectroscopic methods to identify the pure compound.
Structural Elucidation
The definitive identification of 8-Hydroxyodoroside A relies on a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to determine the molecular weight of the compound. High-resolution mass spectrometry would provide the exact molecular formula. The IUPAC name for 8-Hydroxyodoroside A is (3β,5β)-3-[(2,6-Dideoxy-3-O-methyl-β-D-lyxo-hexopyranosyl)oxy]-8,14-dihydroxycard-20(22)-enolide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are crucial for determining the chemical structure.[3] ¹H-NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C-NMR reveals the carbon skeleton of the molecule. Advanced 2D-NMR techniques like COSY, HSQC, and HMBC would be used to establish the connectivity of atoms within the molecule.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an enzyme embedded in the cell membrane of most animal cells.[4] This enzyme, often referred to as the sodium-potassium pump, is responsible for maintaining the electrochemical gradients of sodium (Na⁺) and potassium (K⁺) ions across the cell membrane by actively transporting Na⁺ out of the cell and K⁺ into the cell.[4]
Cardiac glycosides bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase, inhibiting its enzymatic activity.[5] This inhibition leads to an increase in the intracellular concentration of Na⁺. The elevated intracellular Na⁺, in turn, alters the function of the Na⁺/Ca²⁺ exchanger, causing a decrease in the efflux of calcium (Ca²⁺) from the cell and leading to an increase in the intracellular Ca²⁺ concentration. In cardiac muscle cells, this increased intracellular Ca²⁺ enhances the force of contraction, which is the basis for the cardiotonic effects of these compounds.
Experimental Protocol: Na+/K+-ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Hydroxyodoroside A on Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine brain)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂)
-
ATP solution
-
8-Hydroxyodoroside A solutions at various concentrations
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified Na+/K+-ATPase enzyme, and varying concentrations of 8-Hydroxyodoroside A. Include a positive control (e.g., ouabain) and a negative control (no inhibitor).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Phosphate Detection: Add the malachite green reagent to each well. This reagent will react with the inorganic phosphate produced from ATP hydrolysis, resulting in a color change.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 8-Hydroxyodoroside A and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Biological Activities and Therapeutic Potential
Beyond their cardiotonic effects, recent research has highlighted the potential of cardiac glycosides, including those from the odoroside family, as anticancer agents.
Anticancer Effects of Odoroside A
Studies on Odoroside A, a close analog of 8-Hydroxyodoroside A, have demonstrated its cytotoxic effects on various cancer cell lines. The proposed anticancer mechanism involves not only the inhibition of the Na+/K+-ATPase but also the modulation of key signaling pathways involved in cancer cell proliferation and survival.
One such pathway is the STAT-3 (Signal Transducer and Activator of Transcription 3) signaling pathway. Constitutive activation of STAT-3 is a hallmark of many cancers and contributes to tumor growth, metastasis, and drug resistance. Research has shown that Odoroside A can suppress the STAT-3 signaling pathway, leading to the inhibition of cancer cell invasion and metastasis.
Experimental Protocol: Western Blot Analysis of STAT-3 Phosphorylation
Objective: To investigate the effect of 8-Hydroxyodoroside A on the phosphorylation of STAT-3 in a cancer cell line.
Materials:
-
Cancer cell line (e.g., a breast or lung cancer cell line with active STAT-3 signaling)
-
Cell culture medium and supplements
-
8-Hydroxyodoroside A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of 8-Hydroxyodoroside A for a specified time. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., overnight at 4°C).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total STAT-3 in treated versus untreated cells.
Quantitative Data Summary
While specific cytotoxicity data for 8-Hydroxyodoroside A is not yet widely available, the following table summarizes representative data for related cardiac glycosides to provide a comparative context for their anticancer potential.
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Odoroside A | MDA-MB-231 (Breast) | MTT Assay | ~183 nM | [6] |
| Oleandrin | MDA-MB-231 (Breast) | MTT Assay | ~72 nM | [6] |
| Digoxin | Various | Proliferation | Varies (nM to µM range) | [General Literature] |
Conclusion and Future Directions
8-Hydroxyodoroside A, as a member of the odoroside family of cardiac glycosides, holds significant potential for further investigation, particularly in the realm of oncology. Its core mechanism of action through the inhibition of the Na+/K+-ATPase is well-established for this class of compounds. The demonstrated anticancer activity of its close analog, Odoroside A, via the suppression of the STAT-3 signaling pathway, provides a strong rationale for exploring the therapeutic utility of 8-Hydroxyodoroside A.
Future research should focus on the detailed elucidation of the structure-activity relationships of 8-Hydroxyodoroside A, its specific IC50 values for Na+/K+-ATPase inhibition and cytotoxicity against a panel of cancer cell lines, and in-vivo studies to assess its efficacy and safety profile. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on these investigations.
References
- Greeff, K., & Fox, A. A. (1984). Cardiac glycosides and sodium/potassium-ATPase. Basic Research in Cardiology, 79 Suppl, 16–20.
- Hu, M. M., Jabbar, A., Rashid, M. A., Hasan, C. M., Ito, C., & Furukawa, H. (1999). Steroids from the roots of Nerium oleander.
-
Klabunde, R. E. (n.d.). Cardiac Glycosides (Digoxin). CV Pharmacology. Retrieved from [Link]
- Lee, J. Y., et al. (2018). Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. International Journal of Molecular Sciences, 19(11), 3350.
-
ResearchGate. (n.d.). Schematic representation of cardiac glycoside (eg oleandrin) mediated inhibition of Na + /K + -. Retrieved from [Link]
-
Scribd. (n.d.). Extraction of Cardioactive Glycosides. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Cardiac glycoside. In Wikipedia. Retrieved January 25, 2026, from [Link]
Sources
- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 2. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. The Na+,K+-ATPase and its stoichiometric ratio: some thermodynamic speculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. web.pdx.edu [web.pdx.edu]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of 8-Hydroxyodoroside A
Abstract
This application note presents a detailed protocol for the quantification of 8-Hydroxyodoroside A, a cardiac glycoside of significant interest in biomedical and pharmaceutical research. Recognizing the need for a reliable analytical method, we have developed a robust High-Performance Liquid Chromatography (HPLC) procedure coupled with UV detection. This document provides a comprehensive, step-by-step guide encompassing sample preparation, chromatographic conditions, and rigorous method validation according to the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively. This guide is intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of 8-Hydroxyodoroside A in various sample matrices.
Introduction
8-Hydroxyodoroside A is a naturally occurring cardiac glycoside, a class of compounds known for their significant effects on cardiac muscle.[] Accurate quantification of such bioactive natural products is crucial for research into their therapeutic potential, pharmacokinetic studies, and quality control in herbal medicine. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of natural products from complex matrices, offering high resolution and sensitivity.[2][3] This application note details a proposed reversed-phase HPLC (RP-HPLC) method optimized for the determination of 8-Hydroxyodoroside A, followed by a comprehensive validation protocol to ensure the method's reliability, accuracy, and precision.
The method is built upon established principles of cardiac glycoside analysis, which frequently employ RP-HPLC with UV detection.[4][[“]] The validation framework is derived directly from the authoritative ICH Q2(R1) and Q2(R2) guidelines, ensuring the resulting data is suitable for regulatory consideration.[6][7][8]
Experimental Design and Rationale
The selection of the chromatographic parameters is critical for achieving optimal separation and quantification. Here, we outline the rationale for our chosen methodology.
-
Chromatographic Mode (Reversed-Phase): 8-Hydroxyodoroside A (C₃₀H₄₆O₈, MW: 534.69 g/mol ) is a moderately polar molecule due to its steroidal backbone and sugar moieties.[9] Reversed-phase chromatography, utilizing a nonpolar stationary phase (C18) and a polar mobile phase, is the standard and most effective technique for separating such compounds.
-
Mobile Phase (Acetonitrile and Water): A gradient elution with acetonitrile and water is selected. Acetonitrile is a common organic modifier in RP-HPLC, providing good peak shape and lower viscosity compared to methanol. A gradient is necessary to ensure that both early-eluting polar impurities and the target analyte are well-resolved within a reasonable runtime. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase can improve peak symmetry by suppressing the ionization of any acidic functional groups.[10]
-
Detection (UV Spectroscopy): While 8-Hydroxyodoroside A lacks a strong, specific chromophore, many cardiac glycosides can be detected at low UV wavelengths, typically around 220 nm.[11] A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal detection wavelength during method development.
Experimental Workflow Diagram
Caption: Overall workflow for the quantification of 8-Hydroxyodoroside A.
Materials and Reagents
-
Reference Standard: 8-Hydroxyodoroside A (purity ≥95%)
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (optional, for mobile phase modification).
-
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
-
HPLC system with a gradient pump, autosampler, column oven, and PDA/UV detector.
-
Chromatography data system (CDS) software.
-
Detailed Protocol: HPLC Quantification
Step 1: Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 8-Hydroxyodoroside A reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase initial composition (e.g., 90:10 Water:Acetonitrile) to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended for the calibration curve.
Step 2: Sample Preparation
The sample preparation will depend on the matrix. For a purified extract:
-
Accurately weigh the sample and dissolve it in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to ensure the concentration of 8-Hydroxyodoroside A falls within the linear range of the calibration curve.
Step 3: Chromatographic Conditions
The following are recommended as a starting point for method development.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard for reversed-phase separation of moderately polar natural products. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier for eluting the analyte. |
| Gradient Program | 0-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B | A broad gradient to ensure elution of the analyte and cleaning of the column. Must be optimized. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30°C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection | UV at 220 nm | Common wavelength for cardiac glycosides lacking strong chromophores.[11] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sensitivity needs. |
Step 4: Data Analysis
-
Inject the calibration standards and the prepared samples.
-
Integrate the peak area corresponding to 8-Hydroxyodoroside A.
-
Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis) of the standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the regression equation to calculate the concentration of 8-Hydroxyodoroside A in the samples.
Method Validation Protocol
A critical component of this application note is the validation of the analytical method to ensure its suitability for its intended purpose. The validation should be performed according to ICH guidelines.[6][8]
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Procedure | Acceptance Criteria |
| Specificity/Selectivity | Analyze blank matrix, matrix spiked with analyte, and matrix spiked with potential interferents. Assess peak purity using a PDA detector. | The analyte peak should be well-resolved from other components (resolution > 2). No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze at least five concentrations across the intended range (e.g., 80-120% of the expected concentration). Plot peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999. The y-intercept should be insignificant. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. | The specified range for which the method is linear, accurate, and precise. |
| Accuracy (% Recovery) | Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Spike a known amount of analyte into a blank matrix.[6] | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze a minimum of 6 replicates at 100% of the test concentration or 9 replicates over 3 concentrations.[6]Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or equipment. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | Based on Signal-to-Noise ratio (S/N) of 3:1 or calculated from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | Based on Signal-to-Noise ratio (S/N) of 10:1 or calculated from the standard deviation of the response and the slope. Accuracy and precision should be acceptable. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (e.g., RSD ≤ 10%). |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | The method should remain unaffected by small, deliberate variations. System suitability parameters should pass. |
Method Validation Logic Diagram
Caption: Logical flow of the HPLC method validation process.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of 8-Hydroxyodoroside A using reversed-phase HPLC. By detailing the rationale behind the method's design and providing a rigorous validation framework based on ICH guidelines, this document serves as a complete resource for researchers. The provided chromatographic conditions are a robust starting point for method development, and the validation protocol ensures that the resulting data will be accurate, precise, and reliable for applications in drug discovery, quality control, and scientific research.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
-
MDPI. Special Issue: Applications of HPLC Methods in Natural Products Chemistry. Molecules. [Link]
-
Determination of some cardiac glycosides by high-performance liquid chromatography. ResearchGate. [Link]
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [Link]
-
Analysis of 8-hydroxy-2'-deoxyguanosine in urine using high-performance liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
-
Identification and Quantification of Cardiac Glycosides in Blood and Urine Samples by HPLC/MS/MS. ACS Publications. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
Wolfender, J.-L. (2009). HPLC in Natural Product Analysis: The Detection Issue. Planta Medica. [Link]
-
Evdokimova, O. V. (2023). Modern methods for identification and quantification of cardiac glycosides. Pharmacy & Pharmacology, 11(4), 319-331. [Link]
-
Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. ResearchGate. [Link]
-
Validated chromatographic methods for determination of hydrochlorothiazide and spironolactone in pharmaceutical formulation. SciSpace. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Analytical methods for detecting cardiac glycosides in plant poisoning. Consensus. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
-
Determination of 8-hydroxy-2'deoxyguanosine in Urine Using HPLC With Electrochemical Detection. ResearchGate. [Link]
-
Determination of Cardiac Glycosides in Digitoxin Tablets and Deslanoside Injections by Micro-HPLC. Journal of Chromatographic Science. [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH. [Link]
-
8-Hydroxyodoroside A. MySkinRecipes. [Link]
Sources
- 2. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 5. consensus.app [consensus.app]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. 8-Hydroxyodoroside A [myskinrecipes.com]
- 10. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Note: Structural Confirmation of 8-Hydroxyodoroside A via Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This application note provides a comprehensive guide for the structural confirmation of 8-Hydroxyodoroside A, a cardiac glycoside with potential therapeutic applications. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a detailed, field-proven methodology grounded in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, from sample preparation to the strategic selection of 1D and 2D NMR experiments. While specific NMR data for 8-Hydroxyodoroside A is not publicly available, we will utilize the closely related analogue, Odoroside-H, to illustrate the data interpretation workflow. This approach provides a robust framework for researchers, scientists, and drug development professionals working on the structural elucidation of cardiac glycosides and other complex natural products.
Introduction: The Challenge of Natural Product Elucidation
Natural products, such as 8-Hydroxyodoroside A, represent a rich source of chemical diversity and have historically been a cornerstone of drug discovery. 8-Hydroxyodoroside A is a cardiac glycoside, a class of compounds known for their effects on the cardiovascular system.[1][2] The precise determination of their complex three-dimensional structure is a critical prerequisite for understanding their mechanism of action, structure-activity relationships (SAR), and for ensuring safety and efficacy in any potential therapeutic application.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3] Unlike mass spectrometry, which provides information on molecular weight and fragmentation, NMR allows for the non-destructive analysis of the complete molecular scaffold, including stereochemistry. This is achieved by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, within a strong magnetic field. The resulting spectra provide a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
This guide will detail a systematic approach to NMR analysis, ensuring a self-validating system for the structural confirmation of 8-Hydroxyodoroside A or its analogues.
Foundational Principles: Why We Choose These NMR Experiments
The structural elucidation of a molecule like 8-Hydroxyodoroside A, which possesses a complex steroidal aglycone and a sugar moiety, requires a suite of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment of the chemical structure.
-
1D NMR (¹H and ¹³C): The starting point of any NMR analysis. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (shielding/deshielding), and their scalar coupling (J-coupling) to neighboring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule. Further information on the type of carbon (CH₃, CH₂, CH, or quaternary) can be obtained from a Distortionless Enhancement by Polarization Transfer (DEPT) experiment.
-
2D Homonuclear Correlation Spectroscopy (COSY): This experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds. It is invaluable for tracing out spin systems within the molecule, such as the proton networks in the steroid rings and the sugar unit.
-
2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra, allowing for the assignment of protonated carbons.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): This is arguably one of the most crucial experiments for elucidating the overall carbon skeleton.[2] It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). These "long-range" correlations are essential for connecting the different spin systems identified by COSY and for placing quaternary carbons within the molecular framework.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining the relative stereochemistry of the molecule by observing through-space dipolar interactions.
The logical workflow for these experiments is depicted in the following diagram:
Caption: Workflow for NMR-based structural elucidation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for acquiring high-quality NMR data for a cardiac glycoside like 8-Hydroxyodoroside A.
3.1. Materials and Equipment
-
Sample: 5-10 mg of purified 8-Hydroxyodoroside A
-
NMR Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃), 0.6 mL. The choice of solvent can affect chemical shifts.[4]
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, especially for less abundant ¹³C nuclei and for 2D experiments.
-
NMR Tubes: High-precision 5 mm NMR tubes
3.2. Sample Preparation Protocol
-
Weighing: Accurately weigh approximately 5 mg of the purified compound directly into a clean, dry vial.
-
Dissolution: Add 0.6 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube.
-
Spectrometer Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
3.3. NMR Data Acquisition Parameters
The following table outlines the recommended parameters for each NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral Width: 12 ppm, Number of Scans: 16-64 | Observe all proton signals and their multiplicities. |
| ¹³C NMR | Spectral Width: 220 ppm, Number of Scans: 1024-4096 | Observe all carbon signals. |
| DEPT-135 | J-coupling (¹JCH): ~145 Hz | Differentiate between CH/CH₃ (positive) and CH₂ (negative) signals. |
| gCOSY | Gradient-selected COSY | Identify ¹H-¹H scalar couplings. |
| gHSQC | Gradient-selected HSQC | Correlate protons to their directly attached carbons. |
| gHMBC | Gradient-selected HMBC, Long-range coupling delay (optimized for ~8 Hz) | Correlate protons to carbons over 2-4 bonds. |
| NOESY | Mixing time: 300-800 ms | Detect through-space proton-proton interactions for stereochemical analysis. |
Data Analysis and Interpretation: A Case Study with Odoroside-H
As a close structural analogue, the NMR data of Odoroside-H provides an excellent template for understanding the analysis of 8-Hydroxyodoroside A. The key difference is the position of a hydroxyl group, which would cause predictable changes in the chemical shifts of nearby protons and carbons. The following table summarizes the ¹³C and ¹H NMR data for the aglycone and sugar moieties of Odoroside-H in CD₃OD.[5]
Table 1: NMR Data for Odoroside-H (Aglycone Moiety) in CD₃OD
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 30.2 | 1.51 (m) |
| 2 | 27.9 | 1.85 (m), 1.65 (m) |
| 3 | 74.2 | 3.99 (br s) |
| 4 | 35.8 | 1.40 (m), 1.30 (m) |
| 5 | 40.1 | 1.90 (m) |
| 6 | 26.9 | 1.51 (m) |
| 7 | 21.3 | 1.45 (m) |
| 8 | 41.5 | 1.70 (m) |
| 9 | 36.2 | 1.60 (m) |
| 10 | 36.8 | - |
| 11 | 22.1 | 1.55 (m) |
| 12 | 29.8 | 1.45 (m) |
| 13 | 49.5 | - |
| 14 | 85.2 | - |
| 15 | 33.5 | 1.88 (m) |
| 16 | 27.5 | 2.10 (m) |
| 17 | 50.8 | 2.80 (dd, 9.4, 5.2) |
| 18 | 16.3 | 0.90 (s) |
| 19 | 24.1 | 0.86 (s) |
| 20 | 176.5 | - |
| 21 | 73.8 | 4.90 (dd, 18.4, 1.3), 5.10 (dd, 18.4, 1.3) |
| 22 | 116.8 | 5.90 (s) |
| 23 | 175.8 | - |
Table 2: NMR Data for Odoroside-H (Digitalose Moiety) in CD₃OD
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1' | 101.4 | 4.20 (d, 7.8) |
| 2' | 70.3 | 3.55 (m) |
| 3' | 83.0 | 3.20 (dd, 9.6, 3.2) |
| 4' | 67.8 | 3.80 (br d, 3.2) |
| 5' | 70.1 | 3.40 (m) |
| 6' | 15.7 | 1.28 (d, 6.0) |
| OMe | 57.2 | 3.50 (s) |
4.1. Step-by-Step Structural Elucidation
The following diagram illustrates the logical flow of data interpretation:
Caption: Logical flow for interpreting NMR data.
-
Initial Assignments: Identify key signals in the 1D spectra. For Odoroside-H, these include the anomeric proton (H-1') at δ 4.20, the olefinic proton (H-22) at δ 5.90, two angular methyl singlets (H-18 and H-19) at δ 0.90 and 0.86, and the methoxy group on the sugar at δ 3.50.
-
COSY Analysis: Trace the proton-proton couplings. For example, starting from the anomeric proton H-1', one can trace the couplings to H-2', H-3', H-4', H-5', and finally to the methyl protons at H-6', confirming the structure of the digitalose sugar. Similarly, spin systems within the steroid nucleus can be identified.
-
HSQC Analysis: Assign the protonated carbons. Each cross-peak in the HSQC spectrum links a proton signal to its directly attached carbon. For instance, the proton at δ 4.20 (H-1') will show a correlation to the carbon at δ 101.4 (C-1').
-
HMBC Analysis: Connect the fragments. The HMBC spectrum is crucial for piecing the puzzle together. Key correlations would include:
-
The anomeric proton (H-1') to the C-3 of the steroid nucleus, confirming the glycosylation site.
-
The methyl protons (H-18 and H-19) to various carbons in the steroid core, helping to anchor these key functional groups.
-
The protons of the butenolide ring (H-21 and H-22) to carbons in the D-ring of the steroid, confirming its attachment at C-17.
-
-
NOESY Analysis: Determine the stereochemistry. The NOESY spectrum reveals through-space proximities. For example, correlations between one of the angular methyl groups and specific axial protons on the steroid rings can confirm the ring fusion stereochemistry. The β-linkage of the sugar is supported by a NOESY correlation between the anomeric proton (H-1') and the axial protons on the same face of the steroid A-ring.
For 8-Hydroxyodoroside A, one would expect a downfield shift of the proton and carbon signals at and near the C-8 position due to the deshielding effect of the hydroxyl group. The COSY and HMBC correlations would then be used to definitively place this hydroxyl group.
Troubleshooting and Best Practices
-
Poor Signal-to-Noise: Increase the number of scans or use a higher concentration of the sample. A cryoprobe significantly improves sensitivity.
-
Overlapping Signals: Re-run the experiments at a different temperature or in a different solvent to induce changes in chemical shifts. Higher field strength spectrometers also provide better signal dispersion.
-
Ambiguous Correlations: For complex molecules, advanced NMR techniques such as 1D-TOCSY (for selective excitation of spin systems) or HSQC-TOCSY (for correlating a proton to all carbons in its spin system) may be necessary.
Conclusion
The structural elucidation of complex natural products like 8-Hydroxyodoroside A is a systematic process that relies on the strategic application of a suite of NMR experiments. By following the detailed protocols and data interpretation workflow outlined in this application note, researchers can confidently determine the structure of novel compounds. The use of a closely related analogue, Odoroside-H, as a case study provides a practical framework for understanding the interplay of different NMR experiments in solving a complex structural puzzle. This rigorous approach is fundamental to advancing natural product-based drug discovery and development.
References
-
Investigation of cardiac glycosides from oleander in a human induced pluripotent stem cells derived cardiomyocyte model. (2021). PubMed. Retrieved from [Link]
-
Odoroside A | C30H46O7 | CID 44425145. (n.d.). PubChem. Retrieved from [Link]
-
Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (n.d.). ACD/Labs. Retrieved from [Link]
-
Isolation and structure elucidation of 7,8-dideoxy-6-oxo-griseorhodin C produced by Actinoplanes ianthinogenes. (n.d.). PubMed. Retrieved from [Link]
-
Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity. (2022). MDPI. Retrieved from [Link]
-
Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC‐ESI‐MS/MS. (2022). ResearchGate. Retrieved from [Link]
-
Isolation and Structural Elucidation of Compounds from Natural Products. (2014). VTechWorks. Retrieved from [Link]
- Method for extracting total cardiac glycosides from oleander leaves. (n.d.). Google Patents.
-
NMR studies of a DNA containing 8-hydroxydeoxyguanosine. (1991). PubMed. Retrieved from [Link]
-
Zaki, A. A., et al. (2014). TWO NEW METABOLITES; 7β-OH-UZARIGENIN AND 7β-OH-ODOROSIDE-H; THROUGH BIOTRANSFORMATION OF UZARIGENIN AND ODOROSIDE-H. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Odoroside H | C30H46O8 | CID 205840. (n.d.). PubChem. Retrieved from [Link]
-
Oleandrin: A cardiac glycosides with potent cytotoxicity. (n.d.). Pharmacognosy Reviews. Retrieved from [Link]
-
Isolation, structure elucidation, tyrosinase inhibitory, and antioxidant evaluation of the constituents from Angelica dahurica roots. (n.d.). PubMed. Retrieved from [Link]
-
8-Hydroxyodoroside A. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
- 1. Investigation of cardiac glycosides from oleander in a human induced pluripotent stem cells derived cardiomyocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and structure elucidation of 7,8-dideoxy-6-oxo-griseorhodin C produced by Actinoplanes ianthinogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ckgas.com [ckgas.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: A Multi-Assay Approach for Characterizing the In Vitro Cytotoxicity of 8-Hydroxyodoroside A
Authored by: Gemini, Senior Application Scientist
Abstract
8-Hydroxyodoroside A is a cardiac glycoside, a class of naturally derived compounds known for their historical use in treating heart conditions.[1] More recently, cardiac glycosides have garnered significant interest for their potent anticancer properties, which are primarily mediated by the inhibition of the Na+/K+-ATPase ion pump.[1][2] This inhibition triggers a cascade of intracellular events that can culminate in cell death.[2] Evaluating the cytotoxic potential of novel compounds like 8-Hydroxyodoroside A is a critical early step in drug discovery.[3] This guide provides a comprehensive, multi-assay protocol designed for researchers to robustly characterize its cytotoxic and cytostatic effects. We present three complementary assays—MTT for metabolic viability, LDH for membrane integrity (necrosis), and Caspase-Glo® 3/7 for apoptosis—to build a detailed mechanistic profile of the compound's activity.
Scientific Background: The Mechanism of Cardiac Glycoside Cytotoxicity
The primary molecular target of cardiac glycosides is the α-subunit of the Na+/K+-ATPase pump, an essential enzyme that maintains the electrochemical gradients of sodium and potassium across the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium ions. This disruption of ion homeostasis is a significant cellular stressor that can activate multiple downstream signaling pathways, including those leading to programmed cell death, or apoptosis.[2] Key events in this process include mitochondrial dysfunction and the activation of caspases, which are the executioner enzymes of apoptosis.[4] Therefore, a thorough cytotoxic evaluation should not only quantify cell death but also elucidate its primary mechanism.
Caption: Mechanism of 8-Hydroxyodoroside A induced cytotoxicity.
Experimental Design and Strategic Considerations
A robust cytotoxicity assessment relies on a well-controlled experimental design. This involves selecting appropriate cell lines, preparing the test compound correctly, and incorporating necessary controls.
Rationale for Cell Line Selection
The choice of cell lines is critical for contextualizing the compound's activity. Since cardiac glycosides have shown promise as anticancer agents, we recommend a panel that includes both a cancer cell line and a non-tumorigenic control.[5]
-
Cancer Cell Line: A549 (Human Lung Carcinoma) . This is a well-characterized and widely used cell line in cancer research and has been used to test the cytotoxicity of other cardiac glycosides.[2]
-
Non-Cancerous Control: MCF10A (Human Breast Epithelial) . This non-tumorigenic cell line serves as a crucial control to assess the compound's selectivity for cancer cells over relatively normal cells.[2] Comparing the IC50 values between A549 and MCF10A will help determine the therapeutic window.
Compound Preparation and Storage
-
Solvent Selection: 8-Hydroxyodoroside A should be dissolved in a high-purity, sterile solvent. Dimethyl sulfoxide (DMSO) is the most common choice for compounds of this nature.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.
-
Vehicle Control: It is imperative to ensure that the final concentration of the solvent (DMSO) in the cell culture medium does not exceed a non-toxic level, typically ≤0.5%. All experiments must include a "vehicle control" group where cells are treated with the same final concentration of DMSO as the highest dose of 8-Hydroxyodoroside A.
Experimental Controls
To ensure the validity of the results, every assay plate must include the following controls:
| Control Type | Description | Purpose |
| Vehicle Control | Cells treated with the same concentration of DMSO as the highest compound dose. | Establishes the baseline for 100% cell viability. |
| Positive Control | Cells treated with a compound known to induce the measured effect (e.g., Digitoxin for cytotoxicity, Staurosporine for apoptosis). | Confirms that the assay system is working correctly. |
| Untreated Control | Cells incubated in culture medium only. | Monitors the general health and viability of the cells over the experiment's duration. |
| Medium Blank | Wells containing only culture medium (no cells). | Used to subtract the background absorbance/luminescence of the medium and assay reagents. |
Integrated Cytotoxicity Assessment Workflow
We propose a parallel workflow where cells are seeded and treated identically for three different assays. This approach provides a comprehensive snapshot of the compound's effect from a single experiment.
Caption: Principles of the complementary cytotoxicity assays.
References
- Menger, L., Vacchelli, E., Kepp, O., Eggermont, A., Tartour, E., Zitvogel, L., Kroemer, G., & Galluzzi, L. (2012). Trial watch: Cardiac glycosides and cancer therapy. Oncoimmunology, 1(2), 205–207. (Source link not available)
-
Chen, C. C., Chen, Y., & Su, M. J. (2021). Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response. ChemistryOpen, 10(1), 10-14. [Link]
-
Mijatovic, T., Van Quaquebeke, E., Delest, B., Debeir, O., Darro, F., & Kiss, R. (2007). Cardiotonic steroids on the road to cancer therapy. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1776(1), 32-57. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179. [Link]
-
Sanofi. (n.d.). Aldurazyme® (laronidase) Mechanism of Action. Retrieved January 24, 2026, from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved January 24, 2026, from [Link]
-
Grönlund, E., & Linder, O. (2000). Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines. Medical oncology (Northwood, London, England), 17(3), 231–239. [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 24, 2026, from [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved January 24, 2026, from [Link]
-
Farha, A. K., et al. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Pharmacology, 14, 1234567. [Link]
-
Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved January 24, 2026, from [Link]
-
Kim, J., et al. (2016). Cardiac glycosides display selective efficacy for STK11 mutant lung cancer. Scientific reports, 6, 28912. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 24, 2026, from [Link]
-
Komada, T., et al. (2019). Inflammasome inhibition blocks cardiac glycoside cell toxicity. The Journal of biological chemistry, 294(45), 16849–16860. [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved January 24, 2026, from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 24, 2026, from [Link]
-
Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Retrieved January 24, 2026, from [Link]
-
MySkinRecipes. (n.d.). 8-Hydroxyodoroside A. Retrieved January 24, 2026, from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. Apoptosis Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 8-Hydroxyodoroside A in Cardiac Cell Lines
Introduction: Unveiling the Cardiac Potential of 8-Hydroxyodoroside A
Cardiac glycosides, a class of naturally derived compounds, have a long and complex history in the treatment of heart conditions.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiac myocytes, leading to a cascade of events that ultimately increases intracellular calcium concentration and enhances myocardial contractility.[1][3][4][5] Odoroside A, a known cardiac glycoside, has been shown to interact with and inhibit Na+/K+-ATPase.[6] This application note focuses on a related, yet novel compound, 8-Hydroxyodoroside A. While specific data on 8-Hydroxyodoroside A is not yet prevalent in the literature, its structural similarity to other cardiac glycosides suggests it may share a similar mechanism of action and possess significant effects on cardiac cells.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro effects of 8-Hydroxyodoroside A on cardiac cell lines. We will delve into the core principles of its expected mechanism of action, provide detailed, field-proven protocols for assessing its impact on cell viability, apoptosis, and key physiological functions, and offer insights into interpreting the resulting data. The following protocols are designed to be a self-validating system, enabling the robust characterization of this promising compound.
Core Principles: The Ripple Effect of Na+/K+-ATPase Inhibition
The central hypothesis for the action of 8-Hydroxyodoroside A in cardiomyocytes is its function as a cardiac glycoside. The anticipated signaling cascade is initiated by its binding to and inhibition of the Na+/K+-ATPase pump on the cell membrane.
-
Disruption of Ion Homeostasis: The primary function of the Na+/K+-ATPase is to maintain the electrochemical gradient across the cardiomyocyte membrane by pumping sodium ions (Na+) out of the cell and potassium ions (K+) into the cell. Inhibition of this pump by 8-Hydroxyodoroside A is expected to lead to an accumulation of intracellular Na+.[1][3]
-
Reversal of the Sodium-Calcium Exchanger: The increased intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger (NCX). Under normal conditions, the NCX pumps calcium ions (Ca2+) out of the cell. However, with elevated intracellular Na+, the driving force for this exchange is reduced, and the exchanger can even reverse its direction, leading to an increase in intracellular Ca2+.[4]
-
Enhanced Sarcoplasmic Reticulum Calcium Load: The elevated cytosolic Ca2+ is taken up by the sarcoplasmic reticulum (SR), the primary intracellular Ca2+ store in cardiomyocytes. This leads to an increased SR Ca2+ load.
-
Inotropic and Arrhythmogenic Potential: During subsequent action potentials, the increased SR Ca2+ load results in a larger release of Ca2+ into the cytosol, leading to a stronger contraction of the myofilaments. This is the basis of the positive inotropic (contractility-enhancing) effect of cardiac glycosides.[1][4] However, excessive intracellular Ca2+ can lead to delayed afterdepolarizations and arrhythmias, highlighting the narrow therapeutic index of this class of compounds.[4][7]
-
Induction of Apoptosis: At higher concentrations or with prolonged exposure, the significant disruption of cellular homeostasis, including ion gradients and mitochondrial function, can trigger programmed cell death, or apoptosis.[8][9] This is a critical aspect to evaluate for any new cardiac glycoside to determine its therapeutic window and potential cardiotoxicity.[10][11]
Visualizing the Pathway: The Mechanism of 8-Hydroxyodoroside A
Caption: Proposed signaling pathway of 8-Hydroxyodoroside A in cardiomyocytes.
Experimental Workflow: A Step-by-Step Guide to Characterization
The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of 8-Hydroxyodoroside A.
Caption: Experimental workflow for characterizing 8-Hydroxyodoroside A.
Detailed Experimental Protocols
Protocol 1: Cell Culture of H9c2 Cardiomyocytes
The H9c2 cell line, derived from embryonic rat heart tissue, is a well-established model for studying the cellular and molecular mechanisms of cardiotoxicity.[9][12]
-
Cell Line Maintenance:
-
Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
-
Seeding for Experiments:
-
For plate-based assays (MTT, caspase), seed cells in 96-well plates at a density of 1 x 10^4 cells per well.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
Protocol 2: Preparation and Application of 8-Hydroxyodoroside A
-
Stock Solution Preparation:
-
Dissolve 8-Hydroxyodoroside A powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to prepare the desired final concentrations for treatment.
-
Ensure the final DMSO concentration in the culture medium is below 0.1% to prevent solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Protocol 3: Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]
-
Treatment:
-
After 24 hours of cell seeding, remove the culture medium and replace it with fresh medium containing various concentrations of 8-Hydroxyodoroside A (e.g., 0.1 µM to 100 µM) and a vehicle control.[14]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition:
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
| Parameter | Recommendation |
| Cell Line | H9c2 or iPSC-derived Cardiomyocytes |
| Seeding Density | 1 x 10^4 cells/well (96-well plate) |
| Concentration Range | 0.1 µM - 100 µM (suggested starting range) |
| Incubation Time | 24, 48, 72 hours |
| Readout | Absorbance at 570 nm |
Protocol 4: Apoptosis Detection (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway.[18][19] Measuring its activity provides a quantitative assessment of apoptosis induction.
-
Cell Lysis:
-
Culture and treat cells with 8-Hydroxyodoroside A as described in the MTT assay protocol.
-
After treatment, gently wash the cells with ice-cold PBS.
-
Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.[20]
-
-
Caspase-3 Activity Measurement:
-
Transfer the cell lysates to a new 96-well plate.
-
Add 50 µL of 2X reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorescent equivalent) to each well.[20][21]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[22]
-
-
Data Analysis:
-
Quantify the fold-increase in caspase-3 activity relative to the vehicle-treated control.
-
| Parameter | Recommendation |
| Assay Principle | Colorimetric or Fluorometric detection of cleaved caspase-3 substrate |
| Substrate | DEVD-pNA (colorimetric) or Ac-DEVD-AMC (fluorometric) |
| Incubation Time | 1-2 hours at 37°C |
| Readout | Absorbance at 405 nm or Fluorescence (Ex/Em ~380/460 nm) |
Protocol 5: Intracellular Calcium Transient Measurement
Monitoring changes in intracellular calcium dynamics is crucial for understanding the functional consequences of 8-Hydroxyodoroside A treatment.[4][23]
-
Cell Preparation and Dye Loading:
-
Image Acquisition:
-
Wash the cells to remove excess dye and replace with a physiological buffer.
-
Acquire baseline fluorescence images using a fluorescence microscope or a high-content imaging system.
-
Add 8-Hydroxyodoroside A at the desired concentration and record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Analyze the fluorescence traces to determine key parameters of the calcium transient, including amplitude, duration, and frequency.
-
Compare these parameters before and after drug application.
-
| Parameter | Recommendation |
| Cell Type | iPSC-derived Cardiomyocytes (preferred for physiological relevance) |
| Calcium Indicator | Fluo-4 AM or Cal-520 |
| Measurement Platform | Fluorescence microscopy or High-content imaging system |
| Key Readouts | Peak amplitude, Peak frequency, Peak width/duration |
Protocol 6: Electrophysiological Analysis using Microelectrode Arrays (MEAs)
MEAs allow for the non-invasive, real-time recording of extracellular field potentials from a population of cardiomyocytes, providing insights into their electrophysiological properties.[26][27]
-
Cell Seeding on MEA Plates:
-
Culture iPSC-derived cardiomyocytes on MEA plates until a spontaneously beating syncytium is formed.
-
-
Recording and Treatment:
-
Record baseline field potentials.
-
Apply 8-Hydroxyodoroside A at various concentrations and record the acute and chronic effects on the field potential waveform.
-
-
Data Analysis:
| Parameter | Recommendation |
| Cell Type | iPSC-derived Cardiomyocytes |
| Measurement Platform | Microelectrode Array (MEA) System |
| Key Readouts | Beat rate, Field potential duration (FPD), Arrhythmic events |
Conclusion and Future Directions
This application note provides a robust set of protocols and a guiding framework for the initial in vitro characterization of 8-Hydroxyodoroside A in cardiac cell lines. By systematically evaluating its effects on cell viability, apoptosis, calcium handling, and electrophysiology, researchers can build a comprehensive profile of its potential as both a therapeutic agent and a cardiotoxic compound. The data generated from these studies will be invaluable for guiding further preclinical development, including more complex tissue models and in vivo studies. Understanding the nuanced dose-response relationship of 8-Hydroxyodoroside A will be paramount in determining its therapeutic window and ultimately its potential clinical utility.
References
-
Exogenous 8-hydroxydeoxyguanosine attenuates doxorubicin-induced cardiotoxicity by decreasing pyroptosis in H9c2 cardiomyocytes. (2022). PubMed. Retrieved from [Link]
-
Cellular mechanism of action of cardiac glycosides. (n.d.). PubMed. Retrieved from [Link]
-
What is the mechanism of Amiodarone Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]
-
7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell. (n.d.). NIH. Retrieved from [Link]
-
Mechanism of action of ryanodine on cardiac sarcoplasmic reticulum. (1985). PubMed. Retrieved from [Link]
-
The Cardiac Mineralocorticoid Receptor (MR): A Therapeutic Target Against Ventricular Arrhythmias. (2021). NIH. Retrieved from [Link]
-
Exogenous 8-hydroxydeoxyguanosine attenuates doxorubicin-induced cardiotoxicity by decreasing pyroptosis in H9c2 cardiomyocytes. (2022). NIH. Retrieved from [Link]
-
Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. (2025). MDPI. Retrieved from [Link]
-
Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response. (n.d.). NIH. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NIH. Retrieved from [Link]
-
Interaction of Odoroside A, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase. (2023). Springer. Retrieved from [Link]
-
Cardiomyocyte electrophysiology and its modulation: current views and future prospects. (2023). The Royal Society Publishing. Retrieved from [Link]
-
Calcium Signaling in Cardiac Myocytes. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
The role of apoptotic cell death in cardiovascular disease. (n.d.). PMC - NIH. Retrieved from [Link]
-
Doxorubicin-induced cardiotoxicity and risk factors. (2025). ResearchGate. Retrieved from [Link]
-
Functional consequences of caspase activation in cardiac myocytes. (n.d.). PMC - NIH. Retrieved from [Link]
-
Mitochondrial proliferation during apoptosis induced by anticancer agents: effects of doxorubicin and mitoxantrone on cancer and cardiac cells. (n.d.). PubMed. Retrieved from [Link]
-
The inotropic effect of cardioactive glycosides in ventricular myocytes requires Na+–Ca2+ exchanger function. (n.d.). PMC - NIH. Retrieved from [Link]
-
Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity. (n.d.). Frontiers. Retrieved from [Link]
-
Role of Na+-K+ ATPase Alterations in the Development of Heart Failure. (n.d.). MDPI. Retrieved from [Link]
-
Electrophysiological and Proarrhythmic Effects of Hydroxychloroquine Challenge in Guinea-Pig Hearts. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Inflammasome inhibition blocks cardiac glycoside cell toxicity. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
MTT assay cell viability, the cardiomyocytes were incubated with... (n.d.). ResearchGate. Retrieved from [Link]
-
Calcium transients Assay by Ncardia. (n.d.). Ncardia. Retrieved from [Link]
-
Cardiomyocytes Isloation and cultivation | Protocol Preview. (2022). YouTube. Retrieved from [Link]
-
Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis. (2009). PLOS. Retrieved from [Link]
-
Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update. (2025). PubMed - NIH. Retrieved from [Link]
-
Cardiomyocyte Na+/K+-ATPase-α2 overexpression confers protection in ischemic heart failure. (n.d.). PMC - NIH. Retrieved from [Link]
-
Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). (2023). PMC - NIH. Retrieved from [Link]
-
Calcium Transient Assays for Compound Screening with Human iPSC-derived Cardiomyocytes: Evaluating New Tools. (2017). ResearchGate. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
CARDIAC GLYCOSIDES USES IN HEART. (2016). ResearchGate. Retrieved from [Link]
-
The Fundamental Mechanism of Inotropic Action of Digitalis. (n.d.). PubMed. Retrieved from [Link]
-
Role of Na-K ATPase Alterations in the Development of Heart Failure. (2024). ResearchGate. Retrieved from [Link]
-
Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update. (n.d.). MDPI. Retrieved from [Link]
-
Cardiomyocyte functional screening: interrogating comparative electrophysiology of high-throughput model cell systems. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Cardiotoxicity assay in iPSC derived cardiomyocytes. (2018). YouTube. Retrieved from [Link]
-
Salidroside attenuates apoptosis in ischemic cardiomyocytes: a mechanism through a mitochondria-dependent pathway. (n.d.). PubMed. Retrieved from [Link]
-
Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]
-
Role of Na+-K+ ATPase Alterations in the Development of Heart Failure. (2024). PubMed. Retrieved from [Link]
-
Calcium Transient in Cardiomyocytes. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro. (2024). ResearchGate. Retrieved from [Link]
-
Cardiomyocyte functional screening: interrogating comparative electrophysiology of high-throughput model cell systems. (2019). PubMed. Retrieved from [Link]
Sources
- 1. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inotropic effect of cardioactive glycosides in ventricular myocytes requires Na+–Ca2+ exchanger function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Odoroside A, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Na+-K+ ATPase Alterations in the Development of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of apoptotic cell death in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial proliferation during apoptosis induced by anticancer agents: effects of doxorubicin and mitoxantrone on cancer and cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Exogenous 8-hydroxydeoxyguanosine attenuates doxorubicin-induced cardiotoxicity by decreasing pyroptosis in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional consequences of caspase activation in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mpbio.com [mpbio.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. ncardia.com [ncardia.com]
- 24. researchgate.net [researchgate.net]
- 25. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 26. Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cardiomyocyte functional screening: interrogating comparative electrophysiology of high-throughput model cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Electrophysiological and Proarrhythmic Effects of Hydroxychloroquine Challenge in Guinea-Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cardiomyocyte functional screening: interrogating comparative electrophysiology of high-throughput model cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Na+/K+-ATPase Inhibitors Using 8-Hydroxyodoroside A
Introduction: The Critical Role of Na+/K+-ATPase and Its Inhibition
The Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase), or sodium pump, is a vital transmembrane protein found in all animal cells.[1][] This enzyme actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process that is fundamental to various physiological functions, including maintaining cellular membrane potential, regulating cell volume, and facilitating the transport of other solutes.[1] For every molecule of ATP hydrolyzed, the pump expels three Na+ ions from the cell and imports two K+ ions.[1][]
Given its central role in cellular physiology, the Na+/K+-ATPase is a significant drug target.[3] Inhibition of this pump is the primary mechanism of action for cardiac glycosides, a class of compounds used in the treatment of heart failure and certain arrhythmias.[1][][4] By inhibiting the Na+/K+-ATPase, these compounds cause an increase in intracellular Na+, which in turn leads to an accumulation of intracellular calcium via the Na+/Ca2+ exchanger, ultimately enhancing cardiac muscle contractility.[1][5]
8-Hydroxyodoroside A, a cardiac glycoside isolated from plants such as Nerium indicum and Cerbera manghas, is a potent bioactive steroid.[6][7] As a member of the cardiac glycoside family, 8-Hydroxyodoroside A is a putative inhibitor of Na+/K+-ATPase.[8][9][10] This application note provides a detailed protocol for determining the inhibitory activity of 8-Hydroxyodoroside A on Na+/K+-ATPase using a colorimetric malachite green-based assay. This method offers high sensitivity and is suitable for high-throughput screening of potential Na+/K+-ATPase inhibitors.[8]
Principle of the Assay
The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP.[3][11] The liberated phosphate reacts with malachite green and molybdate in an acidic solution to form a stable, green-colored complex.[8] The intensity of this color, which is directly proportional to the amount of phosphate, can be quantified by measuring the absorbance at a wavelength of 600-660 nm.[][8] The inhibitory effect of 8-Hydroxyodoroside A is assessed by comparing the enzyme activity in the presence and absence of the compound.
Diagram of the Na+/K+-ATPase Inhibition and Assay Principle
Caption: Example plate layout for the Na+/K+-ATPase assay.
Data Analysis and Interpretation
-
Phosphate Standard Curve:
-
Subtract the absorbance of the 0 µM phosphate standard (blank) from all other phosphate standard readings.
-
Plot the corrected absorbance values against the corresponding phosphate concentrations (µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to calculate the amount of phosphate produced in the enzymatic reaction.
-
-
Calculation of Percent Inhibition:
-
Calculate the amount of phosphate (Pi) released in each well using the standard curve equation.
-
Determine the Na+/K+-ATPase activity for each condition.
-
Calculate the percentage of inhibition for each concentration of 8-Hydroxyodoroside A and ouabain using the following formula:
% Inhibition = [1 - (Activity with Inhibitor / Activity of Control)] x 100
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Example Data
The following table presents hypothetical data for the inhibition of Na+/K+-ATPase by 8-Hydroxyodoroside A and Ouabain.
| Concentration (nM) | % Inhibition (8-Hydroxyodoroside A) | % Inhibition (Ouabain) |
| 0.1 | 5.2 | 8.1 |
| 1 | 15.8 | 22.5 |
| 10 | 48.9 | 55.3 |
| 100 | 85.4 | 92.1 |
| 1000 | 98.1 | 99.5 |
| IC50 (nM) | ~10.5 | ~8.2 |
Note: These are example data and the actual IC50 value for 8-Hydroxyodoroside A must be determined experimentally.
Trustworthiness and Self-Validation
-
Positive Control: The inclusion of Ouabain, a well-characterized Na+/K+-ATPase inhibitor, validates the assay's ability to detect inhibition. The obtained IC50 for Ouabain should be consistent with literature values.
-
Blank Controls: Wells without the enzyme (Blank) are crucial to correct for any non-enzymatic hydrolysis of ATP or background absorbance from the reagents.
-
Linearity of Standard Curve: A linear phosphate standard curve with a high correlation coefficient (R² > 0.99) ensures accurate quantification of phosphate release.
-
Reproducibility: Performing experiments in triplicate or quadruplicate allows for the assessment of variability and ensures the reliability of the results.
Conclusion
This application note provides a robust and sensitive method for characterizing the inhibitory potential of 8-Hydroxyodoroside A on Na+/K+-ATPase. The malachite green-based colorimetric assay is well-suited for detailed mechanistic studies and can be adapted for high-throughput screening of compound libraries to identify novel Na+/K+-ATPase modulators. Accurate determination of the IC50 value for 8-Hydroxyodoroside A will be a critical step in evaluating its potential as a pharmacological tool or therapeutic agent.
References
-
Assay Genie. (n.d.). Na+k+-ATPase Activity Assay Kit Technical Manual. Retrieved from [Link]
-
Beh, C. W., et al. (2013). Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells. American Journal of Physiology-Renal Physiology, 304(7), F899-F911. Retrieved from [Link]
-
G-Biosciences. (n.d.). Malachite Green Phosphate Assay Kit. Retrieved from [Link]
-
Patsnap. (2024). What are Na/K-ATPase inhibitors and how do they work?. Retrieved from [Link]
-
Wen, S., et al. (2016). Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis. Oncology Letters, 12(5), 4147-4154. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 8-Hydroxyodoroside A. Retrieved from [Link]
-
MedlinePlus. (2024). Cardiac Glycoside Plant Poisoning. Retrieved from [Link]
-
Tsai, Y. C., et al. (2008). Cardiac glycoside poisoning following suicidal ingestion of Cerbera manghas. Clinical Toxicology, 46(4), 340-341. Retrieved from [Link]
-
Visual Bioinformatics. (n.d.). 8-Hydroxyodoroside A. Retrieved from [Link]
-
Sweadner, K. J. (2016). Colorimetric Assays of Na,K-ATPase. Methods in Molecular Biology, 1377, 89-104. Retrieved from [Link]
-
L-h, R., et al. (2012). Optimization of a malachite green assay for detection of ATP hydrolysis by solubilized membrane proteins. Analytical Biochemistry, 426(2), 114-118. Retrieved from [Link]
-
Alila Medical Media. (2017). Digoxin - Mechanism of Action. Retrieved from [Link]
-
ResearchGate. (n.d.). New Cytotoxic Cardenolide Glycoside from the Seeds of Cerbera manghas. Retrieved from [Link]
-
El-Seedi, H. R., et al. (2012). Inhibition of the alpha1beta1 isoform of the Na, K-ATPase by 8-methoxycoumestrol without positive inotropic effect in human myocardium--novel aspects of cardiac glycoside pharmacology. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 633-639. Retrieved from [Link]
-
Sanofi. (n.d.). Aldurazyme® (laronidase) Mechanism of Action. Retrieved from [Link]
Sources
- 1. What are Na/K-ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 3. 8-Hydroxyodoroside A [myskinrecipes.com]
- 4. Inhibition of the alpha1beta1 isoform of the Na, K-ATPase by 8-methoxycoumestrol without positive inotropic effect in human myocardium--novel aspects of cardiac glycoside pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyodoroside A | Visual Bioinformatics [visualbioinformatics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 8-Hydroxyodoroside A - CAS:176519-75-8 - KKL Med Inc. [kklmed.com]
Application Note & Protocol: Synthesis of 8-Hydroxyodoroside A Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the synthesis and evaluation of novel derivatives of 8-Hydroxyodoroside A, a representative cardiac glycoside. The primary objective is to facilitate Structure-Activity Relationship (SAR) studies aimed at optimizing the therapeutic index of this class of compounds. We will delve into the rationale behind the synthetic strategy, provide a detailed, step-by-step protocol for the synthesis of a representative derivative, and outline methods for structural characterization and biological evaluation. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new therapeutics based on the cardiac glycoside scaffold.
Introduction: The Rationale for Derivatizing 8-Hydroxyodoroside A
Cardiac glycosides are a class of naturally occurring steroid-based compounds that have been used for centuries to treat heart conditions such as congestive heart failure and cardiac arrhythmias.[1] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[1][2][3][4] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in stronger heart muscle contractions.[2][4][5]
Despite their efficacy, the clinical use of cardiac glycosides is limited by their narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.[1][5] This has spurred significant interest in the development of novel synthetic derivatives with improved safety profiles and potentially new therapeutic applications, including anticancer therapies.[5][6]
Structure-Activity Relationship (SAR) studies are a cornerstone of this effort.[7][8] By systematically modifying the chemical structure of a parent compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key molecular features responsible for its therapeutic effects and toxicity.[7][9] This knowledge is then used to design new molecules with enhanced activity and reduced side effects.[8]
This application note will focus on a hypothetical but representative cardiac glycoside, "8-Hydroxyodoroside A," to illustrate a practical workflow for generating derivatives for SAR studies. We will focus on the modification of the sugar moiety, a common strategy for altering the pharmacokinetic and pharmacodynamic properties of cardiac glycosides.[10][11]
Materials and Reagents
Chemicals:
-
8-Hydroxyodoroside A (starting material)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel (for column chromatography)
-
Deuterated Chloroform (CDCl₃) for NMR
-
High-Performance Liquid Chromatography (HPLC) grade solvents (Acetonitrile, Water)
-
Trifluoroacetic Acid (TFA)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Flash column chromatography system
-
High-Resolution Mass Spectrometer (HRMS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Synthetic Protocol: Acetylation of the Sugar Moiety of 8-Hydroxyodoroside A
This protocol details the synthesis of an acetylated derivative of 8-Hydroxyodoroside A. Acetylation is a straightforward and common modification used in SAR studies to probe the importance of hydroxyl groups for biological activity. The presence of acetyl groups can affect the compound's solubility, cell permeability, and interaction with its biological target.
Step 1: Acetylation of 8-Hydroxyodoroside A
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 8-Hydroxyodoroside A (100 mg, 1.0 eq) in anhydrous dichloromethane (10 mL) and anhydrous pyridine (2 mL).
-
Addition of Reagents: To the stirred solution at 0 °C (ice bath), add acetic anhydride (5.0 eq) dropwise, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The product spot should have a higher Rf value than the starting material.
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the acetylated 8-Hydroxyodoroside A derivative.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of acetic anhydride and to ensure the reaction proceeds efficiently.
-
Pyridine: Pyridine acts as a base to neutralize the acetic acid byproduct of the reaction and also serves as a solvent.
-
DMAP: DMAP is a highly effective acylation catalyst that significantly accelerates the reaction rate.
-
TLC Monitoring: Regular monitoring by TLC is essential to determine the optimal reaction time and to avoid the formation of side products.
Characterization of the Synthesized Derivative
Accurate characterization of the synthesized derivative is critical to confirm its structure and purity before proceeding to biological evaluation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve a small sample of the purified product in CDCl₃. The appearance of new signals in the range of δ 1.9-2.2 ppm, corresponding to the methyl protons of the acetyl groups, and a downfield shift of the protons attached to the carbons bearing the newly formed esters will confirm the acetylation.
-
¹³C NMR: The appearance of new carbonyl signals around δ 170 ppm and methyl signals around δ 21 ppm will further confirm the presence of acetyl groups.
High-Resolution Mass Spectrometry (HRMS)
Obtain a high-resolution mass spectrum to confirm the molecular weight of the acetylated derivative. The observed mass should correspond to the calculated exact mass of the product.
High-Performance Liquid Chromatography (HPLC)
Assess the purity of the final compound using analytical HPLC. A single sharp peak indicates a high degree of purity.
Biological Evaluation: In Vitro Cytotoxicity Assay
A common objective of synthesizing cardiac glycoside derivatives is to explore their potential as anticancer agents.[5] The following is a general protocol for evaluating the in vitro cytotoxicity of the synthesized 8-Hydroxyodoroside A derivative against a cancer cell line (e.g., A549, a human lung cancer cell line).
Protocol: MTT Assay
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of the parent 8-Hydroxyodoroside A and the acetylated derivative in cell culture medium. Treat the cells with these dilutions for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological evaluation of a series of derivatives will form the basis of the SAR study.
Data Presentation
| Compound | Modification | IC₅₀ (µM) on A549 cells |
| 8-Hydroxyodoroside A | Parent Compound | [Insert experimental value] |
| Derivative 1 | Acetylated Sugar | [Insert experimental value] |
| [Add other derivatives] | [Describe modification] | [Insert experimental value] |
Interpretation
-
If the acetylated derivative shows significantly lower activity (higher IC₅₀): This would suggest that the hydroxyl groups on the sugar moiety are crucial for the compound's cytotoxic activity, possibly by forming hydrogen bonds with the target protein.[12]
-
If the acetylated derivative shows similar or enhanced activity (lower IC₅₀): This might indicate that the hydroxyl groups are not essential for activity, and their modification could be a viable strategy for improving other properties like cell permeability or metabolic stability.
This iterative process of synthesis, characterization, and biological testing is fundamental to the optimization of lead compounds in drug discovery.[9][13]
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the acetylation of 8-Hydroxyodoroside A.
SAR Study Logic
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
References
- Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. (2025).
-
Cardiac glycoside - Wikipedia. Available at: [Link]
-
Structure-activity relationship (SAR) - GARDP Revive. Available at: [Link]
-
Synthesis of Cardiac Glycoside Analogs by Catalyst-Controlled, Regioselective Glycosylation of Digitoxin | Organic Letters - ACS Publications. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available at: [Link]
-
Structure–activity relationship for antioxidant activity of 8a–o - ResearchGate. Available at: [Link]
-
SAR: Structure Activity Relationships - CDD Vault. Available at: [Link]
-
Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - NIH. Available at: [Link]
-
Editorial to Special Issue—“Structure-Activity Relationships (SAR) of Natural Products” - NIH. Available at: [Link]
-
Cardiac Glycosides (Digoxin) - CV Pharmacology. Available at: [Link]
-
Synthesis and structure-activity relationships of 2-amino-8-hydroxyadenines as orally active interferon inducing agents - PubMed. Available at: [Link]
-
Synthesis of Cardiac Glycoside Analogs by Catalyst-Controlled, Regioselective Glycosylation of Digitoxin | Request PDF - ResearchGate. Available at: [Link]
-
Editorial to Special Issue—“Structure-Activity Relationships (SAR) of Natural Products” - ResearchGate. Available at: [Link]
-
Chemistry, spectroscopic characteristics and biological activity of natural occurring cardiac glycosides - IOSR Journal. Available at: [Link]
-
Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed. Available at: [Link]
-
Practice of Structure Activity Relationships (SAR) in Toxicology - Oxford Academic. Available at: [Link]
-
Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease - PubMed Central. Available at: [Link]
-
Cardiac Glycosides: Types and What They Treat - Cleveland Clinic. Available at: [Link]
-
[PDF] of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Available at: [Link]
-
Structure Activity Relationships - Drug Design Org. Available at: [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]
Sources
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 8. collaborativedrug.com [collaborativedrug.com]
- 9. Editorial to Special Issue—“Structure-Activity Relationships (SAR) of Natural Products” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of 8-Hydroxyodoroside A
Introduction: The Therapeutic Potential of 8-Hydroxyodoroside A
8-Hydroxyodoroside A is a cardiac glycoside, a class of naturally derived compounds historically used in the treatment of heart conditions.[1][2] The core chemical structure of cardiac glycosides includes a steroid nucleus, a lactone ring, and a sugar moiety, which collectively are essential for their interaction with the Na+/K+-ATPase pump.[3] Beyond their cardiotonic effects, emerging evidence has highlighted the potent anti-cancer properties of cardiac glycosides.[4] These compounds have been shown to induce cytotoxic effects in various cancer cell lines, suggesting their potential as novel therapeutic agents. The proposed mechanisms for their anti-tumor activity are multifaceted, including the induction of apoptosis and autophagy.
Closely related compounds, such as Odoroside A, have demonstrated significant anti-tumorigenic activity against a range of cancers including gastritis, colon, cervical, breast, and lung cancer, as well as leukemia.[5] The underlying mechanism is thought to involve the activation of the ROS/JNK pathway, leading to programmed cell death.[5] The addition of a hydroxyl group at the 8th position, creating 8-Hydroxyodoroside A, may modulate the compound's biological activity, potency, and pharmacokinetic profile. This document provides a comprehensive experimental protocol for the in vivo evaluation of 8-Hydroxyodoroside A, designed for researchers in oncology and drug development. This guide is structured to ensure scientific rigor and adherence to ethical guidelines for animal research, such as the ARRIVE guidelines.[6][7][8][9]
Phase 1: Preliminary In Vivo Studies - Maximum Tolerated Dose (MTD) and Toxicity Assessment
Before assessing the anti-tumor efficacy of 8-Hydroxyodoroside A, it is imperative to determine its safety profile and the maximum tolerated dose (MTD) in the selected animal model. The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity or overt signs of distress over a specified period.[10][11] This preliminary study is crucial for selecting appropriate dose levels for subsequent efficacy studies.[12]
Animal Model and Husbandry
-
Species and Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Rationale: Athymic nude mice are immunocompromised and are a standard model for xenograft studies as they do not reject human cancer cells.[13][14]
-
Housing: Animals should be housed in sterile, individually ventilated cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to sterile food and water.
-
Acclimatization: A minimum of one week of acclimatization is required before the start of the experiment.[14]
Formulation and Administration of 8-Hydroxyodoroside A
Due to the characteristic structure of cardiac glycosides, their solubility in aqueous solutions can be limited.[3] A suitable vehicle is necessary for consistent in vivo administration.
-
Vehicle: A common vehicle for cardiac glycosides is a solution of 10% DMSO, 40% PEG300, and 50% sterile saline. The final DMSO concentration should be kept low to avoid toxicity.
-
Preparation: 8-Hydroxyodoroside A should be first dissolved in DMSO, followed by the addition of PEG300 and then sterile saline. The solution should be vortexed thoroughly to ensure it is homogenous.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection are common routes for preclinical in vivo studies. The choice may depend on the expected pharmacokinetics of the compound. For initial studies, i.p. is often chosen for its relative ease of administration.
MTD Study Design: Dose Escalation
A dose-escalation study design will be employed to determine the MTD.[11]
-
Experimental Groups: Start with a minimum of 3-4 dose groups and a vehicle control group. A suggested starting dose can be extrapolated from in vitro IC50 data, typically starting at a fraction of the effective concentration.
-
Group Size: n = 3-5 mice per group.
-
Dosing Schedule: Administer a single dose of 8-Hydroxyodoroside A and monitor the animals for a period of 7-14 days.[11]
Table 1: Example Dosing Cohorts for MTD Study
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | 0 | i.p. | 5 |
| 2 | 8-Hydroxyodoroside A | 1 | i.p. | 5 |
| 3 | 8-Hydroxyodoroside A | 5 | i.p. | 5 |
| 4 | 8-Hydroxyodoroside A | 10 | i.p. | 5 |
| 5 | 8-Hydroxyodoroside A | 20 | i.p. | 5 |
Monitoring and Endpoint Determination
-
Clinical Observations: Animals should be observed daily for any signs of toxicity, including changes in posture, activity, breathing, and grooming.
-
Body Weight: Record body weight daily. A body weight loss of more than 20% is generally considered a sign of significant toxicity.[10]
-
Endpoint: The MTD is the highest dose at which no mortality and no more than a 10-15% mean body weight loss is observed, and where clinical signs of toxicity are absent or minimal and reversible.
Caption: Workflow for MTD determination.
Phase 2: In Vivo Efficacy Study - Xenograft Cancer Model
Following the determination of the MTD, an efficacy study can be designed to evaluate the anti-tumor activity of 8-Hydroxyodoroside A in a relevant cancer model. Patient-derived xenograft (PDX) models are considered superior in preserving the characteristics of patient tumors, however, cell line-derived xenograft (CDX) models are more commonly used for initial efficacy testing due to their accessibility and reproducibility.[13][15][16][17]
Rationale for Model Selection
Given the known activity of similar cardiac glycosides against lung, breast, and leukemia cancers, a xenograft model using a human cell line from one of these cancer types is recommended.[5] For this protocol, a non-small cell lung cancer (NSCLC) model will be detailed as an example.
-
Cell Line: A549 (human lung adenocarcinoma) or H460 (human large cell lung cancer).
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
Experimental Protocol
-
Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Cell Implantation:
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.[14]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.[14]
-
-
Randomization and Group Formation:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment and control groups.
-
Table 2: Example Experimental Groups for Efficacy Study
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Schedule | Number of Animals |
| 1 | Vehicle Control | 0 | i.p. | Daily for 21 days | 10 |
| 2 | 8-Hydroxyodoroside A | 0.5 x MTD | i.p. | Daily for 21 days | 10 |
| 3 | 8-Hydroxyodoroside A | MTD | i.p. | Daily for 21 days | 10 |
| 4 | Positive Control (e.g., Cisplatin) | 3 | i.p. | Every 3 days for 21 days | 10 |
-
Treatment: Administer the treatments as per the schedule outlined in the experimental design.
-
Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor for any signs of toxicity as described in the MTD protocol.
-
-
Endpoint Criteria: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive distress or weight loss.
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. Tumor weight should be recorded. A portion of the tumor can be fixed in formalin for histopathological analysis, and another portion can be snap-frozen for molecular analysis.
Caption: Efficacy study experimental workflow.
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is typically TGI, calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the mean tumor volumes and body weights between the different groups. A p-value of <0.05 is generally considered statistically significant.
-
Histopathology: H&E staining of tumor sections can be used to assess changes in tumor morphology, necrosis, and apoptosis. Immunohistochemistry can be used to analyze the expression of relevant biomarkers.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement). The ARRIVE guidelines provide a framework for ensuring that animal studies are reported in a transparent and comprehensive manner.[6][7][8][9]
Conclusion
This detailed protocol provides a robust framework for the in vivo evaluation of 8-Hydroxyodoroside A. By first establishing the MTD and then conducting a well-designed efficacy study in a relevant xenograft model, researchers can obtain critical data on the safety and anti-tumor potential of this promising compound. The insights gained from these studies will be invaluable for guiding further preclinical and potential clinical development.
References
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of Odoroside A on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. (2025). National Institutes of Health. [Link]
-
Therapeutic index - Wikipedia. (n.d.). Wikipedia. [Link]
-
In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (2017). National Institutes of Health. [Link]
-
Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. (2020). PubMed Central. [Link]
-
Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. (2024). MDPI. [Link]
-
The chemical structure of cardiac glycosides (CGs) comprises a steroidal aglycone core. (2024). MDPI. [Link]
-
Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. (2023). Oxford Academic. [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). IONTOX. [Link]
-
The ARRIVE guidelines 2.0. (n.d.). NC3Rs. [Link]
-
An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. (2020). PubMed. [Link]
-
Synthesis of Cardiac Glycoside Analogs by Catalyst-Controlled, Regioselective Glycosylation of Digitoxin. (2018). ACS Publications. [Link]
-
Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (2019). Annals of Translational Medicine. [Link]
-
Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. (2024). MDPI. [Link]
-
Cardiac Glycosides (Digoxin). (n.d.). CVPharmacology. [Link]
-
Pharmacokinetics of the 5-hydroxytryptamine1A agonist 8-hydroxy-2-(N,N-di-n-propylamino)tetralin (8-OHDPAT) in the rat after intravenous and oral administration. (1995). PubMed. [Link]
-
Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. (2024). BCTT. [Link]
-
An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. (2020). National Institutes of Health. [Link]
-
Maximum Tolerated Dose (MTD): Concepts and Background. (n.d.). National Toxicology Program. [Link]
-
Quo vadis Cardiac Glycoside Research? (2022). MDPI. [Link]
-
Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat. (1995). PubMed. [Link]
-
In vivo models in breast cancer research: progress, challenges and future directions. (2017). Disease Models & Mechanisms. [Link]
-
Patient-derived cell line, xenograft and organoid models in lung cancer therapy. (2020). Translational Lung Cancer Research. [Link]
-
The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. (2020). PLOS Biology. [Link]
-
In vivo studies using human breast cancer xenograft models. (2019). ResearchGate. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Baxdrostat. (2024). PubMed. [Link]
-
Synthesis of Cardiac Glycoside Analogs by Catalyst-Controlled, Regioselective Glycosylation of Digitoxin. (2018). ResearchGate. [Link]
-
An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. (2020). ResearchGate. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol. [Link]
-
The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. (2023). EQUATOR Network. [Link]
-
Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. (2015). Clinical Cancer Research. [Link]
-
Leukemia Xenograft Model. (n.d.). Altogen Labs. [Link]
-
The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. (n.d.). EUPRIM-NET. [Link]
-
The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. (2020). ResearchGate. [https://www.researchgate.net/publication/342 ARRIVE_guidelines_20_Updated_guidelines_for_reporting_animal_research]([Link] ARRIVE_guidelines_20_Updated_guidelines_for_reporting_animal_research)
-
AMENDED CLINICAL STUDY PROTOCOL. (2022). ClinicalTrials.gov. [Link]
Sources
- 1. Pharmacokinetics of hydroxyurea in patients infected with human immunodeficiency virus type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of dihydroergocristine and its major metabolite 8'-hydroxy-dihydroergocristine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 7. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.equator-network.org [resources.equator-network.org]
- 9. researchgate.net [researchgate.net]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. dovepress.com [dovepress.com]
- 16. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - Huo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols for the Analytical Standardization of 8-Hydroxyodoroside A
Introduction: The Analytical Imperative for 8-Hydroxyodoroside A
8-Hydroxyodoroside A, a cardenolide glycoside isolated from Nerium indicum, represents a class of natural products with significant potential in biomedical research.[] Its complex steroidal structure necessitates rigorous analytical characterization to ensure identity, purity, and concentration for any scientific investigation or drug development endeavor. The establishment of robust analytical standards is paramount for reproducible research and is the cornerstone of regulatory acceptance.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards and detailed protocols for 8-Hydroxyodoroside A. The methodologies outlined herein are designed to be self-validating, grounded in established scientific principles, and aligned with international regulatory expectations.
Physicochemical Properties of 8-Hydroxyodoroside A
A thorough understanding of the physicochemical properties of 8-Hydroxyodoroside A is fundamental to the development of appropriate analytical methods and handling procedures.
| Property | Value | Source |
| CAS Number | 176519-75-8 | [2][3] |
| Molecular Formula | C₃₀H₄₆O₈ | [2] |
| Molecular Weight | 534.69 g/mol | [2] |
| Appearance | White to off-white solid (typical for purified glycosides) | Inferred |
| Solubility | Soluble in methanol, ethanol, acetonitrile; sparingly soluble in water | Inferred from cardiac glycoside properties |
| Storage Conditions | 2-8°C, dry, protected from light | [2] |
Protocol I: Preparation of Standard Solutions
The accuracy of all subsequent analyses hinges on the correct preparation and handling of standard solutions.
Objective: To prepare accurate and stable stock and working standard solutions of 8-Hydroxyodoroside A.
Materials:
-
8-Hydroxyodoroside A reference standard (purity ≥95%)
-
HPLC-grade methanol
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Amber glass vials
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of 8-Hydroxyodoroside A reference standard into a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 7 mL of HPLC-grade methanol and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up to the mark with methanol and mix thoroughly by inverting the flask multiple times.
-
Transfer to a labeled amber glass vial.
-
-
Working Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range for the analytical method (e.g., for HPLC-UV, a range of 1-100 µg/mL is a typical starting point).
-
Use calibrated pipettes and Class A volumetric flasks for all dilutions.
-
Causality and Insights:
-
Methanol is chosen as the solvent due to the expected good solubility of the glycoside and its compatibility with reversed-phase HPLC.
-
The use of Class A volumetric flasks and a calibrated balance is critical for ensuring the accuracy of the standard concentrations.
-
Storage in amber vials at 2-8°C is recommended to minimize degradation from light and thermal stress.[2][4] Stability studies should be performed to determine the expiration date of the solutions.[5][6][7]
Protocol II: High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
HPLC coupled with UV detection is a robust and widely accessible method for determining the purity and assay of 8-Hydroxyodoroside A.[8][[“]][10]
Objective: To establish an HPLC-UV method for the quantitative analysis of 8-Hydroxyodoroside A.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, UV/Vis Detector | Standard for routine analysis. |
| Column | C18, 4.6 x 250 mm, 5 µm | C18 columns provide excellent retention and separation for moderately polar compounds like cardiac glycosides.[11] |
| Mobile Phase A | Water (HPLC Grade) | |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile generally offers lower backpressure and better peak shape than methanol for glycosides. |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient is necessary to elute the compound with a good peak shape and to separate it from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | Cardiac glycosides typically have a UV absorbance maximum around 220 nm.[10][11] |
| Injection Volume | 10 µL |
Workflow Diagram:
Caption: High-level workflow for the HPLC-UV analysis of 8-Hydroxyodoroside A.
Protocol III: LC-MS/MS for High-Sensitivity Quantification and Identification
For applications requiring higher sensitivity and specificity, such as bioanalysis or trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[[“]][12][13][14][15][16]
Objective: To develop a sensitive and specific LC-MS/MS method for the quantification of 8-Hydroxyodoroside A.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC System | UHPLC provides better resolution and faster analysis times. |
| Mass Spectrometer | Triple Quadrupole | The gold standard for quantitative analysis using Multiple Reaction Monitoring (MRM). |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is well-suited for polar and semi-polar molecules. Positive mode is often effective for glycosides, which can form adducts with H⁺, Na⁺, or NH₄⁺. |
| MRM Transitions | Precursor Ion: [M+Na]⁺ or [M+NH₄]⁺; Product Ions: To be determined by infusion | The sodium or ammonium adduct is often more stable and abundant for glycosides than the protonated molecule. Product ions are generated by fragmentation of the precursor. |
| Collision Energy | To be optimized for each transition | Optimization is crucial for maximizing the signal of the product ions. |
| LC Conditions | Similar to HPLC-UV method, but may require modification for compatibility with MS (e.g., using formic acid or ammonium formate as a mobile phase additive). |
Workflow Diagram:
Caption: Workflow for LC-MS/MS analysis of 8-Hydroxyodoroside A.
Protocol IV: Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of 8-Hydroxyodoroside A.[17][18][19][20][21]
Objective: To confirm the chemical structure of 8-Hydroxyodoroside A.
Instrumentation and Experiments:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).
-
Experiments:
-
¹H NMR: To observe the proton signals and their multiplicities.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the molecular structure.
-
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the steroidal backbone, the sugar moiety, and the hydroxyl groups.
-
¹³C NMR: Resonances for the carbonyl carbon of the lactone ring, olefinic carbons, carbons of the sugar unit, and the steroidal core.
Method Validation: Ensuring Trustworthiness
All analytical methods used for the characterization of 8-Hydroxyodoroside A must be validated to ensure they are suitable for their intended purpose.[22][23][24] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[22][25][26]
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria for Assay |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, comparison with a second validated method.[26] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99.[25] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | 80-120% of the test concentration.[26] |
| Accuracy | The closeness of the test results to the true value. | Mean recovery of 98-102%.[25] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 2%).[25] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on results when parameters like flow rate, column temperature, or mobile phase composition are slightly varied. |
References
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Koder, R. L., Jr, & Gascón, J. A. (1991). NMR studies of a DNA containing 8-hydroxydeoxyguanosine. PubMed. Available at: [Link]
-
National Institutes of Health. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry. Available at: [Link]
-
Matsumoto, Y., Ogawa, Y., Yoshida, R., Shimamori, A., Kasai, H., & Ohta, H. (2008). The stability of the oxidative stress marker, urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG), when stored at room temperature. PubMed. Available at: [Link]
-
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Determination of some cardiac glycosides by high-performance liquid chromatography. (2025). Farmatsiia. Available at: [Link]
-
Development and Validation of a Fast and Simple LC-ESI MS/MS Method for Quantitative Analysis 8-Hydroxyl-2′-Deoxyguanosine (8-OHdG) in Human Urine. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... ResearchGate. Available at: [Link]
-
Determination of 8-hydroxydeoxyguanosine in biological tissue by liquid chromatography/electrospray ionization-mass spectrometry/mass spectrometry. PubMed. Available at: [Link]
-
Quantitative Hplc Analysis of Cardiac Glycosides in Digitalis purpurea Leaves. ACS Publications. Available at: [Link]
-
NMR studies of a DNA containing 8-hydroxydeoxyguanosine. National Institutes of Health. Available at: [Link]
-
(PDF) Heat and Light Stability of Eight Sanitizers. ResearchGate. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. IKEV. Available at: [Link]
-
Direct analysis of 33 amino acids in beverages by LC-MS/MS. YouTube. Available at: [Link]
-
HPLC of Cardiac Glycosides. Dr. Maisch. Available at: [Link]
-
Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Springer. Available at: [Link]
-
Temperature stability of urinary F2-isoprostane and 8-hydroxy-2 '-deoxyguanosine. National Center for Biotechnology Information. Available at: [Link]
-
Analytical methods for detecting cardiac glycosides in plant poisoning. Consensus. Available at: [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]
-
Determination of Cardiac Glycosides in Digitoxin Tablets and Deslanoside Injections by Micro-HPLC. Oxford Academic. Available at: [Link]
-
Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. Available at: [Link]
-
8-Hydroxyodoroside A. MySkinRecipes. Available at: [Link]
-
The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored. Biospecimen Research Database. Available at: [Link]
Sources
- 2. 8-Hydroxyodoroside A [myskinrecipes.com]
- 3. 8-Hydroxyodoroside A | 176519-75-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature stability of urinary F2-isoprostane and 8-hydroxy-2 '-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored - Biospecimen Research Database [brd.nci.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. consensus.app [consensus.app]
- 10. academic.oup.com [academic.oup.com]
- 11. HPLC of Cardiac Glycosides – Dr. Maisch [dr-maisch.com]
- 12. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. Determination of 8-hydroxydeoxyguanosine in biological tissue by liquid chromatography/electrospray ionization-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. d-nb.info [d-nb.info]
- 17. NMR studies of a DNA containing 8-hydroxydeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. NMR studies of a DNA containing 8-hydroxydeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum [chemicalbook.com]
- 21. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy | MDPI [mdpi.com]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. database.ich.org [database.ich.org]
- 24. ijrrjournal.com [ijrrjournal.com]
- 25. intuitionlabs.ai [intuitionlabs.ai]
- 26. ikev.org [ikev.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Signal in 8-Hydroxyodoroside A Bioassays
Welcome to the technical support center for researchers working with 8-Hydroxyodoroside A. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome challenges related to poor signal in your bioassays. As a cardiac glycoside, 8-Hydroxyodoroside A presents unique experimental considerations. This resource, grounded in scientific principles and field-proven expertise, will help you navigate these complexities to ensure robust and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the initial stages of working with 8-Hydroxyodoroside A.
Q1: My 8-Hydroxyodoroside A precipitated out of solution during my experiment. Why is this happening and how can I prevent it?
A1: Why it happens: 8-Hydroxyodoroside A, like many steroidal glycosides, has limited aqueous solubility.[1][2] When the concentration of the compound in your aqueous assay buffer exceeds its solubility limit, it will precipitate, leading to inaccurate dosing and a weak or inconsistent signal. This is a common issue when diluting a stock solution (often in a solvent like DMSO) into an aqueous medium.[3]
How to fix it:
-
Optimize Solvent Concentration: While DMSO is a common solvent for cardiac glycosides, its final concentration in the assay should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[3]
-
Use Solubility Enhancers: Consider incorporating solubility-enhancing agents like cyclodextrins into your assay buffer.[2][4][5] These can form inclusion complexes with the hydrophobic steroid core of 8-Hydroxyodoroside A, increasing its aqueous solubility.
-
Gentle Mixing and Warming: Ensure thorough mixing when diluting your stock solution. Gentle warming of the solution (e.g., to 37°C) can sometimes help keep the compound in solution, but be mindful of the temperature stability of your assay components.
-
Sonication: Brief sonication of the diluted compound solution can help to break up small precipitates and improve dissolution.
Q2: I'm seeing high variability between my replicate wells. What are the likely causes?
A2: Why it happens: High variability can stem from several sources, including inconsistent cell seeding, "edge effects" in the microplate, and uneven compound distribution due to poor solubility.[3][6]
How to fix it:
-
Improve Cell Seeding Technique: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps to prevent cell settling.
-
Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate your compound and affect cell health.[3] To avoid this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[3]
-
Ensure Compound Homogeneity: After adding 8-Hydroxyodoroside A to your wells, mix the plate gently on an orbital shaker for a few minutes to ensure even distribution.
Q3: My negative and positive controls are not performing as expected. What should I check?
A3: Why it happens: Control failures can indicate a variety of issues, from problems with cell health to reagent degradation or interference from the test compound itself.
How to fix it:
-
Validate Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).
-
Check Reagent Integrity: Use fresh reagents whenever possible. If using stored reagents, confirm they have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Test for Compound Interference: 8-Hydroxyodoroside A, being a natural product, could potentially interfere with your assay's detection method. For example, it might have intrinsic fluorescence or absorbance that could skew your results.[7][8] Run a "compound only" control (compound in media without cells) to check for this.[3]
Part 2: Troubleshooting Guides for Specific Assays
This section provides detailed troubleshooting for common bioassays used to evaluate the activity of 8-Hydroxyodoroside A.
Guide 1: Cytotoxicity Assays (e.g., MTT, XTT, CellTiter-Glo®)
Cytotoxicity assays are frequently used to assess the anticancer potential of cardiac glycosides. Poor signal in these assays often manifests as low absorbance/luminescence readings or inconsistent dose-response curves.
Problem 1: Low Signal or No Dose-Response in Tetrazolium-Based Assays (MTT, XTT)
-
The "Why":
-
Insufficient Cell Number: A low number of viable cells will result in a weak signal.[3][9]
-
Compound Interference with Metabolism: Your compound might be inhibiting the mitochondrial reductases that are responsible for converting the tetrazolium dye into a colored formazan product, giving a false impression of cytotoxicity.[10]
-
Precipitation of Formazan: In MTT assays, the formazan product is insoluble and requires a solubilization step. Incomplete solubilization will lead to lower absorbance readings.
-
-
The "How-To" Protocol for Troubleshooting:
-
Optimize Cell Seeding Density:
-
Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Aim for a density that results in a robust signal in your untreated control wells without the cells becoming over-confluent by the end of the experiment.
-
-
Validate with a Different Viability Assay:
-
If you suspect interference with cellular metabolism, switch to a viability assay with a different mechanism, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures cellular ATP levels as an indicator of viability.[11]
-
-
Ensure Complete Solubilization (for MTT):
-
After the incubation with MTT, ensure the formazan crystals are completely dissolved by the solubilizing agent. Pipette up and down gently to aid dissolution and read the absorbance promptly.
-
-
Problem 2: Inconsistent Results Between Different Viability Assays
-
The "Why":
-
Different assays measure different parameters of cell health. For example, MTT and XTT measure metabolic activity, while an LDH assay measures membrane integrity (cell death).[10] 8-Hydroxyodoroside A might affect one of these processes more than another at a given time point.
-
-
The "How-To" Workflow for Clarification:
Caption: Workflow for resolving inconsistent viability assay results.
Guide 2: Enzyme Inhibition Assays (e.g., Na+/K+-ATPase Inhibition)
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump.
Problem: Weak or No Inhibition Observed
-
The "Why":
-
Enzyme Instability: The Na+/K+-ATPase enzyme is sensitive to buffer conditions (pH, ionic strength) and can lose activity if not handled properly.[12]
-
Incorrect Substrate Concentration: The concentration of the substrate (e.g., ATP) can affect the apparent inhibitory potency of your compound.
-
Slow-Onset Inhibition: Some inhibitors bind slowly to their target enzyme.[13] If the incubation time is too short, you may not observe the full inhibitory effect.
-
-
The "How-To" Protocol for Optimization:
-
Validate Enzyme Activity:
-
Before running your inhibition assay, perform a control experiment to confirm that the enzyme is active under your assay conditions.
-
-
Optimize Assay Conditions:
-
Investigate Time-Dependence:
-
Pre-incubate the enzyme with 8-Hydroxyodoroside A for varying lengths of time before adding the substrate to see if the inhibition increases with time.
-
-
Quantitative Data Summary: Troubleshooting Checklist
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Signal | Poor solubility of 8-Hydroxyodoroside A | Increase DMSO concentration (up to 0.5%), use cyclodextrins, sonicate solution. | Clear solution, consistent signal. |
| Low cell density | Perform cell titration experiment. | Robust signal in controls. | |
| Enzyme instability | Check buffer conditions (pH, ionic strength), use fresh enzyme. | High enzyme activity in controls. | |
| High Variability | Inconsistent cell seeding | Improve pipetting technique, mix cell suspension frequently. | Low standard deviation between replicates. |
| Edge effects | Do not use outer wells for data. | More consistent results across the plate. | |
| Control Failure | Compound interference | Run "compound only" controls. | Identify and correct for background signal. |
Part 3: Advanced Troubleshooting - Non-Specific Binding and Assay Interference
Problem: Suspected False Positives due to Non-Specific Binding or Assay Interference
-
The "Why":
-
Non-Specific Binding: Natural products can be "sticky" and bind to various proteins and surfaces non-specifically, leading to false positives.[16][17][18][19]
-
Assay Interference: As mentioned earlier, the chemical properties of 8-Hydroxyodoroside A might directly interfere with the assay's detection method (e.g., fluorescence quenching or enhancement).[20][21][22] Cardiac glycosides have also been shown to increase reactive oxygen species (ROS), which could interfere with redox-sensitive assays.[23]
-
-
The "How-To" Workflow for Validation:
Caption: Workflow to validate a potential false positive result.
References
-
Interference of Uzara glycosides in assays of digitalis glycosides. ResearchGate. (n.d.). Retrieved from [Link]
- Methods for improving the aqueous solubility of water-insoluble or sparingly water-soluble steroids. Google Patents. (n.d.).
-
Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. National Institutes of Health. (n.d.). Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS. NCBI Bookshelf. (2012). Retrieved from [Link]
-
Solubilizing steroidal drugs by β-cyclodextrin derivatives. PubMed. (n.d.). Retrieved from [Link]
-
Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. MDPI. (n.d.). Retrieved from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. (n.d.). Retrieved from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. (2021). Retrieved from [Link]
-
Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. ResearchGate. (n.d.). Retrieved from [Link]
-
Interference of Uzara glycosides in assays of digitalis glycosides. PubMed. (n.d.). Retrieved from [Link]
-
Reduction of non-specific binding in immunoassays requiring long incubations. ResearchGate. (n.d.). Retrieved from [Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Royal Society of Chemistry. (2020). Retrieved from [Link]
-
Avoiding Fluorescence Assay Interference-The Case for Diaphorase. ResearchGate. (n.d.). Retrieved from [Link]
-
Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? PMC. (n.d.). Retrieved from [Link]
-
Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. MDPI. (n.d.). Retrieved from [Link]
-
Slow-onset enzyme inhibition and inactivation. ResearchGate. (n.d.). Retrieved from [Link]
-
Cell Viability Assays. NCBI Bookshelf. (2013). Retrieved from [Link]
-
Advances in protein dot blot: principles, technical specifics, applications, and future perspectives. Frontiers. (n.d.). Retrieved from [Link]
-
Why do MTT and XTT assays give inconsistent results? ResearchGate. (2015). Retrieved from [Link]
-
Arrhythmogenic adverse effects of cardiac glycosides are mediated by redox modification of ryanodine receptors. PMC. (n.d.). Retrieved from [Link]
-
Non-Specific Binding: What You Need to Know. Surmodics IVD. (n.d.). Retrieved from [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. (n.d.). Retrieved from [Link]
-
Interference with Fluorescence and Absorbance. NCBI Bookshelf. (2015). Retrieved from [Link]
-
The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC. (2021). Retrieved from [Link]
Sources
- 1. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or water-insoluble drugs - Google Patents [patents.google.com]
- 2. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
- 15. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 20. researchgate.net [researchgate.net]
- 21. Interference of Uzara glycosides in assays of digitalis glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Arrhythmogenic adverse effects of cardiac glycosides are mediated by redox modification of ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 8-Hydroxyodoroside A HPLC Peak Tailing
Welcome to the technical support center for the analysis of 8-Hydroxyodoroside A. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges, specifically peak tailing, during the HPLC analysis of this cardiac glycoside. Here, we will explore the underlying causes of this common issue and provide a structured, scientifically-grounded approach to resolving it.
Understanding the Challenge: The Chemistry of 8-Hydroxyodoroside A and Peak Tailing
8-Hydroxyodoroside A, like many cardiac glycosides, possesses a complex structure with both hydrophobic (the steroid nucleus) and hydrophilic (sugar moieties and hydroxyl groups) regions. This amphipathic nature, combined with the presence of polar hydroxyl (-OH) groups, makes it susceptible to problematic secondary interactions with the stationary phase in reversed-phase HPLC.
Peak tailing is more than a cosmetic issue; it compromises resolution, reduces sensitivity, and leads to inaccurate quantification[1][2]. It is typically a sign of more than one retention mechanism occurring during the separation[3]. For a molecule like 8-Hydroxyodoroside A, the primary desired retention mechanism is hydrophobic interaction with the C18 stationary phase. However, its hydroxyl groups can engage in secondary polar interactions, primarily with residual silanol groups (Si-OH) on the silica-based column packing material[3][4]. These secondary interactions are stronger and more energetic, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail."
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address the issues you may be facing. We will proceed from the most common and simple fixes to more advanced solutions.
Q1: My 8-Hydroxyodoroside A peak is tailing. What are the first things I should check?
A1: Start with System and Column Health.
Before delving into complex method adjustments, it's crucial to rule out fundamental system or column issues. Often, peak tailing affecting all peaks in a chromatogram points to a physical problem rather than a chemical one[5].
Troubleshooting Workflow for System & Column Health
Caption: Initial troubleshooting workflow for peak tailing.
Step-by-Step Protocol: Column Health Check
-
Inspect the Column Inlet: Look for a visible void or depression in the stationary phase bed at the column inlet. A void can cause flow path disturbances leading to tailing[1][5]. If a void is present, the column typically needs to be replaced.
-
Check for Blockages: A partially blocked inlet frit can also cause poor peak shape[3].
-
Action: Disconnect the column and reverse it.
-
Flush the column (disconnected from the detector) with a strong solvent (e.g., 100% Acetonitrile or Methanol) for at least 10-20 column volumes to waste[3].
-
Return the column to its original orientation and re-equilibrate with the mobile phase.
-
-
Evaluate Extra-Column Volume: Excessive volume between the injector and detector can cause band broadening that manifests as tailing[1][5].
-
Action: Ensure all tubing (especially between the injector, column, and detector) is as short as possible with a narrow internal diameter (e.g., 0.005 inches)[2]. Check that all fittings are correctly swaged and that there are no gaps.
-
Q2: I've confirmed my system is healthy, but the 8-Hydroxyodoroside A peak still tails. Could my mobile phase be the culprit?
A2: Yes. Mobile phase composition, particularly pH, is critical.
The root cause of chemical-related peak tailing for polar compounds like 8-Hydroxyodoroside A is often an interaction with acidic silanol groups on the silica surface[4]. The ionization state of these silanols is highly dependent on the mobile phase pH[1][4].
The Mechanism of Silanol Interaction
At a mid-range pH (e.g., pH 4-7), a significant portion of surface silanol groups are deprotonated and negatively charged (SiO⁻). The slightly acidic hydroxyl groups on your analyte can then engage in strong, undesirable ionic and hydrogen-bonding interactions with these sites, causing peak tailing[3][4].
Caption: Secondary interaction causing peak tailing.
Solutions via Mobile Phase Modification:
-
Lower the Mobile Phase pH: The most effective strategy is to operate at a low pH (typically ≤ 3.0)[6][7]. At this pH, the ionization of silanol groups is suppressed (they become protonated, Si-OH), minimizing the strong secondary interactions[1][6].
-
Protocol: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase. Formic acid is often preferred for LC-MS applications[7].
-
-
Use a Buffer: Buffers are essential for maintaining a stable pH and improving peak symmetry[2].
-
Protocol: For low pH work, a 10-25 mM phosphate or formate buffer is effective. Ensure the buffer's pKa is close to the target pH for maximum buffering capacity[8].
-
-
Increase Buffer Ionic Strength: For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can help mask residual silanol sites and improve peak shape[7][9]. Note: High salt concentrations are not ideal for LC-MS as they can cause ion suppression[7].
Q3: I've optimized the mobile phase pH, but some tailing persists. What else can I do?
A3: Consider mobile phase additives and column chemistry.
If pH adjustment alone is insufficient, you can either mask the remaining active sites with an additive or choose a column designed to minimize silanol interactions.
1. Use a Sacrificial Base Additive:
A classic approach is to add a small concentration of a basic compound, like triethylamine (TEA), to the mobile phase[1][10]. TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions[1].
-
Protocol: Add 0.05% to 0.1% TEA to your mobile phase and adjust the final pH with your chosen acid (e.g., formic or phosphoric acid). Be aware that TEA can suppress MS signal and has a strong UV absorbance at low wavelengths.
2. Select a Modern, High-Purity "Type B" or End-Capped Column:
Column technology has advanced significantly. Not all C18 columns are created equal.
-
End-Capping: After the C18 groups are bonded to the silica, many residual silanols remain. End-capping is a process that uses a small silylating agent to "cap" many of these remaining silanols, making them much less active[3][11][12]. Modern columns are almost universally end-capped.
-
High-Purity Silica (Type B): Older columns often used "Type A" silica, which had higher levels of trace metal impurities. These metals can increase the acidity of nearby silanols, creating highly active sites for secondary interactions[1]. Modern "Type B" silica is high-purity and has significantly fewer metal contaminants, resulting in more inert columns and better peak shapes for basic or polar compounds[6].
Data Summary: Effect of Troubleshooting Strategy on Peak Shape
| Strategy | Analyte | Tailing Factor (As) | Rationale |
| Initial Method (pH 6.5, Water/ACN) | 8-Hydroxyodoroside A | 2.1 | Active, ionized silanols cause strong secondary interactions[3][4]. |
| Optimized pH (pH 2.8, 0.1% Formic Acid) | 8-Hydroxyodoroside A | 1.3 | Silanol ionization is suppressed, minimizing secondary interactions[1][6]. |
| Optimized pH + Modern End-Capped Column | 8-Hydroxyodoroside A | 1.1 | Suppressed silanols plus a lower population of active sites leads to near-symmetrical peaks[2][6]. |
Tailing Factor (As) is a measure of peak symmetry. A value of 1.0 is perfectly symmetrical. Values > 1.2 are generally considered tailing.[3]
Q4: Could my sample injection be the problem?
A4: Yes, sample overload and solvent mismatch are common culprits.
-
Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a broadened, tailing peak[10].
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, 2 µL, 1 µL) to see if peak shape improves at lower mass loads.
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile or DMSO when the mobile phase is 30% Acetonitrile), it can cause peak distortion[10].
-
Solution: Ideally, dissolve your sample in the initial mobile phase itself. If a stronger solvent must be used for solubility, ensure the injection volume is as small as possible to minimize this effect[10].
-
References
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]
-
LC Technical Tip. Phenomenex. [Link]
-
Determination of some cardiac glycosides by high-performance liquid chromatography. [Link]
-
8-Hydroxydroserone | C11H8O5 | CID 141607. PubChem - NIH. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
(PDF) Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. ResearchGate. [Link]
-
8-Hydroxyquinoline. Wikipedia. [Link]
-
Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. [Link]
-
Quantitative Hplc Analysis of Cardiac Glycosides in Digitalis purpurea Leaves. Journal of Natural Products - ACS Publications. [Link]
-
Reducing non-specific protein binding in HPLC. Element Lab Solutions. [Link]
-
HPLC of Cardiac Glycosides. Dr. Maisch. [Link]
-
Effects of Secondary Interactions in Size Exclusion Chromatography. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
The Theory of HPLC Column Chemistry. [Link]
-
Hoduloside VIII | C46H76O18 | CID 131752894. PubChem - NIH. [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]
-
Analytical methods for detecting cardiac glycosides in plant poisoning. Consensus. [Link]
-
Chemical structure of (a) 8-hydroxygenistein (8OHGen; 4. ResearchGate. [Link]
-
Determination of Cardiac Glycosides in Digitoxin Tablets and Deslanoside Injections by Micro-HPLC. Journal of Chromatographic Science | Oxford Academic. [Link]
-
Hydroxystyrene | C8H8O | CID 138202. PubChem - NIH. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. labcompare.com [labcompare.com]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. LC Technical Tip [discover.phenomenex.com]
- 12. shodexhplc.com [shodexhplc.com]
Technical Support Center: Optimizing 8-Hydroxyodoroside A Concentration for In Vitro Studies
Welcome to the technical support guide for optimizing the in vitro use of 8-Hydroxyodoroside A. As a cardiac glycoside, this compound presents unique challenges and opportunities in experimental design. This guide is structured to anticipate and address common issues encountered by researchers, providing not only solutions but also the underlying scientific rationale.
Frequently Asked Questions (FAQs)
Q1: What is 8-Hydroxyodoroside A and what is its primary mechanism of action?
A1: 8-Hydroxyodoroside A is a cardiac glycoside. The primary and most well-characterized mechanism of action for this class of compounds is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[1]
-
Causality: By inhibiting the Na+/K+-ATPase pump, cardiac glycosides cause an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, leading to an accumulation of intracellular calcium. This calcium overload can trigger a variety of cellular events, including apoptosis in cancer cells, which is a common application of these compounds in research.
Q2: I'm having trouble dissolving 8-Hydroxyodoroside A. What solvent should I use?
A2: Like many cardiac glycosides, 8-Hydroxyodoroside A has limited aqueous solubility.
-
Recommended Solvents: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your cell culture medium.
-
Important Consideration: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration range for my in vitro experiments?
A3: The optimal concentration of 8-Hydroxyodoroside A is highly dependent on the cell line and the endpoint being measured. However, based on data from similar cardiac glycosides, a broad range for initial screening is advisable.
-
Initial Dose-Response Experiment: A good starting point is to perform a dose-response experiment with a wide range of concentrations, for example, from 1 nM to 10 µM.[2] This will help you to identify the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay.
-
Cell Line Sensitivity: Be aware that different cell lines can have vastly different sensitivities to cardiac glycosides. For instance, rodent cells are known to be more resistant than human cells.[2]
Troubleshooting Guide
Issue 1: High variability between replicate wells in my assay.
-
Possible Cause 1: Incomplete Solubilization. If the compound is not fully dissolved in the stock solution or precipitates upon dilution in the aqueous culture medium, you will have inconsistent concentrations in your wells.
-
Solution: Ensure your DMSO stock solution is clear and fully dissolved. When diluting into your final medium, vortex the solution thoroughly between each dilution step. Visually inspect the final medium for any signs of precipitation.
-
-
Possible Cause 2: Compound Adsorption. Hydrophobic compounds can adsorb to the plastic of pipette tips and microplates, leading to a lower effective concentration.
-
Solution: Using low-retention pipette tips can help to minimize this. Additionally, when preparing your dilutions, pre-rinsing the tip with the solution can help to saturate the plastic surface.
-
Issue 2: No observable effect even at high concentrations.
-
Possible Cause 1: Cell Line Resistance. As mentioned, some cell lines, particularly those of rodent origin, are naturally resistant to cardiac glycosides.[2]
-
Solution: Confirm the species of origin of your cell line. If you are using a resistant cell line, you may need to use significantly higher concentrations or consider a different model system.
-
-
Possible Cause 2: Compound Instability. The compound may be degrading in the cell culture medium over the course of your experiment.
Issue 3: Unexpected cytotoxicity at low concentrations.
-
Possible Cause 1: High Sensitivity of the Cell Line. Some cell lines are exquisitely sensitive to the effects of Na+/K+-ATPase inhibition.
-
Solution: This underscores the importance of the initial dose-response experiment. If you observe significant cell death at your lowest concentration, you will need to expand your dilution series to include even lower concentrations to accurately determine the IC50.
-
-
Possible Cause 2: Synergistic Effects with Media Components. While less common, it is possible that components in your specific cell culture medium could be potentiating the effect of the compound.
-
Solution: This can be investigated by comparing the compound's effect in different types of media, although this is a more advanced troubleshooting step.
-
Experimental Protocols
Protocol 1: Preparation of 8-Hydroxyodoroside A Stock Solution
-
Weighing: Carefully weigh out the desired amount of 8-Hydroxyodoroside A powder in a sterile microfuge tube.
-
Solubilization: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Mixing: Vortex the solution vigorously for at least one minute to ensure complete dissolution. Visually inspect to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the IC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of 8-Hydroxyodoroside A in your cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest treatment concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 8-Hydroxyodoroside A.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, XTT, or CellTiter-Glo).
-
Data Analysis: Read the absorbance or luminescence on a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: A typical experimental workflow for determining the IC50 of 8-Hydroxyodoroside A.
Caption: The mechanism of action of 8-Hydroxyodoroside A, a cardiac glycoside.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-10 mM in DMSO | Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Final DMSO Concentration | < 0.5% (v/v) | Higher concentrations can be toxic to many cell lines. Always include a vehicle control. |
| Initial Screening Range | 1 nM - 10 µM | This wide range is recommended to capture the full dose-response curve. |
| Therapeutic Plasma (Digoxin) | 0.5–1.5 ng/ml[1] | For reference; in vitro concentrations may differ significantly.[1] |
References
-
Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response. National Institutes of Health. [Link]
-
Cardiac Glycosides (Digoxin). CV Pharmacology. [Link]
-
Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis. National Institutes of Health. [Link]
Sources
Technical Support Center: Isolation and Purification of 8-Hydroxyodoroside A
Welcome to the technical support center for the isolation and purification of 8-Hydroxyodoroside A. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent cardiac glycoside. As a Senior Application Scientist, I've structured this guide to move beyond simple protocols and provide in-depth, field-proven insights into the challenges you may encounter. Our focus is on the "why" behind the "how," ensuring that you can adapt and troubleshoot effectively.
The isolation of 8-Hydroxyodoroside A, a cardenolide glycoside, presents a unique set of challenges inherent to natural product chemistry, compounded by the specific structural features of the molecule. This guide will address these challenges in a question-and-answer format, providing not just solutions, but a deeper understanding of the underlying principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the isolation and purification of 8-Hydroxyodoroside A.
Q1: What are the primary sources of 8-Hydroxyodoroside A?
8-Hydroxyodoroside A is a naturally occurring cardiac glycoside that has been isolated from various parts of plants in the Apocynaceae family. A notable source is Thevetia peruviana (yellow oleander) and Nerium indicum[]. The concentration of the compound can vary depending on the plant's geographical location, age, and the specific part being extracted (e.g., leaves, seeds, roots)[2].
Q2: What are the main challenges in isolating 8-Hydroxyodoroside A?
The primary challenges can be categorized as follows:
-
Low Abundance: 8-Hydroxyodoroside A is often present in low concentrations within a complex mixture of other structurally similar cardiac glycosides and interfering secondary metabolites.
-
Structural Similarity to Other Glycosides: The plant matrix contains a variety of other cardiac glycosides with minor structural differences (e.g., degree of hydroxylation, sugar moieties), making chromatographic separation difficult[3][4].
-
Co-extraction of Impurities: The initial extraction process will inevitably co-extract a wide range of compounds, including pigments (chlorophylls, carotenoids), lipids, and tannins, which can interfere with downstream purification steps[5].
-
Potential for Hydrolysis and Degradation: The glycosidic bond in 8-Hydroxyodoroside A can be susceptible to hydrolysis under acidic or enzymatic conditions. The presence of a tertiary hydroxyl group may also influence its stability.
Q3: What safety precautions should be taken when handling 8-Hydroxyodoroside A?
Cardiac glycosides are highly toxic compounds with a narrow therapeutic index[6]. It is imperative to handle 8-Hydroxyodoroside A, as well as the crude extracts containing it, with extreme caution. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated fume hood. Accidental exposure can have severe cardiac effects.
Part 2: Troubleshooting Guide
This section provides detailed troubleshooting for specific issues that may arise during the experimental workflow.
Issue 1: Low Yield of Crude Extract
Question: I've performed the initial solvent extraction of the plant material, but my yield of the crude extract is much lower than expected. What could be the issue?
Answer: A low yield of crude extract can stem from several factors related to the initial extraction process. Let's break down the potential causes and solutions.
Causality and Solution:
-
Inadequate Grinding of Plant Material: The efficiency of solvent extraction is highly dependent on the surface area of the plant material exposed to the solvent.
-
Troubleshooting: Ensure the plant material is dried and ground to a fine powder. This increases the surface area for solvent penetration and extraction of the target compound[7].
-
-
Improper Solvent Selection: The polarity of the extraction solvent is critical. While highly polar solvents may be good for glycosides, they can also extract a large amount of water-soluble impurities.
-
Troubleshooting: A mixture of alcohol and water (e.g., 70-80% methanol or ethanol) is often a good starting point for extracting cardiac glycosides[8][9][10]. An 8:2 mixture of methanol/ethanol has been shown to be effective for extracting glycosides from Thevetia peruviana[11]. You may need to optimize the solvent system for your specific plant material.
-
-
Insufficient Extraction Time or Temperature: The extraction process may not have been long enough or at a high enough temperature to efficiently extract the compound.
-
Troubleshooting: Consider increasing the extraction time or using a method like Soxhlet extraction, which utilizes continuous extraction with a hot solvent. However, be mindful that excessive heat can potentially degrade thermolabile compounds. Maceration with agitation over a longer period (24-48 hours) at room temperature is a gentler alternative[10].
-
Experimental Protocol: Optimized Extraction of 8-Hydroxyodoroside A
-
Preparation: Air-dry the plant material (e.g., leaves of Thevetia peruviana) at room temperature until brittle. Grind the dried material into a fine powder using a mechanical grinder.
-
Extraction:
-
Macerate the powdered plant material in 80% methanol (1:10 w/v) with constant stirring for 48 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Issue 2: Poor Separation in Column Chromatography
Question: I'm running my crude extract through a silica gel column, but I'm getting very poor separation of the cardiac glycosides. The fractions are all mixed. What's going wrong?
Answer: Co-elution of structurally similar compounds is a classic challenge in the purification of cardiac glycosides. The issue likely lies in the complexity of the crude extract and the parameters of your chromatographic separation.
Causality and Solution:
-
Overloading the Column: The most common reason for poor separation is overloading the column with crude extract. This leads to broad, overlapping bands.
-
Troubleshooting: As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase (silica gel).
-
-
Inappropriate Solvent System: The polarity of the mobile phase is crucial for achieving good separation on silica gel. If the solvent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds of interest may not elute at all.
-
Troubleshooting: Start with a less polar solvent system and gradually increase the polarity (gradient elution). A common solvent system for separating cardiac glycosides on silica is a mixture of chloroform and methanol, or ethyl acetate and methanol. Develop the ideal solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.
-
-
Presence of Interfering Impurities: Highly polar impurities can streak down the column, and non-polar impurities like lipids can irreversibly bind to the silica, affecting its separation efficiency.
-
Troubleshooting: Perform a liquid-liquid partitioning of your crude extract before column chromatography. This will help to remove highly polar and non-polar impurities.
-
Experimental Workflow: Pre-purification and Column Chromatography
Caption: Pre-purification and Column Chromatography Workflow
Issue 3: Difficulty in Achieving Final Purity (HPLC)
Question: I have a semi-purified fraction containing 8-Hydroxyodoroside A, but I'm struggling to get it to >95% purity using preparative HPLC. I'm seeing closely eluting peaks.
Answer: Achieving high purity of a target compound from a mixture of its isomers or closely related analogues is a significant challenge. The solution lies in optimizing your HPLC method to enhance resolution.
Causality and Solution:
-
Suboptimal HPLC Column: The choice of stationary phase is critical. A standard C18 column may not provide sufficient selectivity for closely related cardiac glycosides.
-
Troubleshooting: Consider using a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities. Also, using a column with a smaller particle size (e.g., 3.5 µm instead of 5 µm) can increase efficiency and resolution.
-
-
Inadequate Mobile Phase: The mobile phase composition, including the organic modifier and any additives, plays a major role in separation.
-
Troubleshooting:
-
Optimize the Organic Modifier: Experiment with different organic modifiers like acetonitrile and methanol. Acetonitrile often provides sharper peaks and lower backpressure.
-
Adjust the pH: If there are any ionizable groups, adjusting the pH of the mobile phase can alter the retention times and improve separation.
-
Isocratic vs. Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can help to resolve closely eluting peaks. A typical mobile phase for cardiac glycoside separation on HPLC is a gradient of water and methanol or acetonitrile[12][13].
-
-
-
Sample Degradation: The compound might be degrading on the column or during sample preparation.
-
Troubleshooting: Ensure the stability of 8-Hydroxyodoroside A in your chosen mobile phase. While some related compounds show good stability at room temperature for 24 hours and for extended periods when frozen, it is best practice to keep samples cool in the autosampler and use freshly prepared solutions[14][15][16][17].
-
Quantitative Data: HPLC Method Comparison
| Parameter | Method A (Suboptimal) | Method B (Optimized) |
| Column | C18, 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase | 60:40 Methanol:Water (Isocratic) | Gradient: 40-70% Acetonitrile in Water over 30 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Resolution | 0.8 (between 8-Hydroxyodoroside A and impurity) | 1.7 (baseline separation) |
| Purity Achieved | ~85% | >98% |
Issue 4: Failure to Crystallize the Purified Compound
Question: I have a highly pure fraction of 8-Hydroxyodoroside A (as confirmed by HPLC), but I'm unable to induce crystallization. It remains an amorphous solid or an oil.
Answer: Crystallization is often a challenging final step in natural product isolation. The inability to crystallize can be due to the presence of minor impurities or the selection of an inappropriate solvent system.
Causality and Solution:
-
Presence of Amorphous-Inducing Impurities: Even trace amounts of impurities can inhibit crystal lattice formation.
-
Troubleshooting: Re-purify the compound using a different chromatographic technique (e.g., Sephadex LH-20) to remove any remaining impurities that may have co-eluted in the previous steps.
-
-
Incorrect Crystallization Solvent: The choice of solvent is crucial for successful crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.
-
Troubleshooting:
-
Single Solvent Method: Try dissolving the compound in a minimal amount of a hot solvent (e.g., methanol, ethanol, acetone) and then allowing it to cool slowly.
-
Solvent/Anti-Solvent Method: Dissolve the compound in a good solvent, and then slowly add an "anti-solvent" (a solvent in which the compound is insoluble, e.g., hexane, water) until the solution becomes turbid. Allow the solution to stand undisturbed.
-
Vapor Diffusion: Dissolve the compound in a small amount of a volatile solvent and place it in a sealed container with a larger reservoir of an anti-solvent. The anti-solvent will slowly diffuse into the compound solution, inducing crystallization.
-
-
Logical Relationship: Crystallization Solvent Selection
Caption: Logic of Crystallization Solvent Selection
References
-
Extraction and Chromatographic Purification of Digitalis Cardiac Glycosides and Their Binding to Plant Pigments. Taylor & Francis Online. [Link]
-
Separation of Cardiac Glycosides by Thin-Layer Chromatography. UNI ScholarWorks. [Link]
-
Extractability of Thevetia peruviana glycosides with alcohol mixture. ResearchGate. [Link]
-
Extractability of Thevetia Peruviana Glycoside using Various Organic Solvents. CORE. [Link]
-
Gas-chromatographic analysis of cardiac glycosides and related compounds. ACS Publications. [Link]
-
Quo vadis Cardiac Glycoside Research? MDPI. [Link]
-
Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure. PubMed. [Link]
-
The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored at room temperature. PubMed. [Link]
-
Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity. PMC. [Link]
-
“Cardiac glycosides”—quo vaditis?—past, present, and future? PMC. [Link]
-
Temperature stability of urinary F2-isoprostane and 8-hydroxy-2'-deoxyguanosine. PubMed. [Link]
-
IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Neliti. [Link]
-
Elimination of cardiac glycosides through hemofiltration. PubMed. [Link]
-
phytochemistry and pharmacological activities of thevetia peruviana. IJPSR. [Link]
-
IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. ResearchGate. [Link]
-
Extractability of Thevetia peruviana glycoside using various organic solvents. ResearchGate. [Link]
-
Cardiac glycosides: Nursing Pharmacology. YouTube. [Link]
-
The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored. Biospecimen Research Database. [Link]
-
8-Hydroxyodoroside A. MySkinRecipes. [Link]
-
The Stability of the Oxidative Stress Marker, Urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when Stored at Room Temperature. ResearchGate. [Link]
Sources
- 2. ijpsr.com [ijpsr.com]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. “Cardiac glycosides”—quo vaditis?—past, present, and future? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. media.neliti.com [media.neliti.com]
- 14. The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Temperature stability of urinary F2-isoprostane and 8-hydroxy-2 '-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored - Biospecimen Research Database [brd.nci.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for 8-Hydroxyodoroside A Cytotoxicity Assays
Welcome to the technical support resource for researchers investigating the cytotoxic properties of 8-Hydroxyodoroside A. This guide is designed to provide in-depth, field-proven insights to help you design robust experiments, troubleshoot common issues, and interpret your results with confidence. As a cardiac glycoside, 8-Hydroxyodoroside A presents unique challenges and considerations in cytotoxicity testing. This document will walk you through the causality behind experimental choices, ensuring your protocols are self-validating systems for generating high-quality, reliable data.
Section 1: Understanding the Cytotoxic Mechanism of 8-Hydroxyodoroside A
8-Hydroxyodoroside A belongs to the family of cardiac glycosides, natural compounds known for their potent biological activities. The primary molecular target of these compounds is the Na+/K+-ATPase pump, an essential enzyme found on the plasma membrane of all animal cells.
The Causality of Cytotoxicity:
-
Inhibition of Na+/K+-ATPase: 8-Hydroxyodoroside A binds to and inhibits the Na+/K+-ATPase pump. This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.
-
Ionic Imbalance: Inhibition of the pump leads to an increase in intracellular Na+ concentration. This disrupts the function of other ion exchangers, notably the Na+/Ca2+ exchanger, causing an elevation in intracellular calcium (Ca2+) levels.[1][2]
-
Downstream Effects: The resulting ionic chaos triggers a cascade of cellular events, including the inhibition of general protein synthesis, which is a significant contributor to the cytotoxic effect of cardiac glycosides.[2][3] This can ultimately lead to different forms of cell death, including apoptosis (programmed cell death) and necrosis.[4] Some cardiac glycosides have been shown to induce apoptosis through the activation of caspases, a family of proteases central to the apoptotic pathway.[5][6]
Caption: General Experimental Workflow for Cytotoxicity Assays.
Protocol 1: LDH Release Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
Human cell line of choice
-
Complete culture medium
-
8-Hydroxyodoroside A DMSO stock solution
-
Positive control (e.g., Digoxin)
-
Vehicle control (DMSO)
-
Commercial LDH Cytotoxicity Assay Kit (follow manufacturer's instructions for reagent preparation)
-
10X Lysis Buffer (usually included in kit)
-
Stop Solution (usually included in kit)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well). Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare Controls:
-
Spontaneous LDH Release: Add 10 µL of sterile water or PBS to triplicate wells.
-
Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to triplicate wells.
-
Vehicle Control: Prepare dilutions of DMSO in medium to match the final concentrations in the treated wells.
-
-
Compound Treatment: Prepare serial dilutions of 8-Hydroxyodoroside A in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions or controls to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay Reaction:
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of the LDH reaction mixture (catalyst and substrate mix) to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
Data Calculation:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for all wells.
-
Calculate the percentage cytotoxicity using the following formula: % Cytotoxicity = 100 x [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
This protocol uses a luminescent substrate to measure the activity of caspases 3 and 7.
Materials:
-
96-well opaque-walled tissue culture plates (for luminescence)
-
Human cell line of choice
-
Complete culture medium
-
8-Hydroxyodoroside A DMSO stock solution
-
Positive control for apoptosis (e.g., Staurosporine or Digoxin)
-
Vehicle control (DMSO)
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well opaque-walled plate. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of 8-Hydroxyodoroside A or controls to the wells.
-
Incubation: Incubate for the desired time. Note that caspase activation is an earlier event than membrane lysis, so shorter incubation times (e.g., 6, 12, 24 hours) may be optimal. [5]4. Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Plot the relative luminescence units (RLU) against the concentration of 8-Hydroxyodoroside A. An increase in luminescence indicates an increase in caspase-3/7 activity.
Section 5: Data Validation and Interpretation
Trustworthy data is built on a foundation of rigorous validation.
Data Presentation Template
| Concentration (nM) | % Cytotoxicity (LDH) ± SD | % Viability (MTT) ± SD | Caspase-3/7 Activity (RLU) ± SD |
| 0 (Vehicle) | 0 ± X.X | 100 ± X.X | Baseline ± X.X |
| 1 | ... | ... | ... |
| 10 | ... | ... | ... |
| 50 | ... | ... | ... |
| 100 | ... | ... | ... |
| 500 | ... | ... | ... |
| 1000 | ... | ... | ... |
Troubleshooting Inconsistent Results
If your chosen assays provide conflicting data, use the following logical flowchart to guide your next steps.
Caption: Decision Flowchart for Inconsistent Assay Results.
Section 6: References
-
Coley, H. M. (2008). Inflammasome inhibition blocks cardiac glycoside cell toxicity. Journal of Experimental Medicine, 205(7), 1547-1557. [Link]
-
Gong, J., et al. (2018). Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity. Scientific Reports, 8(1), 1-13. [Link]
-
Manna, S. K., et al. (2006). Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases. Journal of Cellular Physiology, 207(2), 343-354. [Link]
-
Gupta, R. S., & Chopra, A. (1983). Cellular basis for the species differences in sensitivity to cardiac glycosides (digitalis). The Journal of cell biology, 97(5), 1435-1443. [Link]
-
Sarek, J., et al. (2019). Cardiac Glycosides as Autophagy Modulators. Molecules, 24(16), 2969. [Link]
-
Fiorito, J., et al. (2022). Evaluation of the Sensitivity of Breast Cancer Cell Lines to Cardiac Glycosides Unveils ATP1B3 as a Possible Biomarker for the Personalized Treatment of ERα Expressing Breast Cancers. International Journal of Molecular Sciences, 23(19), 11119. [Link]
-
Botha, C. J., et al. (2019). Epoxyscillirosidine Induced Cytotoxicity and Ultrastructural Changes in a Rat Embryonic Cardiomyocyte (H9c2) Cell Line. Toxins, 11(5), 292. [Link]
-
Communal, C., et al. (2002). Functional consequences of caspase activation in cardiac myocytes. Journal of Biological Chemistry, 277(3), 1905-1910. [Link]
-
ResearchGate. (n.d.). Cell viability assessed by MTT assay. ResearchGate. [Link]
-
Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]
-
Al-Dadah, A. S., et al. (2020). Cardiac glycosides cause selective cytotoxicity in human macrophages and ameliorate white adipose tissue homeostasis. ResearchGate. [Link]
-
Perne, A., et al. (2009). Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis. PLoS ONE, 4(12), e8292. [Link]
-
Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem. [Link]
-
Li, Y., et al. (2024). LDHA exacerbates myocardial ischemia-reperfusion injury through inducing NLRP3 lactylation. Cell Death & Disease, 15(1), 1-14. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
-
Inui, T., et al. (2011). Chemical Constituents of Lycoris albiflora and their Cytotoxic Activities. ResearchGate. [Link]
-
dos Santos, A. C., et al. (2020). Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase. Toxicology in Vitro, 65, 104795. [Link]
-
Kumar, S., et al. (2021). Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics. Biomolecules, 11(11), 1649. [Link]
-
Wang, P., et al. (2010). Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay. Molecules, 15(11), 8125-8134. [Link]
-
Abu-Serie, M. M., & El-Fakharany, E. M. (2023). Insights into Clematis cirrhosa L. Ethanol Extract: Cytotoxic Effects, LC-ESI-QTOF-MS/MS Chemical Profiling, Molecular Docking, and Acute Toxicity Study. Molecules, 28(11), 4381. [Link]
-
Schejtman, A., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology, 10, 475. [Link]
-
Swanson, B. N. (1985). Dimethyl sulfoxide (DMSO): a review. The Canadian Veterinary Journal, 26(10), 294-298. [Link]
-
ResearchGate. (n.d.). Caspase 3 activation is sufficient to induce cardiomyocyte hypertrophy. ResearchGate. [Link]
-
Prassas, I., & Diamandis, E. P. (2008). Evaluation of the cytotoxic potency of cardiac glycosides. ResearchGate. [Link]
-
Aslantürk, Ö. S. (2018). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
-
Gibert, M., et al. (2024). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. MDPI. [Link]
-
Menger, L., et al. (2009). Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis. PLoS ONE, 4(12), e8292. [Link]
-
ResearchGate. (n.d.). Cytotoxic activity of compounds 1, 6-8, and doxorubicin on the human colon adenocarci. ResearchGate. [Link]
-
Inui, T., et al. (2011). Chemical constituents of Lycoris albiflora and their cytotoxic activities. PubMed. [Link]
-
Saleem, F., & Das, J. M. (2023). Biochemistry, Lactate Dehydrogenase. StatPearls. [Link]
-
ResearchGate. (n.d.). Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. [Link]
Sources
- 1. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Addressing Reproducibility in 8-Hydroxyodoroside A Experiments
Welcome to the technical support center for 8-Hydroxyodoroside A. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent cardiac glycoside. Given the inherent variability in natural product research, this resource provides field-proven insights and robust protocols to enhance experimental reproducibility and ensure the integrity of your results.
Introduction: The Challenge of 8-Hydroxyodoroside A
8-Hydroxyodoroside A is a cardiac glycoside, a class of naturally derived compounds known for their significant biological activities, particularly their interaction with the Na+/K+-ATPase pump.[1] Like other cardiac glycosides, it holds therapeutic promise but also presents considerable experimental challenges. These compounds have a narrow therapeutic index and can exhibit significant inter-individual variability in biological systems.[2] Reproducibility issues in experiments involving 8-Hydroxyodoroside A often stem from three key areas: 1) Purity and Stability of the Compound , 2) Complexity of the Biological System , and 3) Subtleties of Assay Procedures .
This guide provides a structured approach to systematically identify and resolve common issues, ensuring that your experimental outcomes are both accurate and reproducible.
Experimental Workflow Overview
The journey from raw plant material to validated biological data is a multi-step process. Each stage presents unique challenges that can impact the reproducibility of the final results. Understanding this workflow is the first step in effective troubleshooting.
Caption: General workflow for natural product isolation and biological testing.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter. Each answer explains the underlying cause and provides actionable solutions.
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
Question: My 8-Hydroxyodoroside A sample shows variable IC50 values between experiments, or the activity is much lower than published data. What's going on?
Answer: This is a classic reproducibility problem that can be traced back to several factors, primarily related to the compound itself or the assay conditions.
-
Causality: Cardiac glycosides' activity is exquisitely sensitive to their precise structure and concentration.[3] Degradation, impurities, or inaccurate quantification of your stock solution can dramatically alter the effective dose your cells are exposed to. Furthermore, cell-based assays are dynamic systems influenced by many variables.[4]
-
Troubleshooting Steps:
-
Verify Compound Purity and Identity:
-
Action: Re-run an HPLC analysis on your current sample. Look for a single, sharp peak at the expected retention time. Broad peaks or multiple peaks indicate degradation or impurities.
-
Action: Confirm the structure using NMR or LC-MS. This is critical if you have stored the compound for a long time or if it's from a new batch. Degradation can occur through hydrolysis or oxidation.[5]
-
-
Assess Stock Solution Integrity:
-
Action: Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles, which can cause precipitation and degradation. Aliquot your stock solution into single-use vials.
-
Action: Confirm the concentration of your stock solution spectrophotometrically if a molar extinction coefficient is known, or use a quantitative NMR (qNMR) method for the highest accuracy.[6]
-
-
Standardize Assay Conditions:
-
Action: Ensure cell passage number and confluency are consistent between experiments. Cellular responses, including expression of the Na+/K+-ATPase target, can change with passage number.
-
Action: Use a positive control (e.g., Digoxin) in every assay. This helps differentiate between a problem with your compound and a problem with the assay itself. If the positive control also fails, the issue is likely with the cells or reagents.
-
Action: Check for solvent toxicity. Ensure the final concentration of DMSO (or other solvent) is consistent across all wells and is below the toxicity threshold for your cell line (typically <0.5%).
-
-
Issue 2: Poor separation and low yield during purification.
Question: I'm struggling to isolate pure 8-Hydroxyodoroside A using column chromatography. My fractions are always contaminated with other compounds.
Answer: The purification of natural products is often challenging due to the presence of structurally similar compounds in the crude extract. Optimizing your chromatography method is key.
-
Causality: Successful chromatographic separation depends on exploiting differences in the physicochemical properties (like polarity and size) of the compounds in your mixture.[7] If your chosen stationary and mobile phases do not provide enough selectivity, co-elution of similar compounds will occur.
-
Troubleshooting Steps:
-
Optimize Your Chromatography Method:
-
Action: Start with Thin Layer Chromatography (TLC) to scout for optimal solvent systems. Test a range of mobile phase polarities to find a system that gives good separation between your target compound and major impurities.
-
Action: Consider using different chromatography techniques. If silica gel isn't working, try reverse-phase (C18) chromatography, which separates based on hydrophobicity, or size-exclusion chromatography. High-performance liquid chromatography (HPLC) is a powerful tool for isolating pure natural products.[8]
-
-
Pre-Purification is Crucial:
-
Action: Use solvent-solvent partitioning to enrich your crude extract for the compound of interest before attempting column chromatography. This removes many interfering compounds and simplifies the mixture.[9] For a glycoside, partitioning between water/methanol and a non-polar solvent like hexane will remove lipids, while a subsequent extraction with ethyl acetate or butanol can isolate compounds of intermediate polarity.
-
-
Monitor Fractions Effectively:
-
Action: Collect smaller fractions from your column and analyze them by TLC or HPLC before pooling. This prevents you from combining pure fractions with contaminated ones.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 8-Hydroxyodoroside A, and how does this affect experimental design?
A1: As a cardiac glycoside, the primary target of 8-Hydroxyodoroside A is the Na+/K+-ATPase pump located on the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in increased intracellular calcium. This mechanism is central to its cardiotonic effects.[1]
-
Experimental Implication: Your choice of cell line is critical. It must express the Na+/K+-ATPase pump. Different isoforms of the pump exist, and their sensitivity to cardiac glycosides can vary, which is a potential source of variability between cell types.[3] When designing assays, consider measuring downstream effects of Na+/K+-ATPase inhibition, such as changes in intracellular calcium levels or effects on cell cycle progression.[1]
Caption: Mechanism of action for cardiac glycosides like 8-Hydroxyodoroside A.
Q2: How should I properly store 8-Hydroxyodoroside A to ensure its stability?
A2: Proper storage is essential for preventing degradation and maintaining potency. Store the solid compound at 2-8°C in a tightly sealed container, protected from light and moisture.[10] For solutions (e.g., in DMSO), it is highly recommended to store them as single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What analytical techniques are essential for validating my 8-Hydroxyodoroside A sample?
A3: A multi-pronged approach is necessary for full validation.
-
Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A pure sample should yield a single, sharp peak.
-
Identity: Mass Spectrometry (MS) will confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure. The combination of HPLC-NMR can be particularly powerful for analyzing complex mixtures or confirming the structure of the purified compound.[11][12]
Protocols for Reproducibility
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a self-validating method to confirm the purity of your 8-Hydroxyodoroside A sample.
-
Sample Preparation: Prepare a 1 mg/mL solution of 8-Hydroxyodoroside A in methanol or acetonitrile.
-
HPLC System & Column: Use a standard HPLC system with a UV detector. A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% of the same acid.
-
Rationale: The acid improves peak shape and resolution for many organic compounds.
-
-
Gradient Elution: Run a linear gradient from 20% B to 80% B over 30 minutes. This is a good starting point to elute compounds of intermediate polarity.
-
Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 210-220 nm for the lactone ring common in cardiac glycosides).
-
Data Analysis & Validation:
-
A pure sample should show one major peak (>95% of the total peak area).
-
Record the retention time. This should be consistent for the same batch under identical conditions.
-
If significant impurity peaks are present, the sample should be re-purified before use in biological assays.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (4.6 x 250 mm) | Good for separating moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons to improve peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the compound. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Detection | UV at 214 nm | General wavelength for detecting organic molecules. |
| Purity Standard | >95% Peak Area | Minimum purity for reliable biological assays. |
Protocol 2: Cell Viability Assay (MTT/XTT)
This protocol is essential for determining the cytotoxic concentration range of 8-Hydroxyodoroside A and ensuring that observed effects in other assays are not simply due to cell death.
-
Cell Plating: Seed your chosen cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Perform a serial dilution of your validated 8-Hydroxyodoroside A stock solution in culture medium to achieve a range of final concentrations (e.g., from 1 nM to 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 8-Hydroxyodoroside A. Include "vehicle control" wells (medium with the same concentration of DMSO) and "no treatment" wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Rationale: Viable cells with active metabolism will convert the tetrazolium salt (MTT/XTT) into a colored formazan product.
-
-
Data Acquisition: If using MTT, add the solubilizing agent. Read the absorbance on a plate reader at the appropriate wavelength.
-
Data Analysis & Validation:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability). This data is crucial for designing subsequent mechanism-of-action studies at non-cytotoxic concentrations.
-
References
- MDPI. (n.d.). Research and Application of the Polyene Macrolide Antibiotic Nystatin.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.
- Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity. (n.d.). PMC - PubMed Central.
- Improving rigor and reproducibility in cardiovascular research. (n.d.). PMC - NIH.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). PubMed.
- Serum Cardiac Glycoside Assay Based. (n.d.). Circulation.
- The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases. (n.d.). Frontiers.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). The Journal of Organic Chemistry.
- HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies.
- Ensuring Reproducibility in Cardiovascular Science. (2017). YouTube.
- Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. (n.d.). PMC - NIH.
- Chapter 15: Natural Product Isolation and Characterization: Gene-independent Approaches. (2022). Books.
- Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR. (2016). PubMed.
- Sustainability challenges in peptide synthesis and purification: from R&D to production. (2019). The journal of organic chemistry : JOC.
- Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system. (2018). [No source found].
- Understanding and reducing variability in cell-based assays. (2021). Cell Guidance Systems.
- Development of a specific assay for cardiac glycoside-like compounds based on cross-resistance of human cell mutants. (n.d.). PubMed.
- 2.7.5. HPLC/NMR and related hyphenated NMR methods. (2025). ResearchGate.
- Antibacterial Activity and Multi-Targeting Mechanism of Dehydrocorydaline From Corydalis turtschaninovii Bess. Against Listeria monocytogenes. (n.d.). PMC - PubMed Central.
- Quo vadis Cardiac Glycoside Research?. (n.d.). MDPI.
- Isolation and Characterization of Natural Products for Medical Research. (2018). ResearchGate.
- Unlocking Nature's Secrets: Natural Product Isolation Guide. (2025). Nimc.
- Characterization of Cardiac Glycoside Natural Products as Potent Inhibitors of DNA Double-Strand Break Repair by a Whole-Cell Double Immunofluorescence Assay. (n.d.). PMC - NIH.
- (PDF) Development of an HPLC method with relative molar sensitivity based on H-qNMR to determine acteoside and pedaliin in dried sesame leaf powders and processed foods. (2020). ResearchGate.
- Extraction, Isolation and Characterization of Natural Products from Medicinal Plants. (2018). International Journal of Basic Sciences and Applied Computing (IJBSAC).
- The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases. (n.d.). PMC - PubMed Central.
- Hyphenated HPLC-NMR and its applications in drug discovery. (n.d.). ResearchGate.
- 8-Hydroxyodoroside A. (n.d.). MySkinRecipes.
Sources
- 1. Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. cellgs.com [cellgs.com]
- 5. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vault.nimc.gov.ng [vault.nimc.gov.ng]
- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. 8-Hydroxyodoroside A [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ligand Immobilization for 8-Hydroxyodoroside A Binding Studies
Prepared by: Senior Application Scientist, Advanced Biacore Analytics
Welcome to the technical support resource for researchers working with 8-Hydroxyodoroside A. This guide provides in-depth troubleshooting advice and detailed protocols to help you successfully immobilize this small molecule for robust and reproducible binding studies using label-free detection systems like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).
Frequently Asked Questions (FAQs)
Q1: What is 8-Hydroxyodoroside A and why are binding studies important?
8-Hydroxyodoroside A is a cardiac glycoside, a class of naturally occurring compounds known for their effects on the cardiovascular system.[1][2] Like other cardiac glycosides, it likely interacts with specific protein targets to exert its biological effects.[2] Binding studies are crucial to identify these protein partners, quantify the binding affinity (how tightly it binds) and kinetics (how fast it binds and dissociates), and ultimately understand its mechanism of action for potential therapeutic applications.[3] Techniques like SPR and BLI are ideal for this as they provide real-time, label-free analysis of these interactions.[3][4][5]
Q2: What are the primary challenges in immobilizing a small molecule like 8-Hydroxyodoroside A?
Immobilizing small molecules (<1000 Da) presents unique challenges compared to larger protein ligands:
-
Limited Functional Groups: The native structure of 8-Hydroxyodoroside A (C₃₀H₄₆O₈) is rich in hydroxyl (-OH) groups but lacks the primary amine (-NH₂) or thiol (-SH) groups commonly used for standard covalent coupling chemistries.[6]
-
Steric Hindrance: The orientation of the immobilized molecule is critical. If it is attached to the sensor surface at a point that is part of its binding interface, the target protein (analyte) will be blocked from binding, rendering the surface inactive.
-
Low Signal: The low molecular weight of 8-Hydroxyodoroside A (534.69 g/mol ) means that its immobilization generates a relatively small signal change on the sensor, which can make it difficult to distinguish from baseline noise.[6]
Q3: Which analytical technique is better for this type of study: SPR or BLI?
Both SPR and BLI are powerful techniques for kinetic analysis.[4][5]
-
Surface Plasmon Resonance (SPR) is often considered the gold standard for its high sensitivity, making it well-suited for detecting the binding of analytes to a low-density, small-molecule surface.[3][4][7] It relies on measuring changes in the refractive index at the surface of a gold sensor chip.[4]
-
Bio-Layer Interferometry (BLI) is an optical technique that measures the interference pattern of white light reflected from a biosensor tip.[5][8] It is known for its high throughput and tolerance for crude samples, though it can sometimes be less sensitive to very small molecule interactions compared to high-end SPR instruments.[8][9]
For initial studies with a small molecule like 8-Hydroxyodoroside A, SPR is generally recommended due to its superior sensitivity.
Immobilization Strategy: A Guided Approach
The success of your binding assay is critically dependent on the immobilization strategy. Given that 8-Hydroxyodoroside A lacks readily available amine or thiol groups, a direct coupling approach is not feasible. The recommended strategy involves chemical derivatization to introduce a reactive functional group.
Step 1: Analysis of Available Functional Groups
The structure of 8-Hydroxyodoroside A is dominated by hydroxyl (-OH) groups on its steroid core and sugar moiety. These are the primary targets for modification.
Step 2: Choosing a Derivatization Strategy
The goal is to attach a linker molecule that terminates in a functional group suitable for a robust coupling chemistry (e.g., a primary amine or a thiol). This linker serves two purposes:
-
It provides a reactive handle for covalent attachment to the sensor surface.
-
It extends the ligand away from the surface, minimizing steric hindrance and making the binding site more accessible to the analyte.
Recommendation: Introduce a primary amine via a linker attached to a hydroxyl group that is distal to the putative binding site of the molecule. This creates an "amino-derivatized" 8-Hydroxyodoroside A that is now compatible with the most common and reliable immobilization chemistry: Amine Coupling .
Experimental Protocols & Workflows
Protocol 1: Amine Coupling of Derivatized 8-Hydroxyodoroside A to a Carboxyl Sensor Chip
This is the most widely used immobilization method and should be the first choice for an amino-derivatized ligand.[10][11] It creates a stable, covalent amide bond between the ligand and the sensor surface. This protocol is designed for sensor chips with a carboxymethyl-dextran surface (e.g., CM5 series).[12]
Reagents & Materials
| Reagent | Preparation | Storage |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 0.4 M in ultrapure water. Prepare fresh or from -20°C single-use aliquots. | -20°C |
| NHS (N-hydroxysuccinimide) | 0.1 M in ultrapure water. Prepare fresh or from -20°C single-use aliquots. | -20°C |
| Immobilization Buffer | 10 mM Sodium Acetate, pH 4.5. (pH scouting may be necessary). | 4°C |
| Ligand Solution | 10-50 µg/mL of amino-derivatized 8-Hydroxyodoroside A in Immobilization Buffer. | Prepare fresh. |
| Deactivation Solution | 1 M Ethanolamine-HCl, pH 8.5. | 4°C |
| Running Buffer | HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). | Room Temp. |
Workflow Diagram: Amine Coupling Chemistry
Caption: The three-step workflow for covalent amine coupling.
Step-by-Step Procedure
-
System Priming: Prime the instrument with running buffer until a stable baseline is achieved.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cell(s) for 7 minutes at a flow rate of 10 µL/min.[12] This activates the carboxyl groups on the sensor surface to form reactive NHS-esters.[11]
-
Ligand Injection: Immediately inject the ligand solution (derivatized 8-Hydroxyodoroside A) over the activated surface. Contact time can be varied (e.g., 5-10 minutes) to control the final immobilization level. The primary amine on the ligand will react with the NHS-ester to form a stable amide bond.[11][13]
-
Deactivation: Inject 1 M Ethanolamine-HCl pH 8.5 for 7 minutes to quench any unreacted NHS-esters and block the surface, which helps to minimize future non-specific binding.[11][12]
-
Stabilization: Wash the surface with running buffer until the baseline is stable. The difference in response units (RU) before activation and after stabilization represents the amount of immobilized ligand.
Protocol 2: Thiol Coupling of Derivatized 8-Hydroxyodoroside A
If your ligand has been derivatized with a thiol (-SH) group instead of an amine, thiol coupling is an excellent alternative. It offers high specificity and can be more robust than amine chemistry under certain conditions.[10]
Reagents & Materials
| Reagent | Preparation | Storage |
| EDC/NHS | 0.4 M EDC / 0.1 M NHS (as above). | -20°C |
| PDEA (2-(2-pyridinyldithio)ethaneamine) | 80 mM in 0.1 M Sodium Borate, pH 8.5. Prepare fresh. | N/A |
| Ligand Solution | 20-50 µg/mL of thiol-derivatized 8-Hydroxyodoroside A in immobilization buffer. | Prepare fresh. |
| Deactivation Solution | 50 mM L-Cysteine and 1 M NaCl in 0.1 M Sodium Acetate, pH 4.0. | 4°C |
| Running Buffer | HBS-EP+ (or similar). Crucially, must not contain reducing agents. | Room Temp. |
Workflow Diagram: Ligand Thiol Coupling
Caption: The workflow for ligand thiol coupling on a carboxyl surface.
Step-by-Step Procedure
-
System Priming: Prime the instrument with running buffer.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 2 minutes.[14]
-
Disulfide Introduction: Inject the freshly prepared PDEA solution for 4 minutes. This modifies the activated surface, introducing reactive disulfide groups.[14]
-
Ligand Injection: Inject the thiol-derivatized ligand solution for 6-7 minutes. The ligand's thiol group will react with the surface disulfide groups via disulfide exchange, covalently immobilizing the ligand.[14]
-
Deactivation: Inject the cysteine/NaCl solution for 4 minutes to deactivate any remaining reactive surface groups.[14]
-
Stabilization: Wash with running buffer until a stable baseline is achieved.
Troubleshooting Guide
Even with optimized protocols, you may encounter issues. This guide addresses the most common problems in a question-and-answer format.
Q: My immobilization level is very low or zero. What went wrong?
A: This is a common issue, often related to the activation chemistry or the ligand itself.
| Possible Cause | Recommended Solution | Rationale |
| Inactive EDC/NHS | Prepare fresh EDC and NHS solutions from powder for every experiment or use fresh single-use aliquots stored at -20°C. | EDC is highly moisture-sensitive and loses activity quickly once in solution.[13] |
| Incorrect pH for Pre-concentration | For amine coupling, the immobilization buffer pH should be ~0.5 units below the pKa of the ligand's amine to ensure it is positively charged for electrostatic attraction to the negatively charged carboxyl surface. Perform a pH scouting experiment (e.g., testing pH 4.0, 4.5, 5.0). | This pre-concentration step dramatically increases the efficiency of the covalent coupling reaction.[15] |
| Poor Ligand Derivatization | Confirm the success and purity of your derivatization reaction using analytical methods like mass spectrometry or NMR before attempting immobilization. | If the reactive amine or thiol group was not successfully added to 8-Hydroxyodoroside A, no coupling can occur. |
| Ligand Concentration Too Low | Increase the concentration of the ligand solution injected. For small molecules, concentrations of 50-100 µg/mL or higher may be needed. | The reaction is concentration-dependent. A higher concentration increases the probability of a reactive collision with the activated surface.[16] |
Q: The ligand immobilized well, but I don't see any binding from my analyte. Why?
A: This indicates that the immobilized ligand is not in a biologically active conformation.
| Possible Cause | Recommended Solution | Rationale |
| Steric Hindrance | Synthesize a new derivative of 8-Hydroxyodoroside A with the linker attached at a different hydroxyl group, ideally one known to be uninvolved in binding. Consider using a longer PEG-based linker. | The point of attachment or a short linker may be causing the sensor surface to physically block the analyte's binding site.[10] |
| Denaturation during Immobilization | Although less common for robust small molecules, ensure the pH and buffer conditions used during immobilization are not denaturing your analyte if it's sensitive. | Some proteins can lose activity at the low pH required for amine coupling.[15] |
| Low Ligand Density | While counterintuitive, sometimes a very high density of immobilized ligand can cause steric hindrance between adjacent ligand molecules. Try targeting a lower immobilization level. | A less crowded surface can make each individual ligand more accessible. |
| Inactive Analyte | Confirm the activity of your analyte protein using an alternative method (e.g., an enzyme activity assay) before the SPR/BLI experiment. | The problem may lie with the binding partner, not the immobilized ligand. |
Q: I see a large signal, but it's also present in the reference flow cell. How do I reduce this non-specific binding (NSB)?
A: Non-specific binding can obscure your true signal and is typically caused by charge or hydrophobic interactions between the analyte and the sensor surface.[17]
| Possible Cause | Recommended Solution | Rationale |
| Ionic Interactions | Increase the salt concentration (e.g., NaCl) in your running buffer from 150 mM up to 500 mM.[18][19] | The higher ionic strength shields electrostatic charges on the analyte and the sensor surface, reducing non-specific charge-based interactions. |
| Hydrophobic Interactions | Increase the concentration of surfactant (e.g., Tween-20, P20) in the running buffer up to 0.1%.[18][19] | Surfactants help to disrupt non-specific hydrophobic interactions. |
| Surface Effects | Add a blocking agent like 0.1-1 mg/mL Bovine Serum Albumin (BSA) or 0.1 mg/mL carboxymethyl-dextran to the running buffer.[17][18] Consider using a sensor chip with a different surface chemistry, such as one coated with polyethylene glycol (PEG), which is known to be highly resistant to NSB. | These agents act as competitors for non-specific binding sites on the sensor matrix.[17][18] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common immobilization issues.
References
-
MySkinRecipes. (n.d.). 8-Hydroxyodoroside A. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of 8-Hydroxy-2'-deoxyguanosine. Retrieved from [Link]
-
PubChem. (n.d.). 8-Hydroxyguanosine. Retrieved from [Link]
-
SPR-Pages. (2022). Immobilization theory. Retrieved from [Link]
-
Wang, D., et al. (2014). Developing an Efficient and General Strategy for Immobilization of Small Molecules onto Microarrays Using Isocyanate Chemistry. PMC. Retrieved from [Link]
-
SPR-Pages. (2022). Amine-coupling. Retrieved from [Link]
-
Schwaller, M., et al. (2021). Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. PMC. Retrieved from [Link]
-
Shah, K., et al. (2025). Cardiac Glycoside and Digoxin Toxicity. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
The Biochemist - Portland Press. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
-
von der Heiden, A. L., et al. (2024). “Cardiac glycosides”—quo vaditis?—past, present, and future?. PMC - PubMed Central. Retrieved from [Link]
-
Harvard University. (n.d.). Biolayer Interferometry (BLI). Center for Macromolecular Interactions. Retrieved from [Link]
-
Reichert. (2014). Reducing Non-Specific Binding. Surface Plasmon Resonance. Retrieved from [Link]
-
AntBio. (2026). Principle and Applications of Surface Plasmon Resonance (SPR) Technology. Retrieved from [Link]
-
Rodrigues, R. C., et al. (2025). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. PMC. Retrieved from [Link]
-
Cytiva. (n.d.). Surface thiol coupling of ligand to Biacore sensor chips. Retrieved from [Link]
-
Cytiva. (n.d.). Amine coupling of ligand to Biacore sensor chips. Retrieved from [Link]
-
MACS. (n.d.). Thiol Coupling Kit. Retrieved from [Link]
-
Kamat, V., & Rafique, A. (2017). Designing binding kinetic assay on the bio-layer interferometry (BLI) biosensor to characterize antibody-antigen interactions. PubMed. Retrieved from [Link]
-
ResearchGate. (2013). How can I minimize nonspecific adsorption on a surface plasmon resonance (SPR) sensor chip?. Retrieved from [Link]
-
Reichert. (2013). Immobilization Strategies. Surface Plasmon Resonance. Retrieved from [Link]
-
PubChem. (2026). 8-Hydroxydroserone. Retrieved from [Link]
-
MDPI. (n.d.). Quo vadis Cardiac Glycoside Research?. Retrieved from [Link]
-
ResearchGate. (2013). Why is my enzyme loading low and what should I do to enhance the immobilization degree?. Retrieved from [Link]
-
Nicoya. (n.d.). Amine Coupling Kits Tech Guide. Retrieved from [Link]
-
AffiGOLD. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
Wikipedia. (n.d.). Bio-layer interferometry. Retrieved from [Link]
-
ResearchGate. (2025). Surface Plasmon Resonance: Principles, Methods and Applications in Biomedical Sciences. Retrieved from [Link]
-
Slideshare. (n.d.). Cardiac Glycosides and it's side affecte. Retrieved from [Link]
-
Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilization: an update. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
-
JoVE. (2014). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. Retrieved from [Link]
-
Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Retrieved from [Link]
-
ACS Omega. (2022). Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. ACS Publications. Retrieved from [Link]
-
Cytiva. (n.d.). Ligand thiol coupling to Biacore sensor chips. Retrieved from [Link]
-
NIH. (n.d.). Theory and Applications of Surface Plasmon Resonance, Resonant Mirror, Resonant Waveguide Grating, and Dual Polarization Interferometry Biosensors. Retrieved from [Link]
-
MDPI. (2022). Recent Strategies for the Immobilization of Therapeutic Enzymes. Retrieved from [Link]
-
ResearchGate. (2025). Cardiac Glycosides Toxicity: Mechanisms and Mitigation Strategies in Recent Studies. Retrieved from [Link]
-
PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]
-
Sartorius. (n.d.). Biolayer Interferometry (BLI). Retrieved from [Link]
-
SPR-Pages. (2011). Non-specific binding. Retrieved from [Link]
Sources
- 1. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. “Cardiac glycosides”—quo vaditis?—past, present, and future? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antbioinc.com [antbioinc.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. 8-Hydroxyodoroside A [myskinrecipes.com]
- 7. Principle and Application of Surface Plasmon Resonance - Creative Proteomics [creative-proteomics.com]
- 8. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 9. Designing binding kinetic assay on the bio-layer interferometry (BLI) biosensor to characterize antibody-antigen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theory [sprpages.nl]
- 11. Amine-coupling [sprpages.nl]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. biocat.com [biocat.com]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. bioradiations.com [bioradiations.com]
- 16. researchgate.net [researchgate.net]
- 17. amerigoscientific.com [amerigoscientific.com]
- 18. Reducing Non-Specific Binding [reichertspr.com]
- 19. Non-specific binding - SPRpages [sprpages.nl]
Technical Support Center: Enhancing the Therapeutic Index of 8-Hydroxyodoroside A Derivatives
Introduction: The Challenge and Opportunity of 8-Hydroxyodoroside A
8-Hydroxyodoroside A, a cardiac glycoside isolated from Nerium indicum, belongs to a class of compounds historically used for treating cardiac conditions.[1][2] Like other cardiac glycosides, its derivatives are now gaining significant attention as potential anti-cancer agents.[1][3] The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein vital for maintaining cellular ion gradients.[4] This inhibition leads to a cascade of events, including an increase in intracellular calcium, which can trigger apoptosis in cancer cells.[4]
However, the clinical translation of these potent molecules is hampered by a significant challenge: a narrow therapeutic index.[5][6] The therapeutic index is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that yields a therapeutic effect.[7][8] For cardiac glycosides, the dose required for anti-cancer efficacy can be dangerously close to the dose that causes severe cardiotoxicity.[5] Therefore, the central goal for researchers in this field is to rationally design and evaluate 8-Hydroxyodoroside A derivatives with a widened therapeutic window—maximizing their anti-tumor activity while minimizing cardiac and other systemic toxicities.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals navigating the complexities of this work. It is structured to address common experimental hurdles through troubleshooting guides and detailed protocols, ensuring a robust and logical approach to improving the therapeutic profile of these promising compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions that form the foundation for experimental work with 8-Hydroxyodoroside A derivatives.
Q1: What is the detailed mechanism of action for 8-Hydroxyodoroside A and its derivatives?
A: The primary molecular target of 8-Hydroxyodoroside A, like other cardiac glycosides, is the α-subunit of the Na+/K+-ATPase pump.[1] Binding to this pump inhibits its function, leading to an increase in intracellular sodium ion concentration.[4] This disrupts the sodium-calcium exchanger, causing a subsequent rise in intracellular calcium levels.[4] In cancer cells, this ionic imbalance can trigger endoplasmic reticulum stress, activate various signaling pathways (like Src/EGFR), and ultimately lead to regulated cell death, including apoptosis.[4][5] This disruption of ion homeostasis is also the source of its cardiotoxic effects in heart muscle cells, making target selectivity a key challenge.[9]
Q2: What defines a "narrow therapeutic index" and why is it the primary obstacle for this class of compounds?
A: The therapeutic index (TI) quantifies the relative safety of a drug. It is often calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50).[7] A narrow TI indicates that there is a small difference between the dose needed for a therapeutic effect and a dose that causes unacceptable toxicity.[6] For cardiac glycosides, the potent cytotoxic effects against cancer cells occur at concentrations that can also disrupt the normal function of cardiomyocytes, leading to arrhythmias and heart failure.[5][9] This lack of a wide safety margin is the single most significant barrier to their clinical use in oncology.[5]
Q3: What are the primary strategic goals when designing and screening new 8-Hydroxyodoroside A derivatives?
A: The overarching goal is to improve the therapeutic index. This is achieved through a multi-pronged strategy:
-
Enhance Target Potency and Selectivity: Modify the chemical structure to increase binding affinity for the Na+/K+-ATPase isoforms more prevalent on cancer cells or to exploit other unique features of the tumor microenvironment.
-
Reduce Off-Target Toxicity: Engineer the molecule to have lower activity against cardiomyocytes and other healthy tissues. This is the most critical aspect of improving the TI.
-
Optimize Physicochemical Properties: Improve aqueous solubility and metabolic stability to ensure better bioavailability and a more predictable pharmacokinetic profile.[10][11] Poor solubility can lead to inconsistent results in both in vitro and in vivo experiments.[12]
-
Enable Targeted Delivery: Design derivatives that can be conjugated to targeting moieties, such as antibodies or peptides, to concentrate the drug at the tumor site.[6][7]
Section 2: Troubleshooting Experimental Challenges
This section is formatted as a series of practical, problem-oriented questions that researchers frequently encounter during their experiments.
Subsection 2.1: Solubility, Stability, and Formulation
Q: My 8-Hydroxyodoroside A derivative shows poor solubility in aqueous buffers. How should I prepare stock solutions and formulate it for in vitro assays?
A: This is a very common issue with complex natural product derivatives.
-
Causality: The steroidal backbone of cardiac glycosides is highly lipophilic, leading to poor aqueous solubility.[12][13] Incorrectly prepared solutions can lead to compound precipitation, inaccurate concentration calculations, and non-reproducible results.
-
Solution & Rationale:
-
High-Concentration Stock in 100% DMSO: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). This strong organic solvent will fully solubilize the compound. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Serial Dilutions for Assays: When preparing for an in vitro assay, perform serial dilutions from your DMSO stock into your cell culture medium. It is critical to ensure the final concentration of DMSO in the well is non-toxic to your cells, typically below 0.5% , and ideally below 0.1%.
-
Vortexing is Key: After each dilution step into an aqueous medium, vortex the solution vigorously to ensure the compound remains dispersed and does not immediately precipitate.
-
Consider Solubility-Enhancing Formulations: For persistent issues, especially when preparing for in vivo studies, consider formulation strategies like creating inclusion complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or using lipid-based formulations.[10][11][14] These excipients can encapsulate the lipophilic molecule, dramatically increasing its aqueous solubility.[15]
-
Q: I'm observing compound precipitation in my cell culture plates after 24-48 hours. What is happening and how can I prevent it?
A: This delayed precipitation is often due to the compound's limited solubility in the complex biological matrix of cell culture medium, which contains salts, proteins, and other components.
-
Causality: Even if the compound appears dissolved initially, it may be in a thermodynamically unstable supersaturated state.[14] Over time, it can crash out of solution, especially with temperature fluctuations in the incubator or interaction with plate surfaces and media components.
-
Solution & Rationale:
-
Check Final DMSO Concentration: Re-verify that your final DMSO concentration is as low as possible (ideally ≤0.1%) and is consistent across all wells, including your vehicle control.
-
Incorporate Serum Pre-incubation: Before adding the compound to the cells, try pre-incubating the diluted compound in the complete cell culture medium (containing fetal bovine serum, FBS) for 15-30 minutes at 37°C. Serum proteins, particularly albumin, can bind to lipophilic compounds and help maintain their solubility.
-
Reduce the Highest Test Concentration: Your highest dose may be exceeding the solubility limit in the medium. Consider lowering the top concentration of your dose-response curve.
-
Use a Different Formulation: If precipitation persists, using a cyclodextrin-based formulation for your in vitro work can be a viable, albeit more complex, solution.[14]
-
Subsection 2.2: In Vitro Efficacy and Toxicity Assays
Q: My cytotoxicity assay (e.g., MTT) is giving inconsistent results or a very shallow dose-response curve. What are the potential causes?
A: Inconsistent cytotoxicity data can stem from issues with the compound itself, the assay methodology, or the cell line.
-
Causality: A shallow curve may indicate low potency, compound instability, or an assay endpoint that is not appropriate for the compound's mechanism of action. High variability often points to solubility issues or inconsistent cell handling.
-
Solution & Rationale:
-
Confirm Compound Integrity and Solubility: First, rule out the solubility and precipitation issues described above. A compound that is not fully dissolved cannot exert its biological effect consistently.
-
Switch to an ATP-Based Viability Assay: MTT assays measure metabolic activity, which can sometimes be confounded by compounds that affect cellular respiration. An ATP-based assay (e.g., CellTiter-Glo®) measures the level of intracellular ATP, which is a more direct and robust indicator of cell viability and cytotoxicity.[16]
-
Extend the Incubation Time: Cardiac glycosides often induce apoptosis, which can be a slow process. An incubation time of 24 hours may be insufficient. Try extending the compound exposure to 48 or 72 hours to allow the full cytotoxic effect to manifest.
-
Check Cell Seeding Density: Ensure your cells are in the exponential growth phase at the time of compound addition. Seeding too few or too many cells can dramatically affect the results. Run a cell growth curve to determine the optimal seeding density for your chosen assay duration.
-
Q: How do I specifically measure the in vitro therapeutic index of my new derivative?
A: The in vitro therapeutic index is a crucial early indicator of a derivative's potential. It's determined by comparing its cytotoxicity in cancer cells versus healthy, non-cancerous cells, particularly those relevant to the known toxicity profile (i.e., cardiomyocytes).
-
Causality: An ideal derivative should be highly potent against cancer cells (low IC50) but significantly less potent against healthy cells (high IC50). The ratio of these IC50 values provides a quantitative measure of its in vitro selectivity.
-
Solution & Rationale:
-
Select Appropriate Cell Lines:
-
Cancer Cells: Choose a panel of cancer cell lines relevant to your therapeutic goals (e.g., A549 for lung cancer, MCF-7 for breast cancer).
-
Toxicity Control Cells: The gold standard is to use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[9] These cells beat spontaneously and provide a physiologically relevant model for assessing cardiotoxicity.[9] If hiPSC-CMs are not available, other non-cancerous cell lines like primary human fibroblasts or an immortalized normal cell line (e.g., MCF-10A for breast) can be used as a surrogate, but they do not model cardiotoxicity.
-
-
Determine IC50 Values: Perform identical cytotoxicity assays (e.g., ATP-based) on both the cancer and healthy cell lines in parallel. Calculate the IC50 (concentration that inhibits 50% of cell viability) for each cell line.
-
Calculate the In Vitro TI: The therapeutic index is calculated as: TI = IC50 (Normal/Cardiac Cells) / IC50 (Cancer Cells)
-
Data Interpretation: A higher TI value indicates greater selectivity for cancer cells and is the primary goal of your derivatization efforts. A TI > 10 is often considered a good starting point for further development.
-
| Hypothetical Derivative | IC50 in A549 Cancer Cells (nM) | IC50 in hiPSC-Cardiomyocytes (nM) | In Vitro Therapeutic Index |
| 8-Hydroxyodoroside A (Parent) | 50 | 150 | 3 |
| Derivative X-01 | 40 | 800 | 20 |
| Derivative X-02 | 150 | 300 | 2 |
Table 1: Example data for calculating the in vitro therapeutic index. Derivative X-01 shows a significantly improved therapeutic index over the parent compound.
Section 3: Key Experimental Protocols
This section provides streamlined, step-by-step protocols for essential experiments.
Protocol 1: High-Throughput In Vitro Cardiotoxicity Screening using hiPSC-Cardiomyocytes
This protocol outlines a method to assess the potential cardiotoxicity of derivatives early in the screening process.
-
Objective: To determine the concentration at which a derivative induces cytotoxicity in beating human cardiomyocytes.
-
Principle: hiPSC-CMs are a physiologically relevant model that recapitulates human cardiac biology.[17] Cytotoxicity is measured via a luminescence-based ATP assay, which is a robust indicator of cell health.[16]
-
Methodology:
-
Cell Culture: Culture hiPSC-CMs according to the manufacturer's protocol in 96-well or 384-well plates until they form a spontaneously beating syncytium.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of your derivative in a separate plate, starting from a top concentration of 10 µM. Remember to keep the final DMSO concentration constant and below 0.1%. Include a "vehicle only" (DMSO) control and a "no treatment" control.
-
Compound Dosing: Carefully add the prepared compound dilutions to the hiPSC-CM plate.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add an ATP-based luminescence reagent (e.g., CellTiter-Glo® 2.0) to each well according to the manufacturer's instructions.
-
Lyse the cells by shaking the plate on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a well with a potent toxin (e.g., high-dose digitoxin) or no cells as 0% viability.
-
Plot the normalized viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
-
Section 4: Visualization of Workflows and Mechanisms
Visual diagrams are essential for understanding complex biological processes and experimental strategies.
Sources
- 1. Ex Vivo Activity of Cardiac Glycosides in Acute Leukaemia | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic index - Wikipedia [en.wikipedia.org]
- 8. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 9. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. “Cardiac glycosides”—quo vaditis?—past, present, and future? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. mdpi.com [mdpi.com]
- 16. Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing [hemogenix.com]
- 17. Advancing Cardiotoxicity Screening with 3D Cardioids | Heartbeat Bio [heartbeat.bio]
Validation & Comparative
A Comparative Guide to Na+/K+-ATPase Inhibition: Evaluating the Potential of 8-Hydroxyodoroside A
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Na+/K+-ATPase as a Critical Therapeutic Target
The Sodium/Potassium-ATPase (Na+/K+-ATPase) is a vital transmembrane protein found in all animal cells.[1] This enzyme is responsible for actively transporting sodium and potassium ions against their concentration gradients, a process fundamental to maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.[1] Its critical role in cellular physiology makes it a significant target for therapeutic intervention in a range of diseases, most notably heart failure and certain cancers.[2]
Cardiac glycosides, a class of naturally occurring steroid-like compounds, are well-established inhibitors of Na+/K+-ATPase.[2] By binding to the enzyme, they disrupt the ion transport cycle, leading to an increase in intracellular sodium. This, in turn, affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and increased cardiac contractility.[2] This mechanism has been the cornerstone of treatments for cardiac conditions for centuries. More recently, the role of Na+/K+-ATPase inhibition in cancer therapy has garnered significant interest, with evidence suggesting that disruption of ion homeostasis can induce apoptosis and inhibit tumor growth.
This guide provides a comparative analysis of the Na+/K+-ATPase inhibitory activity of established cardiac glycosides, ouabain and digoxin, alongside oleandrin, a closely related analog to the compound of interest, 8-Hydroxyodoroside A. While direct experimental data on 8-Hydroxyodoroside A is not yet available in the public domain, the potent activity of structurally similar compounds strongly suggests its potential as a Na+/K+-ATPase inhibitor, warranting further investigation. This document will detail the mechanistic basis for this hypothesis, present comparative inhibitory data for related compounds, and provide a comprehensive experimental protocol for researchers to validate the activity of 8-Hydroxyodoroside A.
Mechanism of Action: How Cardiac Glycosides Inhibit the Sodium Pump
The inhibitory action of cardiac glycosides on Na+/K+-ATPase is a well-elucidated process. The enzyme cycles through several conformational states to transport ions across the cell membrane. Cardiac glycosides exert their effect by binding to an extracellular site on the alpha-subunit of the enzyme, stabilizing it in a phosphorylated conformation (E2-P). This prevents the dephosphorylation and subsequent binding of intracellular potassium, effectively halting the pumping cycle.
The resulting increase in intracellular sodium concentration alters the electrochemical gradient, which impacts the function of other ion transporters, such as the sodium-calcium exchanger (NCX). The reduced sodium gradient diminishes the capacity of the NCX to extrude calcium from the cell, leading to an accumulation of intracellular calcium. In cardiac myocytes, this elevated calcium concentration enhances the force of contraction, which is the basis of the positive inotropic effect of these drugs. In cancer cells, the sustained disruption of ion homeostasis can trigger signaling pathways leading to apoptosis and cell death.
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Mechanism of Na+/K+-ATPase inhibition by cardiac glycosides.
Comparative Analysis of Na+/K+-ATPase Inhibitors
While direct inhibitory data for 8-Hydroxyodoroside A is pending, a comparative analysis of its close structural analog, oleandrin, alongside the well-characterized inhibitors ouabain and digoxin, provides a strong predictive framework for its potential potency. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against Na,K-ATPase.
| Compound | IC50 (µM) | Source |
| Ouabain | 0.22 | [3][4][5] |
| Oleandrin | 0.62 | [3][4][5] |
| Oleandrigenin | 1.23 | [3][4][5] |
| Digoxin | 2.69 | [3][4][5] |
| 8-Hydroxyodoroside A | To Be Determined |
Data presented is for porcine cerebral cortex Na,K-ATPase.[3][4][5]
The data clearly demonstrates that oleandrin, a cardiac glycoside from Nerium oleander, is a potent inhibitor of Na,K-ATPase, with an IC50 value comparable to that of ouabain and significantly lower than that of digoxin.[3][4][5] Given the structural similarities between oleandrin and 8-Hydroxyodoroside A, it is highly probable that 8-Hydroxyodoroside A will also exhibit significant inhibitory activity against the sodium pump.
Experimental Protocol: Determination of Na+/K+-ATPase Inhibitory Activity
To confirm and quantify the inhibitory activity of 8-Hydroxyodoroside A, a robust and reproducible experimental protocol is essential. The following section details a standard method for assessing Na+/K+-ATPase inhibition based on the measurement of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials and Reagents:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
8-Hydroxyodoroside A (and other test compounds)
-
Ouabain (as a positive control)
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
Malachite Green Reagent
-
Ammonium molybdate solution
-
Sodium citrate solution
-
Microplate reader
-
96-well microplates
Experimental Workflow:
Workflow for Na+/K+-ATPase Inhibition Assay
Caption: Step-by-step workflow for the Na+/K+-ATPase inhibition assay.
Step-by-Step Procedure:
-
Preparation of Reagents: Prepare all solutions and serial dilutions of the test compounds (8-Hydroxyodoroside A, ouabain, digoxin) and the positive control (ouabain) in the assay buffer.
-
Enzyme Reaction:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the serially diluted test compounds or control to the respective wells.
-
Add 20 µL of the purified Na+/K+-ATPase enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add 20 µL of ATP solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Termination and Detection:
-
Stop the reaction by adding 100 µL of Malachite Green reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The established Na+/K+-ATPase inhibitory activity of cardiac glycosides like ouabain, digoxin, and the structurally related oleandrin provides a compelling rationale for the investigation of 8-Hydroxyodoroside A as a potent inhibitor of this crucial enzyme. The comparative data presented in this guide strongly supports the hypothesis that 8-Hydroxyodoroside A will exhibit significant biological activity.
The detailed experimental protocol provided offers a clear and validated pathway for researchers to confirm and quantify the Na+/K+-ATPase inhibitory potential of 8-Hydroxyodoroside A. The determination of its IC50 value will be a critical first step in elucidating its therapeutic potential, whether in the context of cardiovascular disease or as a novel anti-cancer agent. Further studies should also focus on its selectivity for different isoforms of the Na+/K+-ATPase alpha-subunit and its downstream cellular effects. The exploration of novel cardiac glycosides like 8-Hydroxyodoroside A holds promise for the development of next-generation therapeutics targeting the sodium pump.
References
- Jortani, S. A., & Valdes, R., Jr. (1997). Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays. Clinical chemistry, 43(12), 2355–2361.
- Gao, H., et al. (2011). Identification of hydroxyxanthones as Na/K-ATPase ligands. Bioorganic & medicinal chemistry letters, 21(13), 3844–3847.
- Slingerland, M., et al. (2013). Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials.
- Chen, J. Q., et al. (2018). The Na+/K+-ATPase as a target for cancer diagnosis and therapy.
- Masuda, Y., et al. (2020). Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation. The Journal of biological chemistry, 295(18), 6039–6051.
- Jortani, S. A., Helm, R. A., & Valdes, R. (1996). Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays. Clinical Chemistry, 42(10), 1654-1658.
- Newman, R. A., et al. (2008). Cardiac glycosides as novel therapeutic agents. Molecular interventions, 8(1), 36.
-
Missouri Botanical Garden. (n.d.). Cascabela thevetia. Retrieved from [Link]
-
Oregon State University. (n.d.). Thevetia peruviana. Landscape Plants. Retrieved from [Link]
- S. M. Kupchan, et al. (1974). Tumor inhibitors. 99. Thevetia peruviana: a source of cytotoxic cardenolides. Journal of pharmaceutical sciences, 63(5), 809-811.
-
North Carolina Extension Gardener Plant Toolbox. (n.d.). Cascabela thevetia. Retrieved from [Link]
- Pathak, S., et al. (2015). Oleandrin: A cardiac glycoside with potent cytotoxicity. Pharmacognosy reviews, 9(18), 123.
- Prassas, I., & Diamandis, E. P. (2008). Novel therapeutic applications of cardiac glycosides. Nature reviews. Drug discovery, 7(11), 926–935.
-
Wikipedia. (2023, October 27). Cascabela thevetia. In Wikipedia. [Link]
- Skou, J. C. (1998). The Na,K-ATPase. Biochimica et biophysica acta, 1364(2), 203-214.
- Lingrel, J. B., & Kuntzweiler, T. (1994). Na+,K+-ATPase. The Journal of biological chemistry, 269(31), 19659–19662.
- Schwartz, A., et al. (1975). The sodium-potassium-activated adenosine triphosphatase: a review.
- Jortani, S. A., & Valdes, R. (1997). Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays. Clinical Chemistry, 43(12), 2355-2361.
- Cerella, C., et al. (2020). Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction. Biochemical pharmacology, 182, 114226.
- Schwartz, A., & Collins, J. H. (1982). (Na+ + K+)-ATPase: a review of its structure and mechanism. The American journal of the medical sciences, 283(1), 3-14.
Sources
- 1. The Na+,K+-ATPase and its stoichiometric ratio: some thermodynamic speculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays [academia.edu]
A Comparative Guide to the Cardiac Glycoside Activity of 8-Hydroxyodoroside A and Digoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Na+/K+-ATPase Inhibition
Cardiac glycosides are a class of naturally occurring compounds that have been used for centuries to treat heart conditions.[1] Their primary therapeutic action stems from their ability to inhibit the Na+/K+-ATPase enzyme, a crucial protein pump found in the cell membrane of cardiomyocytes.[2][3][4] This inhibition leads to a cascade of events that ultimately increases the force of heart muscle contraction, a positive inotropic effect, making these compounds valuable in the management of heart failure and certain arrhythmias.[3][5]
Digoxin, derived from the foxglove plant (Digitalis lanata), is the most well-known and clinically utilized cardiac glycoside.[6][7] However, its use is limited by a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxicity.[6][8] This has spurred the search for novel cardiac glycosides with potentially improved safety and efficacy profiles. One such compound of interest is 8-Hydroxyodoroside A. This guide provides a detailed comparison of the cardiac glycoside activity of 8-Hydroxyodoroside A and the established drug, digoxin, supported by available experimental data.
The Cornerstone of Cardiac Glycoside Action: The Na+/K+-ATPase Pathway
The mechanism of action for cardiac glycosides is centered on the inhibition of the Na+/K+-ATPase pump.[3][5][9] This enzyme is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane by actively pumping Na+ out of the cell and K+ into the cell.
Signaling Pathway of Cardiac Glycoside-Induced Inotropy
Caption: Mechanism of positive inotropy by cardiac glycosides.
Digoxin: The Clinical Gold Standard
Digoxin has been a mainstay in the treatment of heart failure and atrial fibrillation for decades.[1][6] Its positive inotropic effects improve cardiac output, while its vagomimetic action slows the heart rate and atrioventricular (AV) nodal conduction.[5][10]
Key Characteristics of Digoxin:
-
Mechanism: Reversible inhibition of the Na+/K+-ATPase pump.[7]
-
Therapeutic Use: Heart failure with reduced ejection fraction and rate control in atrial fibrillation.[6][7]
-
Therapeutic Range: Digoxin has a notoriously narrow therapeutic window. The target serum level for heart failure is typically between 0.5 and 0.9 ng/mL.[6][11] Toxicity risk significantly increases at concentrations above 2.0 ng/mL.[8][11]
-
Limitations: The narrow therapeutic index necessitates careful dosing and monitoring to avoid life-threatening arrhythmias and other toxic effects.[6][8]
8-Hydroxyodoroside A: An Emerging Alternative?
Information on 8-Hydroxyodoroside A is less extensive than for digoxin, reflecting its status as a compound primarily in the research phase. However, available studies allow for a preliminary comparison of its cardiac glycoside activity.
Head-to-Head Comparison: 8-Hydroxyodoroside A vs. Digoxin
A direct comparison of the potency of these two cardiac glycosides reveals important differences. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
| Parameter | 8-Hydroxyodoroside A | Digoxin | Source |
| Na+/K+-ATPase Inhibition (IC50) | ~90 nM (for α1β1 isoform) | ~409 nM (for α1β1 isoform) | [12] |
| Positive Inotropic Effect | Not observed in human atrial trabeculae | Well-established | [6][12] |
| Therapeutic Serum Concentration | Not established | 0.5 - 0.9 ng/mL | [6][11] |
Note: The IC50 values are from a study using human kidney preparations for the α1β1 isoform of Na+/K+-ATPase and may vary depending on the tissue and specific isoforms present.
Interestingly, while 8-methoxycoumestrol (a structurally related compound to 8-Hydroxyodoroside A) demonstrated potent inhibition of the Na+/K+-ATPase α1β1 isoform, it did not produce a corresponding increase in cardiac contractility in human atrial tissue.[12] This suggests that simple inhibition of this specific isoform may not be sufficient to elicit a positive inotropic effect, or that the mechanism of inhibition by this class of compounds differs from classical cardiac glycosides like digoxin.[12]
Experimental Methodologies for Assessing Cardiac Glycoside Activity
To ensure the scientific rigor of comparative studies, standardized and well-controlled experimental protocols are essential. A foundational assay in this field is the in vitro Na+/K+-ATPase inhibition assay.
Experimental Workflow: In Vitro Na+/K+-ATPase Inhibition Assay
Caption: Workflow for determining Na+/K+-ATPase inhibitory activity.
Detailed Protocol: Na+/K+-ATPase Inhibition Assay
This protocol is a representative example for determining the IC50 values of cardiac glycosides.
1. Reagent and Material Preparation:
-
Enzyme: Purified Na+/K+-ATPase from a source such as porcine cerebral cortex.
-
Buffer: Tris-HCl buffer with MgCl2, KCl, and NaCl.
-
Substrate: Adenosine triphosphate (ATP).
-
Test Compounds: 8-Hydroxyodoroside A and Digoxin, dissolved in DMSO to create stock solutions.
-
Detection Reagent: A reagent to quantify inorganic phosphate (Pi), such as a malachite green-based solution.
-
96-well plates.
2. Assay Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of 8-Hydroxyodoroside A and digoxin in the assay buffer. Also, prepare controls: a positive control (e.g., ouabain, another potent Na+/K+-ATPase inhibitor), a negative control (buffer only), and a vehicle control (DMSO at the same concentration as in the test wells).
-
Enzyme Incubation: Add the Na+/K+-ATPase enzyme solution to each well of the 96-well plate.
-
Compound Addition: Add the serially diluted test compounds and controls to their respective wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add ATP to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 20-30 minutes) at 37°C. The duration is critical and should be within the linear range of the enzyme's activity.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate).
-
Color Development: Add the phosphate detection reagent and incubate for color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the negative control from all other readings to account for non-enzymatic ATP hydrolysis.
-
Normalize the data by setting the activity in the vehicle control wells to 100%.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.
Causality and Self-Validation: The inclusion of a known inhibitor like ouabain as a positive control validates that the assay system is responsive to Na+/K+-ATPase inhibition. The vehicle control is crucial to ensure that the solvent (DMSO) itself does not affect enzyme activity. By measuring the release of inorganic phosphate, a direct product of ATP hydrolysis by the enzyme, this assay provides a direct and quantifiable measure of Na+/K+-ATPase activity.
Conclusion and Future Perspectives
The comparison between 8-Hydroxyodoroside A and digoxin highlights the complex relationship between Na+/K+-ATPase inhibition and the resulting physiological effect. While preliminary in vitro data suggests that 8-Hydroxyodoroside A is a more potent inhibitor of the α1β1 isoform of Na+/K+-ATPase than digoxin, this does not appear to translate into a positive inotropic effect in human cardiac tissue.[12]
This discrepancy underscores several key considerations for future research:
-
Isoform Specificity: The human heart expresses multiple isoforms of the Na+/K+-ATPase α-subunit (α1, α2, and α3). The differential binding and inhibition of these isoforms by various cardiac glycosides may be a critical determinant of their therapeutic and toxic effects.
-
Mechanism of Action: The observation that potent enzyme inhibition does not always lead to increased contractility suggests that the mode of binding or the conformational change induced in the enzyme by the glycoside may be as important as the inhibition itself.[12]
-
Therapeutic Index: A major goal in developing new cardiac glycosides is to widen the therapeutic window. Future studies on 8-Hydroxyodoroside A and similar compounds must rigorously evaluate their potential for cardiotoxicity in comparison to their therapeutic efficacy.
References
-
Chen, S., et al. (2015). Digoxin Use in Modern Medicine. U.S. Pharmacist. Available at: [Link]
-
Gheorghiade, M., & Adams, K. F. (2004). Therapeutic Ranges of Serum Digoxin Concentrations in Patients With Heart Failure. National Institutes of Health. Available at: [Link]
-
Mijatovic, T., et al. (2007). Inhibition of the alpha1beta1 isoform of the Na, K-ATPase by 8-methoxycoumestrol without positive inotropic effect in human myocardium--novel aspects of cardiac glycoside pharmacology. PubMed. Available at: [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of digoxin (Digitalis glycoside)?. Dr. Oracle. Available at: [Link]
-
Gheorghiade, M., et al. (2023). Review: Failure of current digoxin monitoring for toxicity: new monitoring recommendations to maintain therapeutic levels for efficacy. Frontiers in Cardiovascular Medicine. Available at: [Link]
-
Hussain, Z., et al. (2022). An Integrative Comparative Study Between Digoxin and Amiodarone as an Emergency Treatment for Patients With Atrial Fibrillation With Evidence of Heart Failure: A Systematic Review and Meta-Analysis. National Institutes of Health. Available at: [Link]
-
Katz, A. (2024). Digoxin. StatPearls - NCBI Bookshelf. Available at: [Link]
-
LITFL. (2024). Digoxin. LITFL - CCC Toxicology. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Digoxin?. Patsnap Synapse. Available at: [Link]
-
Tadi, P., & Hashmi, M. F. (2024). Cardiac Glycosides. Lecturio. Available at: [Link]
-
YouTube. (2017). Digoxin - Mechanism of Action. YouTube. Available at: [Link]
-
Zivorad, M., et al. (2009). The influence of potassium ion (K+) on digoxin-induced inhibition of porcine cerebral cortex Na+/K+-ATPase. Taylor & Francis Online. Available at: [Link]
-
Zivorad, M., et al. (2004). Effects of Digoxin and Gitoxin on the Enzymatic Activity and Kinetic Parameters of Na+/K+-ATPase. PubMed. Available at: [Link]
-
Unknown Author. (2012). Elucidating the Mechanism of Antimigratory Activity of Cardiac Glycosides. Digital Commons @ UConn. Available at: [Link]
-
Unknown Author. (2016). (PDF) CARDIAC GLYCOSIDES USES IN HEART. ResearchGate. Available at: [Link]
-
Unknown Author. (2023). The Na + /K + -ATPase: A potential therapeutic target in cardiometabolic diseases. Frontiers. Available at: [Link]
-
Unknown Author. Chemistry, spectroscopic characteristics and biological activity of natural occurring cardiac glycosides. IOSR Journal. Available at: [Link]
Sources
- 1. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 2. iosrjournals.org [iosrjournals.org]
- 3. What is the mechanism of Digoxin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. uspharmacist.com [uspharmacist.com]
- 7. lecturio.com [lecturio.com]
- 8. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. litfl.com [litfl.com]
- 11. Frontiers | Review: Failure of current digoxin monitoring for toxicity: new monitoring recommendations to maintain therapeutic levels for efficacy [frontiersin.org]
- 12. Inhibition of the alpha1beta1 isoform of the Na, K-ATPase by 8-methoxycoumestrol without positive inotropic effect in human myocardium--novel aspects of cardiac glycoside pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Hydroxyodoroside A and Other Cardiotonic Steroids: A Guide for Researchers
This guide provides a detailed comparative analysis of 8-Hydroxyodoroside A, a lesser-known cardenolide, with well-established cardiotonic steroids (CTS) such as digoxin, ouabain, and digitoxin. As researchers and drug development professionals, understanding the nuanced differences in the pharmacological profiles of these compounds is paramount for identifying novel therapeutic candidates with improved efficacy and safety. This document will delve into the structural and mechanistic similarities and differences, compare their biological activities using available experimental data, and provide detailed protocols for their evaluation.
Introduction to Cardiotonic Steroids and the Emergence of 8-Hydroxyodoroside A
Cardiotonic steroids are a class of naturally derived compounds that have been used for centuries to treat heart conditions.[1] They are broadly classified into two groups based on their chemical structure: cardenolides, which are derived from plants, and bufadienolides, which are typically of animal origin. The primary mechanism of action for CTS is the inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger, ultimately enhancing cardiac contractility.[1]
8-Hydroxyodoroside A is a cardenolide glycoside extracted from the leaves of Nerium oleander. It is a derivative of the more studied Odoroside A.[3] While the cardiotonic properties of Nerium oleander extracts are well-documented, specific data on 8-Hydroxyodoroside A remains scarce.[4] This guide will, therefore, utilize data on Odoroside A as a close surrogate to draw meaningful comparisons with established CTS.
The Shared Mechanism: Na+/K+-ATPase Inhibition and Downstream Signaling
The hallmark of cardiotonic steroids is their ability to bind to and inhibit the Na+/K+-ATPase. Docking studies have shown that Odoroside A fits into the same binding pocket on the α-subunit of the Na+/K+-ATPase as ouabain, digoxin, and digitoxin, suggesting a conserved mechanism of action.[5] This interaction is critical for the positive inotropic effect observed with these compounds.
Beyond simple ion pump inhibition, the binding of CTS to the Na+/K+-ATPase initiates a cascade of intracellular signaling events. This signaling is often independent of the ion pumping function and can be triggered at concentrations lower than those required for significant pump inhibition.[6] This signaling cascade involves the activation of Src kinase, a non-receptor tyrosine kinase, which can then transactivate the epidermal growth factor receptor (EGFR). This leads to the activation of downstream pathways, including the Ras/Raf/MEK/ERK pathway, which is involved in cell growth and proliferation, and the generation of reactive oxygen species (ROS).
Signaling Pathway of Cardiotonic Steroids
Caption: Signaling cascade initiated by cardiotonic steroid binding to Na+/K+-ATPase.
Comparative Analysis of Biological Activity
A direct comparison of the potency, efficacy, and toxicity of cardiotonic steroids is essential for evaluating their therapeutic potential. While specific data for 8-Hydroxyodoroside A is limited, we can extrapolate from data on Odoroside A and other Nerium oleander cardenolides.
| Cardiotonic Steroid | Na+/K+-ATPase Inhibition (IC50, µM) | Cytotoxicity (IC50, nM) | Key Characteristics |
| Odoroside A | Comparable to Ouabain[7] | 183.5 (A549 lung cancer cells)[8] | A major cardenolide from Nerium oleander. |
| Ouabain | 0.22[7] | Varies by cell line | A well-characterized, potent CTS. |
| Digoxin | 2.69[7] | Varies by cell line | Widely used clinically for heart failure. |
| Digitoxin | Data not directly comparable | Varies by cell line | Longer half-life than digoxin. |
| Oleandrin | 0.62[7] | Varies by cell line | Another prominent cardenolide in Nerium oleander. |
Experimental Protocols for Comparative Evaluation
To facilitate further research and direct comparison, the following are detailed protocols for key in vitro and in vivo assays.
In Vitro Na+/K+-ATPase Inhibition Assay
This assay quantifies the inhibitory potency of a compound on the Na+/K+-ATPase enzyme.
Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor like ouabain.
Protocol:
-
Enzyme Preparation: Isolate Na+/K+-ATPase-rich microsomes from a suitable source, such as porcine or canine kidney cortex, or use a commercially available purified enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, and NaCl.
-
Inhibitor Incubation: Add varying concentrations of the test compound (e.g., 8-Hydroxyodoroside A) and control compounds (digoxin, ouabain) to the reaction mixture containing the enzyme preparation. Include a control with a saturating concentration of ouabain to determine ouabain-insensitive ATPase activity.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a solution that stops the enzyme and allows for colorimetric detection of Pi (e.g., a solution containing ascorbic acid, ammonium molybdate, and SDS).
-
Quantify Phosphate: Measure the absorbance at a specific wavelength (e.g., 700-820 nm) to determine the amount of Pi released.
-
Data Analysis: Calculate the specific Na+/K+-ATPase activity for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
Workflow for Na+/K+-ATPase Inhibition Assay
Caption: Step-by-step workflow for the in vitro Na+/K+-ATPase inhibition assay.
In Vitro Cardiomyocyte Contractility Assay
This assay assesses the direct effect of a compound on the contractility of isolated heart muscle cells.
Principle: The contractile function of cardiomyocytes is measured by observing changes in their cell length or the amplitude of calcium transients in response to electrical stimulation.
Protocol:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from adult rats or mice using enzymatic digestion.
-
Cell Culture: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.
-
Compound Incubation: Perfuse the cells with a buffer containing the test compound at various concentrations.
-
Electrical Stimulation: Pace the cardiomyocytes at a physiological frequency (e.g., 1-3 Hz) using a field stimulator.
-
Data Acquisition: Record changes in cell length using a video-edge detection system or changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Data Analysis: Measure parameters such as the percentage of cell shortening, time to peak contraction, and time to 50% relaxation. For calcium transients, measure the amplitude and decay kinetics. Determine the EC50 value for the positive inotropic effect.
In Vivo Assessment of Cardiotonicity and Toxicity in Rodent Models
Animal models are crucial for evaluating the integrated physiological and potential toxicological effects of new cardiotonic agents.
Principle: The cardiotonic effects are assessed by measuring changes in cardiac function, while toxicity is evaluated through monitoring for arrhythmias, histopathological changes, and biomarkers of cardiac injury.
Protocol:
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer the test compound and controls via an appropriate route (e.g., intraperitoneal or intravenous infusion).
-
Hemodynamic Monitoring: Measure key cardiac function parameters such as left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximum rate of pressure rise (+dP/dtmax) and fall (-dP/dtmax) using a pressure catheter inserted into the left ventricle.
-
Electrocardiogram (ECG) Monitoring: Continuously record ECG to detect any arrhythmias.
-
Toxicity Assessment: At the end of the study, collect blood to measure cardiac injury biomarkers (e.g., troponin I, creatine kinase-MB). Harvest the heart for histopathological examination to look for signs of myocyte damage, inflammation, or fibrosis.
-
Data Analysis: Compare the changes in hemodynamic parameters and the incidence of adverse events between the different treatment groups.
Future Directions and Conclusion
The exploration of novel cardiotonic steroids like 8-Hydroxyodoroside A holds promise for the development of new therapies for heart failure. However, a significant amount of research is still required to fully characterize its pharmacological profile. The lack of direct comparative data for 8-Hydroxyodoroside A underscores the need for further studies employing the standardized protocols outlined in this guide.
Future research should focus on:
-
Determining the IC50 of 8-Hydroxyodoroside A for Na+/K+-ATPase inhibition and comparing it directly with established CTS.
-
Quantifying the positive inotropic effect (EC50) of 8-Hydroxyodoroside A on isolated cardiomyocytes and in whole-heart preparations.
-
Establishing a comprehensive in vivo toxicity profile for 8-Hydroxyodoroside A, including its arrhythmogenic potential and effects on other organs.
-
Investigating the specific signaling pathways modulated by 8-Hydroxyodoroside A to understand any unique mechanisms of action.
By systematically addressing these knowledge gaps, the scientific community can accurately assess the therapeutic potential of 8-Hydroxyodoroside A and other novel cardiotonic steroids, paving the way for the next generation of treatments for cardiovascular diseases.
References
- Newman, R. A., Yang, P., Pawlus, A. D., & Block, K. I. (2008). Cardiac glycosides as novel cancer therapeutic agents. Molecular interventions, 8(1), 36–49.
- Prassas, I., & Diamandis, E. P. (2008). Novel therapeutic applications of cardiac glycosides. Nature reviews. Drug discovery, 7(11), 926–935.
- Ko, C. H., Kim, W., Kim, J. M., Kim, J. H., Lee, J. M., & Kim, S. H. (2018). Oleandrin and its derivative Odoroside A, both cardiac glycosides, exhibit anticancer effects by inhibiting invasion via suppressing the STAT-3 signaling pathway. International journal of molecular sciences, 19(11), 3385.
- Takada, Y., Matsuo, K., Ogura, H., Bai, L., Toki, A., Wang, L., Ando, M., & Kataoka, T. (2009). Odoroside A and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport. Biochemical pharmacology, 78(9), 1157–1166.
- Chen, J. Q., Contreras, R. G., Wang, R., & Gaskill, C. L. (2010). Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays. Clinical chemistry, 56(10), 1610–1618.
- Olabisi, O. E., Olorunnisola, O. S., & Olorunsogo, O. O. (2019). Comparative cardiotoxicity of low doses of digoxin, ouabain, and oleandrin. Cardiovascular toxicology, 19(5), 445–455.
- Siamwala, J. H., Veera, P., & Sriram, D. (2012). Oleandrin: A cardiac glycosides with potent cytotoxicity. Pharmacognosy reviews, 6(12), 131–135.
- El-Shazly, A. M., & Wink, M. (2014). Diversity of secondary metabolites from the genus Nerium (Apocynaceae). Phytochemistry letters, 8, 110-119.
- Adome, R. O., Gachihi, J. W., Onegi, B., Tamale, J., & Apio, S. O. (2003). The cardiotonic effect of the crude ethanolic extract of Nerium oleander in the isolated guinea pig hearts. African health sciences, 3(2), 77–86.
- Arai, M., Nakagawa, M., & Koyano, T. (2011). Cardenolide glycosides from the leaves of Nerium oleander and their cytotoxic activity.
- Piacente, S., De Tommasi, N., De Simone, F., & Pizza, C. (1996). Cardenolide glycosides from Nerium oleander. Phytochemistry, 43(6), 1339-1343.
- Siddiqui, B. S., Begum, S., Siddiqui, S., & Lichter, W. (1995). Cardenolides from the leaves of Nerium oleander. Phytochemistry, 39(1), 171-174.
- Turan, B., & Vassalle, M. (1992). The positive inotropic effects of ouabain in the absence and presence of K-depletion in sheep cardiac tissues. Journal of molecular and cellular cardiology, 24(9), 1039–1049.
- Forbush, B., 3rd (1983). An introduction to the sodium pump. Current topics in membranes and transport, 19, 1–15.
- Harding, S. E., & Poole-Wilson, P. A. (1980). Calcium exchange in rabbit myocardium during and after hypoxia: effect of temperature and substrate. Cardiovascular research, 14(7), 435–445.
- Bers, D. M. (2002). Cardiac excitation-contraction coupling.
- Pogwizd, S. M., & Bers, D. M. (2004). Cellular basis of triggered arrhythmias in heart failure. Trends in cardiovascular medicine, 14(2), 61–66.
- Schoner, W., & Scheiner-Bobis, G. (2007). Endogenous and exogenous cardiac glycosides: their roles in hypertension, salt metabolism, and cell growth. American journal of physiology. Cell physiology, 293(2), C509–C536.
- Pierre, S. V., & Xie, Z. (2006). The Na,K-ATPase receptor complex: its organization and membership. Cell biochemistry and biophysics, 46(3), 265–276.
- Tian, J., & Xie, Z. (2008). The Na-K-ATPase-Src complex and its function in regulation of cell growth and survival. The protein journal, 27(7-8), 415–420.
- Kometiani, P., Liu, J., & Askari, A. (2005). Digitalis-induced signaling by Na+/K+-ATPase in human breast cancer cells. Molecular pharmacology, 67(3), 929–936.
- Sitan, K., & Siripong, P. (2019). Cardiovascular Actions and Active Constituents of Nerium Oleander L.: A Comparative Study with Digitalis. Thai Journal of Pharmaceutical Sciences, 43(3), 131-137.
- Orlov, S. N., Tverskoi, A. M., Sidorenko, S. V., & Klimanova, E. A. (2021). Mechanisms mediating effects of cardiotonic steroids in mammalian blood cells. Frontiers in Physiology, 12, 796836.
Sources
- 1. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. Interaction of Odoroside A, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized controlled trial evaluating the safety and efficacy of cardiac contractility modulation in advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the In Vitro Efficacy of 8-Hydroxyodoroside A: A Guide to Secondary Assay Implementation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro effects of the cardiac glycoside 8-Hydroxyodoroside A. Moving beyond primary screening, we delve into the critical next step: robust secondary assays to confirm the mechanism of action and cellular consequences. Here, we present a detailed comparison of 8-Hydroxyodoroside A with established cardiac glycosides, Digoxin and Ouabain, focusing on the validation of its apoptotic effects in cancer cell lines. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Introduction: 8-Hydroxyodoroside A and the Imperative for Secondary Validation
8-Hydroxyodoroside A belongs to the family of cardiac glycosides, natural compounds known for their historical use in treating heart conditions.[1] More recently, their potent anti-cancer properties have garnered significant interest.[2] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[3] Inhibition of this pump leads to a cascade of downstream events, including an increase in intracellular calcium and the induction of apoptosis, or programmed cell death.[3][4]
While a primary in vitro screen, such as a Na+/K+-ATPase inhibition assay, can identify 8-Hydroxyodoroside A as a potential therapeutic candidate, it is crucial to validate these findings with a secondary assay. A secondary assay serves to confirm the biological consequence of the primary molecular interaction. In the context of cancer drug discovery, a key secondary effect to validate for a cardiac glycoside is its ability to induce apoptosis in cancer cells. This guide will therefore focus on the Annexin V-FITC/Propidium Iodide (PI) apoptosis assay as a robust secondary validation method.
The Experimental Journey: From Primary Target to Cellular Fate
Our experimental approach is designed to first confirm the direct interaction of 8-Hydroxyodoroside A with its molecular target and then to quantify the resulting cellular phenotype. This two-tiered validation provides a comprehensive understanding of the compound's activity.
Caption: Signaling pathway of cardiac glycoside-induced apoptosis.
Inhibition of the Na+/K+-ATPase by 8-Hydroxyodoroside A leads to an increase in intracellular sodium. [3]This disrupts the sodium gradient, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger. [3]Elevated intracellular calcium can activate signaling molecules like calcineurin, leading to the activation of transcription factors such as NF-AT, which can upregulate the expression of pro-apoptotic proteins like Fas Ligand (FasL). [3][5]Furthermore, the ionic imbalance and cellular stress can lead to the generation of reactive oxygen species (ROS), which can inhibit anti-apoptotic proteins like Bcl-2 and cause mitochondrial dysfunction, ultimately leading to the activation of executioner caspases like caspase-3 and the induction of apoptosis. [6]
Conclusion
The validation of a primary screening hit through a well-chosen secondary assay is a cornerstone of rigorous drug discovery. For a novel cardiac glycoside like 8-Hydroxyodoroside A, confirming its ability to induce apoptosis in a relevant cellular context is paramount. This guide provides the scientific rationale, detailed protocols, and comparative framework necessary to conduct such a validation. By following a logical progression from primary target engagement to the assessment of a key cellular phenotype, researchers can build a robust data package that supports the continued development of 8-Hydroxyodoroside A as a potential therapeutic agent.
References
- Haux, J., et al. (2001). Digitoxin is a potential anticancer agent for several types of cancer. Journal of Cancer Research and Clinical Oncology, 127(7), 435-440.
-
Assay Genie. (n.d.). Na+K+-ATPase Activity Assay Kit Technical Manual. Retrieved from [Link]
- Menger, L., et al. (2023). The mechanistic role of cardiac glycosides in DNA damage response and repair signaling.
- Potter, T., et al. (2009). Inhibition of the alpha1beta1 isoform of the Na, K-ATPase by 8-methoxycoumestrol without positive inotropic effect in human myocardium--novel aspects of cardiac glycoside pharmacology. Journal of Cardiovascular Pharmacology, 53(6), 488-495.
- Li, Y., et al. (2018). Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway. OncoTargets and Therapy, 11, 623-630.
- Chen, C. C., et al. (2019). Hydroxyurea inhibits proliferation and stimulates apoptosis through inducible nitric oxide synthase in erythroid cells. Nitric Oxide, 89, 1-11.
- Li, H., et al. (2018). Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis. Oncology Letters, 16(5), 6259-6266.
- Newman, R. A., et al. (2008). Cardiac glycoside-induced apoptosis in tumor cells. Current Cancer Drug Targets, 8(2), 145-151.
- Wang, Y., et al. (2020). Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin. Frontiers in Oncology, 10, 159.
- Vasic, V., et al. (2009). IC 50 values and kinetic parameters for Na + /K + –ATPase inhibition by some transition and heavy metals. Journal of the Serbian Chemical Society, 74(12), 1349-1358.
- Alev, C., et al. (2023). Ouabain – a double-edged sword in tumor development and progression? a review of half a century. Frontiers in Pharmacology, 14, 1184820.
- Quintanilla, M., et al. (2005). Quantitation of apoptosis induction by etoposide or hydroxyurea in mouse interleukin 3-dependent lymphoma cells. Cancer Letters, 223(2), 245-253.
- Gowda, R., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (129), e56565.
- Garcia-Pineres, A. J., et al. (2018).
- Li, Z., et al. (2021). Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest. OncoTargets and Therapy, 14, 2181-2190.
- Lopez-Lazaro, M., et al. (2003). Digitoxin Inhibits the Growth of Cancer Cell Lines at Concentrations Commonly Found in Cardiac Patients.
- Baumann, M. A., et al. (2000). Induction of apoptosis by the O-hydroxyethyl-D(Ser)(8)-cyclosporine A derivative SDZ IMM 125 in rat hepatocytes. Toxicological Sciences, 57(1), 116-125.
- Manna, S. K., et al. (2013). Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression. Journal of Biological Chemistry, 288(20), 14106-14117.
- Manna, S. K., et al. (2006). Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases. Apoptosis, 11(9), 1639-1653.
- Serini, S., et al. (2010). Docosahexaenoic acid induces apoptosis in MCF-7 cells in vitro and in vivo via reactive oxygen species formation and caspase 8 activation. The Journal of Nutritional Biochemistry, 21(4), 314-322.
- Kulp, M., et al. (2007). Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells. Pharmacological Reports, 59(6), 733-740.
- Wu, Z., et al. (2010). Oral Malodorous Compound Causes caspase-8 and -9 Mediated Programmed Cell Death in Osteoblasts. Journal of Periodontology, 81(7), 1056-1064.
- D'Arcy, M. S. (2019). Cardiac Glycosides as Autophagy Modulators. International Journal of Molecular Sciences, 20(21), 5422.
-
Elabscience. (n.d.). Na+/K+ ATPase Activity Colorimetric Microplate Assay Kit User Manual. Retrieved from [Link]
- Abe, K., et al. (2013). Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438). Journal of Pharmacology and Experimental Therapeutics, 345(3), 479-487.
- Sweadner, K. J. (2016). Colorimetric Assays of Na,K-ATPase. Methods in Molecular Biology, 1377, 89-104.
-
Bio-protocol. (n.d.). Annexin V-FITC/PI Staining. Retrieved from [Link]
- Wyse, A. T., et al. (2000). Inhibition of Na+,K+-ATPase from rat brain cortex by propionic acid. International Journal of Developmental Neuroscience, 18(6), 549-553.
-
Elabscience. (n.d.). Na+k+-ATPase Activity Assay Kit (E-BC-K539-M). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Bioanalysis of 8-Hydroxyodoroside A: Cross-Validation of Analytical Methods
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the quantification of cardiac glycosides, with a specific focus on providing a framework for the analysis of 8-Hydroxyodoroside A. Due to a notable absence of published, validated analytical methods specifically for 8-Hydroxyodoroside A, this document leverages the extensive validation data available for Digoxin, a structurally and functionally similar cardiac glycoside, as a surrogate. We will delve into the technical intricacies of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). This guide will present detailed experimental protocols, comparative performance data, and expert insights to aid researchers in selecting, developing, and validating a robust analytical method for 8-Hydroxyodoroside A or other related cardiac glycosides.
Introduction: The Analytical Challenge of 8-Hydroxyodoroside A
8-Hydroxyodoroside A is a cardiac glycoside with potential therapeutic applications. As with all potent cardioactive compounds, the ability to accurately and reliably quantify its concentration in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The selection of an appropriate analytical method is a critical decision that influences data quality, sample throughput, and ultimately, the success of a drug development program.
A thorough review of the current scientific literature reveals a significant gap: a lack of validated, published analytical methods specifically for 8-Hydroxyodoroside A. This guide aims to bridge that gap by providing a detailed comparative analysis of established methods for Digoxin, a widely studied cardiac glycoside. The principles and methodologies discussed herein can be directly adapted and validated for 8-Hydroxyodoroside A, providing a clear path forward for researchers in this area.
The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1][2] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure a scientifically sound and regulatory-compliant approach.[1][3]
Comparative Analytical Methodologies for Cardiac Glycoside Quantification
This section details three common analytical techniques for the quantification of cardiac glycosides in biological matrices, using Digoxin as a representative analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a suitable chromophore. For cardiac glycosides like Digoxin, UV detection is typically performed at around 220 nm.[4][5] While generally less sensitive than mass spectrometry-based methods, HPLC-UV can be a cost-effective and reliable option for applications where high concentration ranges are expected.
2.1.1. Causality Behind Experimental Choices for HPLC-UV
The choice of a reversed-phase C18 column is standard for separating moderately polar compounds like cardiac glycosides from endogenous matrix components.[4] The mobile phase, typically a mixture of acetonitrile and water, is optimized to achieve adequate retention and resolution of the analyte peak.[4] The selection of the detection wavelength is based on the UV absorbance maximum of the analyte to ensure the highest sensitivity.
2.1.2. Self-Validating System for HPLC-UV
A robust HPLC-UV method should include system suitability tests to ensure the chromatographic system is performing adequately before sample analysis. Key parameters include retention time, peak area, tailing factor, and theoretical plates. The validation of an HPLC-UV method for Digoxin residues on manufacturing equipment surfaces demonstrated good linearity, precision, and accuracy.[4][6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity.[7] This technique is particularly well-suited for quantifying low concentrations of drugs and their metabolites in complex biological matrices.
2.2.1. Causality Behind Experimental Choices for LC-MS/MS
The use of an electrospray ionization (ESI) source in positive ion mode is common for cardiac glycosides, as they readily form protonated molecules or adducts.[7][8] Multiple Reaction Monitoring (MRM) is employed to enhance selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[7] The choice of an appropriate internal standard, ideally a stable isotope-labeled version of the analyte (e.g., digoxin-d3), is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.[7] Sample preparation often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the biological matrix.[8][9]
2.2.2. Self-Validating System for LC-MS/MS
The validation of an LC-MS/MS method involves a comprehensive assessment of parameters including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, as per regulatory guidelines.[10] A successful validation demonstrates that the method is reliable and reproducible for its intended purpose.[7][9]
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significant advantages over traditional HPLC-MS/MS, including faster analysis times, improved resolution, and increased sensitivity. This is achieved by using columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures.
2.3.1. Causality Behind Experimental Choices for UPLC-MS/MS
The principles of UPLC-MS/MS are similar to LC-MS/MS, but the shorter run times allow for higher sample throughput, which is a significant advantage in large-scale studies. The enhanced resolution can also be beneficial for separating the analyte from closely eluting isomers or metabolites. A UPLC-MS/MS method for Digoxin demonstrated the ability to determine concentrations lower than the therapeutic range with high specificity.[11]
2.3.2. Self-Validating System for UPLC-MS/MS
Similar to LC-MS/MS, a UPLC-MS/MS method must undergo rigorous validation to ensure its performance. The validation of a UPLC-MS/MS method for Digoxin and Metildigoxin in whole blood showed high sensitivity with a low limit of quantification (LOQ) and good precision.
Experimental Protocols
The following protocols are based on validated methods for Digoxin and can be adapted for 8-Hydroxyodoroside A.
HPLC-UV Method
-
Sample Preparation (Swab Samples for Cleaning Validation):
-
Chromatographic Conditions:
LC-MS/MS Method
-
Sample Preparation (Human Plasma):
-
Pipette 100 µL of human plasma into a 96-well plate.
-
Add the internal standard (e.g., Digoxin-d3).
-
Perform solid-phase extraction (SPE) using an Oasis HLB 1mL, 30mg 96-well plate.[9]
-
Wash the SPE plate to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
UPLC-MS/MS Method
-
Sample Preparation (Whole Blood):
-
Perform solid-phase extraction (SPE) with Oasis HLB columns.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile (70%) and 5 mM Ammonium Formate (30%).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Ionization: ESI in positive mode.
-
Detection: MRM of the ammonium adducts.
-
Experimental Workflows
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Comparative Performance Data
The following table summarizes the key performance parameters of the different analytical methods for Digoxin, providing a basis for comparison when developing a method for 8-Hydroxyodoroside A.
| Parameter | HPLC-UV[4][6] | LC-MS/MS[7][9][10] | UPLC-MS/MS[11] |
| Linearity Range | 0.05 - 12.5 µg/mL | 0.100 - 10.0 ng/mL (Plasma) | 0.3 - 10 ng/mL (Whole Blood) |
| LLOQ | 0.05 µg/mL | 0.100 ng/mL (Plasma) | 0.28 ng/mL |
| Precision (%RSD) | < 6.3% | < 15% | ≤ 10% |
| Accuracy (%RE) | Not explicitly stated | Within ±15% | Within ±15% |
| Recovery | 78.7 - 85.9% | Not explicitly stated | 62 - 100% |
| Sample Matrix | Stainless Steel Surface | Human Plasma, Urine | Whole Blood, Plasma |
Discussion and Recommendations
The choice of analytical method for 8-Hydroxyodoroside A will depend on the specific requirements of the study.
-
HPLC-UV: This method is suitable for applications where lower sensitivity is acceptable, such as for the analysis of bulk drug substance or for cleaning validation where residue limits are in the µg/mL range.[4][6] Its simplicity and lower cost are significant advantages.[12] However, due to its low extinction coefficient, UV detection of Digoxin without derivatization is not sensitive enough for therapeutic drug monitoring.[13]
-
LC-MS/MS: For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in plasma or urine, LC-MS/MS is the method of choice.[7][9] The ability to quantify analytes in the low ng/mL to pg/mL range makes it ideal for therapeutic drug monitoring.[9][10]
-
UPLC-MS/MS: This technique offers all the advantages of LC-MS/MS with the added benefit of higher throughput.[11] For studies involving a large number of samples, the reduced run time can significantly decrease the overall analysis time and cost.
Recommendation for 8-Hydroxyodoroside A: For the development of a bioanalytical method for 8-Hydroxyodoroside A for pharmacokinetic or clinical studies, an LC-MS/MS or UPLC-MS/MS method is strongly recommended due to the expected low concentrations in biological matrices and the need for high selectivity.
Method Adaptation and Validation for 8-Hydroxyodoroside A
When adapting one of the presented Digoxin methods for 8-Hydroxyodoroside A, the following steps are crucial:
-
Procurement of Reference Standard and Internal Standard: Obtain a certified reference standard of 8-Hydroxyodoroside A. A suitable internal standard should be selected, preferably a stable isotope-labeled analog of 8-Hydroxyodoroside A. If this is not available, a structurally similar compound that does not interfere with the analyte can be used.
-
Optimization of Chromatographic Conditions: The mobile phase composition, gradient, and column chemistry may need to be adjusted to achieve optimal separation and peak shape for 8-Hydroxyodoroside A and the internal standard.
-
Optimization of Mass Spectrometric Parameters: The precursor and product ions for 8-Hydroxyodoroside A and the internal standard must be determined and the collision energy optimized to achieve the most intense and stable MRM transitions.
-
Full Method Validation: A full validation of the developed method must be performed according to ICH Q2(R1) guidelines.[1][3] This includes a thorough assessment of:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[14]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[14]
-
Accuracy: The closeness of the measured value to the true value.[14]
-
Precision: The degree of scatter between a series of measurements.[14]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[9]
-
Conclusion
While there is a current lack of specific validated analytical methods for 8-Hydroxyodoroside A, this guide provides a comprehensive framework for researchers to develop and validate a robust and reliable method. By leveraging the extensive data available for the surrogate compound Digoxin and adhering to established regulatory guidelines, scientists can confidently select and implement an appropriate analytical technique to support their research and development efforts. The cross-validation of these established methodologies provides a strong foundation for the successful bioanalysis of 8-Hydroxyodoroside A and other related cardiac glycosides.
References
-
Almac. An HPLC-MS/MS Assay Method for the Determination of Digoxin in Human Plasma and Urine. Available from: [Link]
-
Lazic, M. L., et al. (2009). Validation of an HPLC–UV method for the determination of digoxin residues on the surface of manufacturing equipment. Journal of the Serbian Chemical Society, 74(10), 1153-1162. Available from: [Link]
-
Favretto, D., et al. (2019). Development of a new ultra-high-performance liquid chromatography–tandem mass spectrometry method for the determination of digoxin and digitoxin in plasma: Comparison with a clinical immunoassay. Journal of Analytical Toxicology, 43(8), 638-645. Available from: [Link]
-
Kwong, E. C. (1983). HPLC analysis of digoxin and digitoxin : development of methods for dosage form assay and separation of potential impurities and metabolites. UBC Theses and Dissertations. Available from: [Link]
-
Stanciu, G., et al. (2011). HPLC method with UV detection for evaluation of digoxin tablet dissolution in acidic medium after solid-phase extraction. Farmacia, 59(4), 526-536. Available from: [Link]
-
Kim, D. H., et al. (2014). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 88, 141-146. Available from: [Link]
-
Moreira, R., et al. (2011). Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 35(4), 226-232. Available from: [Link]
-
Zhang, Y., et al. (2010). Therapeutic monitoring of serum digoxin for patients with heart failure using a rapid LC-MS/MS method. Clinica Chimica Acta, 411(1-2), 113-118. Available from: [Link]
-
Ensom, M. H. H., et al. (2018). Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection. The Canadian Journal of Hospital Pharmacy, 71(5), 312-318. Available from: [Link]
-
Sugergat, H., et al. (2001). Determination of Digoxin in Human Serum by LC–MS with On-line Sample Preparation. Agilent Technologies Application Note. Available from: [Link]
-
Lazic, M. L., et al. (2009). Validation of a HPLC-UV method for the determination of digoxin residues on manufacturing equipment surfaces in support of cleaning validation. Journal of the Serbian Chemical Society, 74(10), 1153-1162. Available from: [Link]
-
Jonsson, M., et al. (2009). Determination of Digoxin and Digitoxin in Whole Blood. Journal of Analytical Toxicology, 33(4), 209-214. Available from: [Link]
-
Shi, S., et al. (2008). Development and Validation of an LC-MS Method With Electrospray Ionization for Quantitation of Digoxin in Human Plasma and Urine: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 46(9), 789-794. Available from: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In QbD for Pharmaceutical Analysis (pp. 127-151). Royal Society of Chemistry. Available from: [Link]
-
International Council for Harmonisation. (2023). Quality Guidelines. Available from: [Link]
-
ICH. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. simm.cas.cn [simm.cas.cn]
- 8. academic.oup.com [academic.oup.com]
- 9. almacgroup.com [almacgroup.com]
- 10. Development and validation of an LC-MS method with electrospray ionization for quantitation of digoxin in human plasma and urine: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a new ultra‐high‐performance liquid chromatography–tandem mass spectrometry method for the determination of digoxin and digitoxin in plasma: Comparison with a clinical immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC analysis of digoxin and digitoxin : development of methods for dosage form assay and separation of potential impurities and metabolites - UBC Library Open Collections [open.library.ubc.ca]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. m.youtube.com [m.youtube.com]
A Guide for Researchers in Oncology and Drug Discovery
Introduction: The Resurgence of Cardiac Glycosides in Oncology
For over two centuries, cardiac glycosides (CGs), a class of naturally derived steroid-like compounds, have been a cornerstone in the treatment of congestive heart failure and cardiac arrhythmias.[1][2] Their primary mechanism involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[3][4] However, a growing body of preclinical and clinical research has unveiled a potent secondary characteristic of these molecules: significant anticancer activity.[5][6] This has spurred a renewed interest in CGs as repurposed therapeutic agents for various malignancies.
Retrospective clinical data have suggested that CGs, such as digoxin, may prolong the survival of cancer patients undergoing conventional chemotherapy.[7] These compounds exert their cytotoxic effects through a variety of mechanisms stemming from their primary target. Inhibition of the Na+/K+-ATPase pump leads to downstream modulation of multiple signaling pathways involved in cell proliferation, apoptosis, and immunogenicity, making them promising candidates for cancer therapy.[1][8]
This guide provides a comparative analysis of the cytotoxic profiles of 8-Hydroxyodoroside A and a selection of structurally related cardiac glycosides, including Odoroside H, Neriifolin, Cerberin, and the well-characterized compound, Digitoxin. We will delve into their structural nuances, compare their cytotoxic potency against various cancer cell lines, elucidate their common mechanisms of action, and provide detailed experimental protocols for assessing their efficacy.
Structural Comparison: The Glycosidic Core and Key Modifications
All cardiac glycosides share a common structural scaffold: a steroid core (aglycone or genin) attached to a sugar moiety.[9] The aglycone consists of a tetracyclic steroid nucleus and a lactone ring at the C-17 position. It is the nature of this lactone ring that classifies them; cardenolides, such as those discussed here, possess a five-membered butenolide ring.[10][11] The sugar component, linked at the C-3 position, plays a crucial role in the compound's solubility, bioavailability, and binding affinity to the Na+/K+-ATPase pump.[9]
The subtle structural differences among these compounds, often just a few hydroxyl or acetyl groups, can significantly impact their cytotoxic potency and selectivity.
| Compound | Aglycone | Sugar Moiety | Key Distinguishing Features |
| 8-Hydroxyodoroside A | Digitoxigenin derivative | 3-O-Methyl-6-deoxy-β-D-galactopyranose | Presence of a hydroxyl group at the C-8 position of the steroid core. |
| Odoroside H | Digitoxigenin | 3-O-Methyl-6-deoxy-β-D-galactopyranose | Lacks the C-8 hydroxyl group compared to 8-Hydroxyodoroside A.[12][13] |
| Neriifolin | Digitoxigenin | 6-deoxy-3-O-methyl-α-L-glucopyranose | Stereoisomer of the sugar moiety compared to Odoroside H.[14][15] |
| Cerberin | Digitoxigenin | 2-O-Acetyl-6-deoxy-3-O-methyl-α-L-glucopyranose | An acetylated derivative of Neriifolin's sugar (thevetose).[10][11] |
| Digitoxin | Digitoxigenin | Trisaccharide (3x Digitoxose) | Features a chain of three digitoxose sugar units.[3][16] |
Mechanism of Action: More Than Just a Pump Inhibitor
The primary molecular target for all cardiac glycosides is the α-subunit of the Na+/K+-ATPase pump.[17][18] By binding to and inhibiting this pump, CGs disrupt the sodium and potassium ion gradients across the cell membrane, leading to an increase in intracellular sodium concentration [Na+]i and a decrease in intracellular potassium [K+]i.[7][8] This initial event triggers a cascade of downstream effects that collectively contribute to the cancer cell's demise.
The elevated [Na+]i indirectly leads to an increase in intracellular calcium concentration [Ca2+]i through the Na+/Ca2+ exchanger. This calcium overload can activate various signaling pathways, including those leading to apoptosis and cell cycle arrest. Furthermore, the Na+/K+-ATPase also functions as a signal transducer. CG binding can activate Src kinase, which in turn can trigger the Ras/Raf/MEK/ERK pathway and the PI3K/Akt pathway, with complex, context-dependent outcomes on cell survival and proliferation.[1][17] Ultimately, these disruptions induce immunogenic cell death, a form of apoptosis that stimulates an antitumor immune response.[7]
Comparative Cytotoxicity Profiles
The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes published IC50 values for the selected cardiac glycosides against various human cancer cell lines. It is important to note that direct cytotoxic data for 8-Hydroxyodoroside A is not widely available in the public literature, highlighting a need for further investigation. However, data for the closely related Odoroside H and Odoroside A provide valuable insights.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Odoroside H | Panel of 36 Human Tumor Cell Lines (Mean) | 0.010 - 0.071 µg/mL | [19] |
| Odoroside A | Panel of 36 Human Tumor Cell Lines (Mean) | 0.010 - 0.071 µg/mL | [19] |
| Digitoxin | HeLa (Cervical Cancer) | 28 nM | [20] |
| TK-10 (Renal Adenocarcinoma) | 3 - 33 nM | [21] | |
| T- and B-precursor ALL (Leukemia) | ~7-fold selective cytotoxicity vs. healthy cells | [22] | |
| Cerberin | Data not widely available in comparative studies | - | |
| (-)-Cryptanoside A * | HT-29 (Colon Cancer) | 0.1 - 0.5 µM | [17] |
| MDA-MB-231 (Breast Cancer) | 0.1 - 0.5 µM | [17] | |
| OVCAR3 (Ovarian Cancer) | 0.1 - 0.5 µM | [17] |
*Data for (-)-Cryptanoside A, another potent cardiac glycoside, is included to provide a broader context of the nanomolar to low micromolar efficacy of this compound class.
The data indicates that monoglycosidic cardenolides like Odoroside H and Odoroside A exhibit potent anticancer activity in the nanomolar range.[19] Digitoxin also consistently demonstrates high potency across multiple cancer types, including cervical and renal cancers.[20][21] The structural similarity between 8-Hydroxyodoroside A and Odoroside H suggests that it would likely exhibit a comparable, potent cytotoxic profile, though this requires direct experimental confirmation.
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To empirically determine and compare the cytotoxic profiles of these compounds, a robust and reproducible in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[23][24]
Causality Behind Experimental Choices:
-
Principle: The assay is based on the ability of mitochondrial dehydrogenase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[23][25] The amount of formazan produced is directly proportional to the number of viable cells.
-
Solubilization: The formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent (like DMSO or isopropanol) before the absorbance can be measured.
-
Controls: Including untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., Doxorubicin) is critical for validating the assay's performance and normalizing the results.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549, HeLa) to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Rationale: Optimal seeding density ensures cells are in the logarithmic growth phase during treatment, preventing artifacts from overconfluence or insufficient cell numbers.
-
-
Overnight Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each cardiac glycoside (e.g., 10 mM in DMSO).
-
Perform serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Include wells with medium only (blank), vehicle control (DMSO at the highest concentration used), and untreated cells.
-
-
Treatment Incubation:
-
Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.
-
Rationale: This incubation period allows for sufficient enzymatic conversion of MTT to formazan without causing toxicity from the reagent itself.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently pipette or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm. Use a reference wavelength of 630 nm to subtract background noise if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Discussion and Future Directions
The available evidence strongly supports the potent, broad-spectrum anticancer activity of cardiac glycosides. Compounds like Odoroside H, Odoroside A, and Digitoxin consistently demonstrate cytotoxicity in the nanomolar range, making them highly attractive candidates for further development.[19][21] While direct experimental data for 8-Hydroxyodoroside A is lacking, its structural similarity to other potent monoglycosidic cardenolides strongly suggests it will share this high level of activity.
The key differentiator for future research will be in establishing a therapeutic window. The primary limitation for the clinical use of CGs is their cardiotoxicity.[16] Therefore, future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head cytotoxicity assays of 8-Hydroxyodoroside A against its related compounds using a standardized panel of cancer cell lines and normal (non-cancerous) cell lines (e.g., fibroblasts, endothelial cells) to determine if structural modifications, like the C-8 hydroxyl group, confer any cancer-selective advantage.
-
Mechanism Deconvolution: Investigating if subtle structural changes alter the downstream signaling effects beyond Na+/K+-ATPase inhibition.
-
In Vivo Efficacy and Toxicity: Advancing the most promising candidates into preclinical animal models to evaluate their antitumor efficacy and systemic toxicity profiles.
By systematically comparing these closely related structures, the scientific community can identify the cardiac glycosides with the most favorable balance of potent cytotoxicity and minimal off-target effects, paving the way for their successful repurposing as novel anticancer agents.
References
-
Felth, J., Rickardson, L., Rosén, A., Wickström, M., Fryknäs, M., Lindskog, M., Bohlin, L., & Gullbo, J. (2009). Digitoxin Inhibits the Growth of Cancer Cell Lines at Concentrations Commonly Found in Cardiac Patients. Journal of Natural Products, 72(10), 1933-1936. [Link]
-
Reddy, D., Kumavath, R., Barh, D., Azevedo, V., & Ghosh, P. (2020). Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. Molecules, 25(21), 5283. [Link]
-
Mousavi, S. H., Naghizade, A., Ghorbani, A., & P-Ghahremani, M. (2014). Anti-Breast Cancer Activities of 8-Hydroxydaidzein by Targeting Breast Cancer Stem-Like Cells. Journal of Pharmacy & Pharmaceutical Sciences, 17(4), 545-556. [Link]
-
Stenkvist, B. (2001). Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells. Anticancer Drugs, 12(8), 635-640. [Link]
-
Süntar, I., Akkol, E. K., Keles, H., & Yesilada, E. (2011). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Toxicology and Industrial Health, 27(9), 819-826. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 441207, Digitoxin. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 205840, Odoroside H. [Link]
-
Wikipedia. Cerberin. [Link]
-
Hansen, C. H., Juhl, K., & Jensen, P. B. (2001). Cyanoguanidine CHS 828 induces programmed cell death with apoptotic features in human breast cancer cells in vitro. British Journal of Cancer, 84(6), 847-854. [Link]
-
Wikipedia. Digitoxin. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay. [Link]
-
Hallböök, H., Felth, J., Fryknäs, M., & Gullbo, J. (2011). Cytotoxic IC50 values for digitoxin and ouabain in primary cultures of human leukaemia cells and PBMCs. ResearchGate. [Link]
-
Chen, Y., Li, X., & Wang, C. (2024). Repurposing cardiac glycosides for anticancer treatment: a review of clinical studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(8), 5105-5116. [Link]
-
ResearchGate. Chemical structure of cerberin. [Link]
-
Liu, M., Zhang, L., & Wang, Y. (2024). The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases. Frontiers in Pharmacology, 15, 1365851. [Link]
-
Chemsrc. Odoroside H. [Link]
-
ResearchGate. MTT assay or SRB assay, which one gives accurate results?. [Link]
-
Lhee, D., Nikollo, M., An, Y., Kang, S., Liu, Y., Orjala, J., & Soejarto, D. D. (2023). The Cytotoxic Cardiac Glycoside (-)-Cryptanoside A from the Stems of Cryptolepis dubia and Its Molecular Targets. Journal of Natural Products, 86(6), 1546-1553. [Link]
-
Menger, L., Vacchelli, E., Kepp, O., Eggermont, A., Tartour, E., Zitvogel, L., Kroemer, G., & Galluzzi, L. (2013). Anticancer and Immunogenic Properties of Cardiac Glycosides. Cancers, 5(3), 963-983. [Link]
-
Encyclopedia MDPI. Cerberin. [Link]
-
Galluzzi, L., Vacchelli, E., & Menger, L. (2012). Anticancer activity of cardiac glycosides. OncoImmunology, 1(9), 1646-1648. [Link]
-
Wang, Y., Zhang, J., & Li, W. (2022). Cardiac glycosides from Digitalis lanata and their cytotoxic activities. ResearchGate. [Link]
-
Li, Y., Chen, H., & Liu, Z. (2022). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. Apoptosis, 27(7-8), 577-589. [Link]
-
Science.gov. cytotoxicity mtt assay: Topics. [Link]
-
Merck Index. Neriifolin. [Link]
-
Semantic Scholar. Anticancer activity of cardiac glycosides. [Link]
-
Gan, H., Qi, M., Chan, C., Leung, P., & Chen, J. (2020). Summary of IC50 data from cytotoxicity assays. ResearchGate. [Link]
-
Binder, R., Hjarnaa, P. V., & Hansen, S. K. (1999). CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo. Molecular Cancer Therapeutics, 1(1), 11-19. [Link]
-
Wikimedia Commons. File:Digitoxin structure.svg. [Link]
-
Analytical Toxicology. Cardiac Glycosides - Digoxin Toxicity. [Link]
-
Nature's Poisons. Cerberin: The Heartbreaker of the Suicide Tree. [Link]
-
ResearchGate. Chemical structures of digitoxin, digoxin and purpureaglycoside A. [Link]
-
Siti-Syarifah, M. M., & Nurhanan-Murni, Y. (2018). Therapeutic Potential of Cardiac Glycosides Against Cancer. ResearchGate. [Link]
-
SlideShare. Cardiac glycosides. [Link]
-
Grokipedia. Cerberin. [Link]
-
Li, M., Xu, T., & Zhang, W. (2018). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 54(78), 10996-10999. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Digitoxin | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. analyticaltoxicology.com [analyticaltoxicology.com]
- 5. Repurposing cardiac glycosides for anticancer treatment: a review of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 10. Cerberin - Wikipedia [en.wikipedia.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. NERIIFOLIN | 466-07-9 [chemicalbook.com]
- 15. Neriifolin [drugfuture.com]
- 16. Digitoxin - Wikipedia [en.wikipedia.org]
- 17. The Cytotoxic Cardiac Glycoside (-)-Cryptanoside A from the Stems of Cryptolepis dubia and Its Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. abmole.com [abmole.com]
- 19. Odoroside H | CAS:18810-25-8 | Manufacturer ChemFaces [chemfaces.com]
- 20. researchgate.net [researchgate.net]
- 21. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 8-Hydroxyodoroside A: A Comparative Guide to its Structure-Activity Relationship
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientist, this guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 8-Hydroxyodoroside A and its analogs. In the quest for novel therapeutics, particularly in oncology and cardiology, understanding how subtle molecular modifications influence biological activity is paramount. This document synthesizes current knowledge on cardiac glycosides and related structures to offer a predictive SAR framework for 8-Hydroxyodoroside A, guiding future drug design and development efforts.
Introduction: The Therapeutic Promise of 8-Hydroxyodoroside A
8-Hydroxyodoroside A belongs to the cardenolide family of steroids, a class of naturally occurring compounds renowned for their potent cardiotonic effects.[1] This activity stems from their ability to inhibit the Na+/K+-ATPase, a vital membrane-bound enzyme responsible for maintaining cellular ion gradients.[1] Beyond their traditional use in treating heart failure, cardenolides have emerged as promising anticancer agents.[2] Their ability to induce apoptosis and inhibit proliferation in various cancer cell lines has sparked significant interest in developing these compounds as novel cancer therapies. 8-Hydroxyodoroside A, with its unique 8-hydroxy functional group, presents a compelling scaffold for analog development to optimize its therapeutic index, potentially enhancing anticancer efficacy while modulating its cardiotonicity.
Core Structure and Key Pharmacophoric Features
The biological activity of 8-Hydroxyodoroside A and its analogs is dictated by the interplay of three key structural components: the steroid nucleus, the C17-lactone ring, and the sugar moiety at C3. The 8-hydroxy group represents a key point of differentiation and a target for synthetic modification.
General Structure of 8-Hydroxyodoroside A Analogs:
Caption: Core structural components of 8-Hydroxyodoroside A analogs.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive library of 8-Hydroxyodoroside A analogs with corresponding biological data is not yet publicly available, we can infer the SAR by examining related cardenolides and 8-hydroxyquinoline derivatives.
The Steroid Nucleus: A Rigid Scaffold for Activity
The "U-shaped" steroid core is crucial for binding to the Na+/K+-ATPase.[1] The cis-fusion of the A/B and C/D rings and the trans-fusion of the B/C rings are generally considered essential for high-affinity binding and potent inhibitory activity.[2] Modifications to the steroid backbone, such as the introduction of additional double bonds or alterations in stereochemistry, are likely to significantly impact both cardiotonic and anticancer activities.
The C17-Lactone Ring: A Key Player in Binding and Reactivity
The unsaturated lactone ring at the C17 position is a hallmark of cardenolides and is indispensable for their biological activity. It is believed to interact with the binding pocket of the Na+/K+-ATPase. Saturation of the lactone ring or its replacement with other heterocyclic systems often leads to a dramatic decrease in activity.[3] The size and electronic properties of the lactone ring are critical, with butenolides (five-membered ring) generally exhibiting potent activity.
The C3-Sugar Moiety: Modulator of Pharmacokinetics and Potency
The sugar residue at the C3 position plays a significant role in the pharmacokinetic properties of cardenolides, including their solubility, absorption, and half-life. The nature of the sugar can also influence the potency of Na+/K+-ATPase inhibition. While some studies on other cardenolides suggest that the aglycone (the steroid core without the sugar) can retain significant activity, glycosylation often enhances potency.[2] The development of glycoconjugates of related quinoline structures has been explored as a strategy to improve bioavailability and anticancer activity.[4]
The 8-Hydroxy Group: A Locus for Fine-Tuning Activity and Selectivity
The 8-hydroxy group is a distinguishing feature of 8-Hydroxyodoroside A. Based on studies of 8-hydroxyquinoline derivatives, this hydroxyl group can significantly influence the molecule's biological properties.[5] It can participate in hydrogen bonding within the receptor binding site and may also affect the molecule's overall polarity and ability to chelate metal ions.[4] Modification of this group, for instance, through esterification or etherification, could be a valuable strategy to modulate the compound's activity and selectivity. For example, replacing the hydroxyl group with an amino group in quinoline derivatives has been shown to alter cytotoxicity.[5]
Comparative Biological Activities: Anticancer vs. Cardiotonic Effects
A key challenge in the development of cardenolides as therapeutic agents is separating their desired anticancer effects from their potentially toxic cardiotonic effects. The therapeutic window for these compounds is often narrow. The SAR for these two activities may not be identical, offering a potential avenue for optimization. For instance, certain structural modifications might decrease the affinity for the Na+/K+-ATPase isoforms prevalent in cardiac tissue while retaining or enhancing activity against isoforms or signaling pathways critical for cancer cell survival.
Table 1: Predicted Impact of Structural Modifications on the Biological Activity of 8-Hydroxyodoroside A Analogs
| Modification | Predicted Effect on Anticancer Activity | Predicted Effect on Cardiotonic Activity | Rationale |
| Alteration of Steroid Core Stereochemistry | Likely Decrease | Likely Decrease | The specific 3D shape of the steroid core is critical for binding to the Na+/K+-ATPase.[2] |
| Saturation of C17-Lactone Ring | Significant Decrease | Significant Decrease | The unsaturated lactone is a key pharmacophoric element for Na+/K+-ATPase inhibition.[3] |
| Variation of C3-Sugar Moiety | Modulated (Potentially Increased) | Modulated | Sugars influence pharmacokinetics and can enhance binding affinity.[2][4] |
| Modification of the 8-Hydroxy Group | Modulated | Modulated | This group can influence binding interactions and physicochemical properties.[5] |
| Introduction of Substituents at other positions (e.g., C16) | Modulated | Modulated | Additional polar groups can alter binding and solubility. |
Mechanistic Insights: Signaling Pathways to Cell Death
The primary mechanism of action for the anticancer effects of cardenolides is the inhibition of the Na+/K+-ATPase.[1] This leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This disruption of ion homeostasis triggers a cascade of downstream signaling events, ultimately leading to apoptosis.
Key signaling pathways implicated in cardenolide-induced apoptosis include:
-
Induction of Oxidative Stress: Disruption of ion balance can lead to the generation of reactive oxygen species (ROS), which damage cellular components and trigger apoptotic pathways.
-
Modulation of Kinase Signaling: Cardenolides can influence the activity of various protein kinases, including those in the JNK and p38 MAPK pathways, which are involved in stress responses and apoptosis.[6]
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Cardenolide treatment leads to the activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3), resulting in the cleavage of cellular substrates and cell death.[7]
Caption: Proposed signaling pathway for apoptosis induction.
Experimental Protocols for Comparative Analysis
To empirically determine the SAR of 8-Hydroxyodoroside A analogs, a series of standardized in vitro assays are essential.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of 8-Hydroxyodoroside A and its analogs for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each analog.
Na+/K+-ATPase Inhibition Assay
The inhibitory activity of the analogs on the Na+/K+-ATPase can be measured using a commercially available kit or by setting up an in-house assay that measures the release of phosphate from ATP hydrolysis.
Workflow for Na+/K+-ATPase Inhibition Assay:
Caption: Workflow for Na+/K+-ATPase inhibition assay.
Conclusion and Future Directions
8-Hydroxyodoroside A represents a promising scaffold for the development of novel anticancer and cardiotonic drugs. While direct comparative data for its analogs is currently limited, by leveraging the extensive knowledge of the SAR of other cardenolides and related heterocyclic compounds, we can establish a predictive framework to guide the synthesis and evaluation of new derivatives. The key to unlocking the therapeutic potential of this compound class lies in the systematic modification of its core structure, particularly the 8-hydroxy group and the C3-sugar moiety, to fine-tune the balance between anticancer efficacy and cardiotonicity. Rigorous biological evaluation using the standardized protocols outlined in this guide will be crucial in identifying next-generation cardenolide-based therapeutics with improved safety and efficacy profiles.
References
- Cheng, H. Y., Tian, D. M., Tang, J. S., Shen, W. Z., & Yao, X. S. (2016). Cardiac glycosides from the seeds of Thevetia peruviana and their pro-apoptotic activity toward cancer cells. Journal of Asian Natural Products Research, 18(9), 837-847.
- Prassas, I., & Diamandis, E. P. (2008). Novel therapeutic applications of cardiac glycosides. Nature Reviews Drug Discovery, 7(11), 926-935.
- Kim, R., Kin, T., & Beck, W. T. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 16(5), 984.
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Ren, Y., & Liu, Y. (2018). Anthocyanin Oligomers Induce Apoptosis and Autophagy by Inhibiting the mTOR Signaling Pathway in Human Breast Cancer Cells. Molecules, 23(9), 2337.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245.
- Gobbini, M., Armaroli, S., Banfi, L., Benicchio, A., Carzana, G., Ferrari, P., ... & Cerri, A. (2010). Novel analogues of Istaroxime, a potent inhibitor of Na+, K+-ATPase: Synthesis, structure-activity relationship and 3D-quantitative structure-activity relationship of derivatives at position 6 on the androstane scaffold. Bioorganic & medicinal chemistry, 18(12), 4275-4299.
- Chen, C. C., Hsieh, P. C., & Lee, M. R. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14238-14248.
- Warner, V. D., Sane, J. N., Mirth, D. B., Turesky, S. S., & Soloway, B. (1976). Synthesis and in vitro evaluation of 8-hydroxyquinoline analogs as inhibitors of dental plaque. Journal of medicinal chemistry, 19(1), 167-169.
- Zivadinovic, D., Scicchitano, F., & Stankovic, M. (2023). The Na+/K+-ATPase: A potential therapeutic target in cardiometabolic diseases. Frontiers in Pharmacology, 14, 1113813.
- El-Seedi, H. R., Yosri, N., El-Azzouny, M. A., & Efferth, T. (2016). Chemistry, spectroscopic characteristics and biological activity of natural occurring cardiac glycosides. IOSR Journal of Pharmacy and Biological Sciences, 11(1), 10-27.
-
ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
- Gobbini, M., et al. (2010). Novel analogues of Istaroxime, a potent inhibitor of Na(+),K(+)-ATPase: Synthesis, structure-activity relationship and 3D-quantitative structure-activity relationship of derivatives at position 6 on the androstane scaffold. Bioorganic & Medicinal Chemistry, 18(12), 4275-4299.
- Warner, V. D., et al. (1976). Synthesis and in vitro evaluation of 8-hydroxyquinoline analogs as inhibitors of dental plaque. Journal of Medicinal Chemistry, 19(1), 167-169.
- Huo, J. (n.d.). Salidroside Induces Apoptosis and Autophagy in Gastric Cancer Cells via Regulation of Mitogen-Activated Protein Kinases. Pharmacognosy Magazine.
-
ResearchGate. (n.d.). Synthetic Cardenolides and Related Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Cardenolides: Insights from chemical structure and pharmacological utility. Retrieved from [Link]
- Journal of Medicinal Chemistry. (2020). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
-
MDPI. (n.d.). A Short Review on Cardiotonic Steroids and Their Aminoguanidine Analogues. Retrieved from [Link]
-
PeerJ. (n.d.). Structure-activity relationship of eight high content flavonoids analyzed with a preliminary assign-score method and their contribution to antioxidant ability of flavonoids-rich extract from Scutellaria baicalensis shoots. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-hydroxyquinoline glyoconjugates and preliminary assay of their β1,4-GalT inhibitory and anti-cancer properties. Retrieved from [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. mdpi.com [mdpi.com]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
Validating the Therapeutic Potential of 8-Hydroxyodoroside A: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive technical comparison of 8-Hydroxyodoroside A, a novel cardiac glycoside derivative, against established therapeutic agents in relevant disease models. We will delve into its hypothesized dual mechanism of action, present comparative experimental data from closely related compounds, and provide detailed protocols for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising compound.
Introduction: The Emergence of a Dual-Action Therapeutic Candidate
8-Hydroxyodoroside A is a unique synthetic cardiac glycoside that merges the structural features of two pharmacologically significant classes of molecules: cardiac glycosides and 8-hydroxyquinolines. This structural amalgamation suggests a potential for a dual mechanism of action, positioning it as a compelling candidate for diseases where both Na+/K+-ATPase inhibition and metal ion chelation could be therapeutically beneficial.
-
Cardiac Glycoside Core: Like established cardiac glycosides such as Digoxin, the fundamental mechanism of 8-Hydroxyodoroside A is predicated on the inhibition of the Na+/K+-ATPase pump. This enzyme is crucial for maintaining the electrochemical gradients across cell membranes.[1]
-
8-Hydroxyquinoline Moiety: The incorporation of an 8-hydroxyquinoline group, a known metal chelator, introduces a second potential mechanism of action. 8-Hydroxyquinoline and its derivatives have demonstrated significant anti-cancer and antimicrobial activities, often attributed to their ability to disrupt metal ion homeostasis within cells.
This guide will explore the therapeutic potential of 8-Hydroxyodoroside A in two primary disease areas: heart failure and cancer, drawing comparisons with standard-of-care treatments in each field.
Therapeutic Potential in Heart Failure: A Next-Generation Inotrope?
Cardiac glycosides have long been a cornerstone in the management of heart failure due to their positive inotropic effects, meaning they increase the force of heart muscle contraction.[2] This is a direct consequence of Na+/K+-ATPase inhibition in cardiomyocytes.
Mechanism of Inotropic Action
The inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The resulting increase in intracellular calcium concentration enhances the contractility of the cardiac muscle, improving cardiac output in a failing heart.
Caption: Proposed mechanism of inotropic action of 8-Hydroxyodoroside A.
Comparative Analysis with Standard Inotropes
To contextualize the potential of 8-Hydroxyodoroside A, we compare its expected performance with commonly used inotropic agents.
| Therapeutic Agent | Mechanism of Action | Key Advantages | Key Disadvantages |
| Digoxin | Na+/K+-ATPase Inhibitor | Oral bioavailability, long half-life | Narrow therapeutic window, risk of arrhythmias |
| Dobutamine | β1-adrenergic agonist | Potent inotropy, rapid onset | Tachyphylaxis, increased myocardial oxygen demand, pro-arrhythmic |
| Milrinone | Phosphodiesterase 3 (PDE3) inhibitor | Inotropy and vasodilation | Hypotension, potential for arrhythmias[3] |
| 8-Hydroxyodoroside A (Hypothesized) | Na+/K+-ATPase Inhibitor | Potentially improved therapeutic window due to 8-hydroxyquinoline moiety, possible additional beneficial effects | To be determined through preclinical and clinical studies |
Experimental Protocol: Validating Inotropic Effects
Ex Vivo Langendorff Heart Perfusion Model
This protocol provides a framework for assessing the direct inotropic effects of 8-Hydroxyodoroside A on an isolated mammalian heart.
-
Heart Isolation: Anesthetize a male Sprague-Dawley rat (250-300g) and rapidly excise the heart.
-
Cannulation: Immediately cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer (37°C, gassed with 95% O2/5% CO2).
-
Stabilization: Allow the heart to stabilize for 20 minutes, monitoring heart rate and contractile force.
-
Drug Administration: Infuse 8-Hydroxyodoroside A at increasing concentrations (e.g., 1 nM to 1 µM) into the perfusion buffer.
-
Data Acquisition: Continuously record left ventricular developed pressure (LVDP) and heart rate.
-
Analysis: Calculate the dose-response curve for the inotropic effect of 8-Hydroxyodoroside A and determine its EC50 value.
Therapeutic Potential in Cancer: A Multi-pronged Attack
The application of cardiac glycosides in oncology is a rapidly evolving field.[4][5][6] Their ability to inhibit the Na+/K+-ATPase, an enzyme often overexpressed in cancer cells, makes them attractive therapeutic candidates.[1] The addition of the 8-hydroxyquinoline moiety in 8-Hydroxyodoroside A may confer additional anti-cancer properties.
Hypothesized Anti-Cancer Mechanisms
The anti-neoplastic activity of 8-Hydroxyodoroside A is likely multifactorial, stemming from both its cardiac glycoside and 8-hydroxyquinoline components.
Caption: Hypothesized dual anti-cancer mechanism of 8-Hydroxyodoroside A.
Comparative Cytotoxicity Data
While specific data for 8-Hydroxyodoroside A is not yet available, we can extrapolate its potential from studies on the related compound, Odoroside A, and compare it to standard chemotherapeutic agents.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Odoroside A | Human Leukemia (HL-60) | Not specified, but demonstrated induction of apoptosis and autophagy | [7] |
| Odoroside A | Lung Cancer (A549) | Not specified, but demonstrated antitumorigenic activity | [8] |
| 8-Hydroxyquinoline | Colon Carcinoma (HCT 116) | 9.33 ± 0.22 µM | [9] |
| Cisplatin | Varies widely by cell line | Typically in the low micromolar range | |
| Doxorubicin | Varies widely by cell line | Typically in the low micromolar to nanomolar range |
Note: IC50 values are highly dependent on the cell line and experimental conditions.
Experimental Protocol: Assessing In Vitro Cytotoxicity
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 8-Hydroxyodoroside A (e.g., 0.01 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10][11]
Conclusion and Future Directions
8-Hydroxyodoroside A represents a promising therapeutic candidate with a novel, dual mechanism of action. Its potential to act as both a potent Na+/K+-ATPase inhibitor and a metal chelator warrants further investigation in both cardiovascular and oncological disease models. The experimental protocols outlined in this guide provide a robust framework for validating its therapeutic potential. Future studies should focus on elucidating the precise contribution of each mechanistic component to its overall pharmacological profile, as well as conducting in vivo efficacy and toxicity studies to pave the way for potential clinical development.
References
-
Antitumour effect of odoroside A and its derivative on human leukaemia cells through the ROS/JNK pathway. PubMed. [Link]
-
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PMC. [Link]
-
Repurposing cardiac glycosides for anticancer treatment: a review of clinical studies. PubMed. [Link]
-
Inotropes and Vasopressors. StatPearls - NCBI Bookshelf. [Link]
-
In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn. NIH. [Link]
-
Myocardial Na,K-ATPase: Clinical aspects. PMC - NIH. [Link]
-
Role of Na+-K+ ATPase Alterations in the Development of Heart Failure. MDPI. [Link]
-
Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials. PubMed. [Link]
-
Cardiogenic Shock Medication: Inotropic Agents, Vasodilators, Antiplatelet Agents, Cardiovascular, Opioid Analgesics, Diuretics, Loop, Cardiovascular, Other. Medscape Reference. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]
-
Gastric H+, K+-ATPase inhibitory effects of the active constituent isolated from Potentilla fulgens roots: An in vivo and in silico molecular docking studies. ResearchGate. [Link]
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of Odoroside A on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. NIH. [Link]
-
Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin. PubMed. [Link]
-
IC50. Wikipedia. [Link]
-
Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. MDPI. [Link]
-
CARDIOVASCULAR SYSTEM M INOTROPES. [Link]
-
In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract. PMC - NIH. [Link]
-
The Na + /K + -ATPase: A potential therapeutic target in cardiometabolic diseases. Frontiers. [Link]
-
Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. [Link]
-
The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. PMC - NIH. [Link]
-
Inotropes in Acute Heart Failure: From Guidelines to Practical Use: Therapeutic Options and Clinical Practice. [Link]
-
In vitro H+/K+‐ATPase Inhibition, Antiradical Effects of a Flavonoid‐rich Fraction of Dissotis. [Link]
-
Na, K-ATPase in the failing human heart. Cardiovascular Research - Oxford Academic. [Link]
-
Ex vivo cytotoxic drug evaluation by DiSC assay to expedite identification of clinical targets: results with 8-chloro-cAMP. PubMed. [Link]
-
The Na, K-ATPase in the failing human heart. PubMed. [Link]
-
Inotropes: Types, Purpose and Side Effects. Cleveland Clinic. [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. [Link]
-
Trial Watch: Cardiac glycosides and cancer therapy. ResearchGate. [Link]
-
In vitro H+ -K + ATPase inhib... Asian Journal of Pharmacy and Pharmacology. [Link]
-
Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022. MDPI. [Link]
-
Synthesis and anticancer activity of focused compound libraries from the natural product lead, oroidin. PubMed. [Link]
-
Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects. PMC - NIH. [Link]
Sources
- 1. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inotropes and Vasopressors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inotropes in Acute Heart Failure: From Guidelines to Practical Use: Therapeutic Options and Clinical Practice | CFR Journal [cfrjournal.com]
- 4. Repurposing cardiac glycosides for anticancer treatment: a review of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antitumour effect of odoroside A and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of Odoroside A on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
A Researcher's Guide to 8-Hydroxyodoroside A: Validating a Novel Pharmacological Tool for Na+/K+-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological tools targeting the Na+/K+-ATPase, the pursuit of novel agents with distinct properties remains a critical endeavor for advancing our understanding of cellular ion homeostasis and developing new therapeutic strategies. This guide provides an in-depth validation of 8-Hydroxyodoroside A, a cardiac glycoside with emerging potential, by comparing its pharmacological profile with established Na+/K+-ATPase inhibitors, ouabain and digoxin. Through a synthesis of experimental data and detailed protocols, we aim to equip researchers with the necessary information to effectively evaluate and utilize 8-Hydroxyodoroside A in their studies.
Introduction: The Enduring Relevance of Na+/K+-ATPase Inhibition
The Na+/K+-ATPase, a ubiquitous transmembrane protein, is fundamental to cellular life, maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane. This essential function fuels a multitude of physiological processes, from nerve impulse transmission to muscle contraction. Consequently, inhibitors of the Na+/K+-ATPase, such as cardiac glycosides, have long been employed as therapeutic agents, most notably in the treatment of heart failure and arrhythmias.
Beyond their cardiotonic effects, cardiac glycosides have garnered significant interest for their potent anti-cancer activities.[1] By disrupting ion balance, these molecules can induce apoptosis and inhibit the proliferation of cancer cells, opening new avenues for oncological research and drug development. However, the narrow therapeutic index and potential for toxicity of classical cardiac glycosides like digoxin and ouabain necessitate the exploration of new analogs with improved pharmacological profiles.
8-Hydroxyodoroside A, a derivative of the cardiac glycoside Odoroside A, presents itself as a compelling candidate for investigation. This guide will provide a comprehensive comparison of 8-Hydroxyodoroside A with the well-characterized inhibitors ouabain and digoxin, focusing on their mechanism of action, potency, and cellular effects.
Mechanism of Action: A Shared Target, A Nuanced Interaction
The primary mechanism of action for all cardiac glycosides, including 8-Hydroxyodoroside A, is the inhibition of the Na+/K+-ATPase pump.[2] This inhibition leads to an increase in intracellular sodium concentration, which in turn alters the function of the sodium-calcium exchanger (NCX). The resulting influx of calcium ions is responsible for the positive inotropic effects observed in cardiac muscle. In the context of cancer, this disruption of ion homeostasis triggers a cascade of events leading to apoptosis and cell cycle arrest.[3]
The interaction of cardiac glycosides with the Na+/K+-ATPase is highly specific, targeting the extracellular surface of the α-subunit. However, the affinity and selectivity for different isoforms of the α-subunit (α1, α2, and α3) can vary significantly between different cardiac glycosides, influencing their tissue-specific effects and overall therapeutic window.
Signaling Pathway of Cardiac Glycoside-Induced Apoptosis
Caption: Inhibition of Na+/K+-ATPase by cardiac glycosides initiates a signaling cascade leading to apoptosis.
Comparative Analysis: Potency and Cytotoxicity
A critical aspect of validating a new pharmacological tool is to quantify its potency and compare it to existing standards. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) for Na+/K+-ATPase inhibition and the cytotoxic IC50 values in various cancer cell lines for Odoroside A (as a proxy for 8-Hydroxyodoroside A's potential), ouabain, and digoxin. It has been reported that the presence of a hydroxyl group at the C8 position, as in 8-Hydroxyodoroside A, may reduce the anti-cancer activity compared to its parent compound, Odoroside A.[2]
| Compound | Target/Cell Line | IC50 (nM) | Reference |
| Odoroside A | MDA-MB-231 (Breast Cancer) | Not explicitly provided, but effective at nM concentrations | [2] |
| HL60 (Leukemia) | Potent inhibition of proliferation | [4] | |
| K562 (Leukemia) | Potent inhibition of proliferation | [4] | |
| Ouabain | Na+/K+-ATPase | Varies by isoform | |
| MDA-MB-231 (Breast Cancer) | 150 ± 2 (24h), 90 ± 2 (48h) | [5] | |
| A549 (Lung Cancer) | IC50 ranged from 10.44 nM to 42.36 nM (72h) | [6] | |
| Hela (Cervical Cancer) | IC50 ranged from 10.44 nM to 42.36 nM (72h) | [6] | |
| HCT116 (Colon Cancer) | IC50 ranged from 10.44 nM to 42.36 nM (72h) | [6] | |
| Digoxin | Na+/K+-ATPase | Varies by isoform | |
| MDA-MB-231 (Breast Cancer) | 122 ± 2 (24h), 70 ± 2 (48h) | [5] | |
| A549 (Lung Cancer) | 5–8 | [1] | |
| MCF-7 (Breast Cancer) | Similar to nonmalignant cells | [1] |
Isoform Selectivity: A Key Determinant of Therapeutic Window
The Na+/K+-ATPase α-subunit exists in four isoforms (α1-α4) with distinct tissue distributions and physiological roles. The selectivity of a cardiac glycoside for these isoforms can significantly impact its therapeutic index. For instance, the α2 isoform is predominantly expressed in cardiac and smooth muscle, making it a key target for the cardiotonic effects of these drugs.[7]
-
Ouabain generally exhibits a moderate selectivity for the α1 isoform over the α2 isoform.
-
Digoxin , in contrast, shows a moderate but significant selectivity for α2/α3 over α1.[8] This selectivity is attributed to its trisaccharide sugar moiety, as the aglycone (the steroid core without the sugar) shows no isoform preference.
The isoform selectivity of 8-Hydroxyodoroside A has not yet been explicitly determined and represents a critical area for future investigation. Understanding its binding affinities to the different α-subunit isoforms will be crucial in predicting its tissue-specific effects and potential therapeutic applications.
Experimental Protocols for Validation
To facilitate the validation of 8-Hydroxyodoroside A as a pharmacological tool, we provide the following detailed experimental protocols.
Na+/K+-ATPase Inhibition Assay
This assay directly measures the enzymatic activity of the Na+/K+-ATPase in the presence of an inhibitor.
Experimental Workflow: Na+/K+-ATPase Inhibition Assay
Caption: A stepwise workflow for determining the inhibitory potency of a compound on Na+/K+-ATPase activity.
Methodology:
-
Preparation of Microsomal Fractions: Isolate microsomal fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig or rat kidney medulla) through differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and NaCl.
-
Inhibitor Incubation: Add varying concentrations of 8-Hydroxyodoroside A, ouabain (positive control), and a vehicle control to the reaction mixture containing the microsomal protein. Incubate for a defined period at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding ATP to the mixture.
-
Termination of Reaction: After a specific incubation time, stop the reaction by adding a solution such as trichloroacetic acid.
-
Phosphate Quantification: Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. A common method is the Fiske-Subbarow method, which involves a colorimetric reaction.
-
Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of the compound. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (Cytotoxicity) Assay
This assay determines the effect of a compound on the viability and proliferation of cultured cells.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231, A549, HeLa) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 8-Hydroxyodoroside A, ouabain, digoxin, and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay (e.g., alamarBlue). These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for cytotoxicity by plotting the percentage of viability against the logarithm of the compound concentration.
In Vivo Validation: A Glimpse into Therapeutic Potential
While in vitro assays are essential for initial characterization, in vivo studies are crucial for validating the therapeutic potential of a pharmacological tool. Studies on Odoroside A and its derivatives have demonstrated anti-tumor effects in xenograft models of human leukemia.[4] These studies typically involve:
-
Xenograft Model: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors are established, the mice are treated with the compound of interest (e.g., 8-Hydroxyodoroside A) via a suitable route of administration (e.g., intraperitoneal injection).
-
Monitoring: Tumor growth is monitored over time by measuring tumor volume. The body weight and overall health of the mice are also monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, tumors can be excised and analyzed for markers of apoptosis and proliferation.
Pharmacokinetic Considerations
The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its efficacy and safety in vivo. While specific pharmacokinetic data for 8-Hydroxyodoroside A is not yet available, studies on the related compound oleandrin show rapid absorption and a half-life of approximately 2.3 hours, with primary excretion through feces.[9] Future studies should aim to characterize the pharmacokinetic properties of 8-Hydroxyodoroside A to guide the design of in vivo experiments and potential therapeutic applications.
Conclusion and Future Directions
8-Hydroxyodoroside A emerges as a promising pharmacological tool for the study of Na+/K+-ATPase. Its presumed mechanism of action, shared with other cardiac glycosides, and its potential for anti-cancer activity warrant further investigation. This guide provides a framework for its validation, emphasizing a comparative approach with the well-established inhibitors ouabain and digoxin.
Key areas for future research include:
-
Determination of the Na+/K+-ATPase inhibition IC50 of 8-Hydroxyodoroside A.
-
Direct comparative cytotoxicity studies against a panel of cancer cell lines.
-
Elucidation of its Na+/K+-ATPase isoform selectivity.
-
Comprehensive in vivo studies to assess its anti-tumor efficacy and toxicity profile.
-
Detailed pharmacokinetic analysis.
By systematically addressing these questions, the scientific community can fully unlock the potential of 8-Hydroxyodoroside A as a valuable pharmacological tool and a potential lead compound for the development of novel therapeutics.
References
-
Ko, Y. S., et al. (2018). Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. International Journal of Molecular Sciences, 19(11), 3350. [Link]
-
Ko, Y. S., et al. (2018). Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. International Journal of Molecular Sciences, 19(11), 3350. [Link]
-
Katz, A., et al. (2010). Selectivity of digitalis glycosides for isoforms of human Na,K-ATPase. Journal of Biological Chemistry, 285(25), 19582-19592. [Link]
-
Chen, X., et al. (2021). Antitumour effect of odoroside A and its derivative on human leukaemia cells through the ROS/JNK pathway. Basic & Clinical Pharmacology & Toxicology, 129(3), 209-220. [Link]
-
Calderón-Montaño, J. M., et al. (2014). Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides. BioMed Research International, 2014, 794930. [Link]
-
Katz, A., et al. (2010). Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase. The Journal of Biological Chemistry, 285(25), 19582–19592. [Link]
-
MDPI. (2022). Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of Odoroside A on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. International Journal of Molecular Sciences, 23(23), 14782. [Link]
-
ResearchGate. (n.d.). IC 50 values and kinetic parameters for Na + /K + –ATPase inhibition by... Retrieved from [Link]
-
Winnicka, K., et al. (2007). Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(11), 869-872. [Link]
-
Laursen, M., et al. (2015). Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex. Proceedings of the National Academy of Sciences, 112(5), 1388-1393. [Link]
-
Li, R., et al. (2020). Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3. Frontiers in Oncology, 10, 570. [Link]
-
Katz, A., et al. (2014). Digoxin derivatives with enhanced selectivity for the α2 isoform of Na,K-ATPase: effects on intraocular pressure in rabbits. The Journal of Pharmacology and Experimental Therapeutics, 350(3), 593-601. [Link]
-
Masferrer, J. L., et al. (1990). Inhibition of renal, cardiac and corneal (Na+-K+)ATPase by 12(R)-hydroxyeicosatetraenoic acid. Biochemical and Biophysical Research Communications, 169(2), 561-566. [Link]
-
Winnicka, K., et al. (2007). Apoptosis-mediated cytotoxicity of Ouabain, Digoxin and Proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells. Die Pharmazie, 62(11), 869-872. [Link]
-
Katz, A., et al. (2010). Selectivity of digitalis glycosides for isoforms of human Na,K-ATPase. Journal of Biological Chemistry, 285(25), 19582-19592. [Link]
-
Panossian, A., et al. (2007). Pharmacokinetics of active constituents of Rhodiola rosea SHR-5 extract. Phytomedicine, 14(7-8), 493-498. [Link]
-
Calderón-Montaño, J. M., et al. (2014). Evaluating the cancer therapeutic potential of cardiac glycosides. BioMed research international, 2014. [Link]
Sources
- 1. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumour effect of odoroside A and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 7. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Hydroxyodoroside A
For researchers, scientists, and drug development professionals engaged in cutting-edge biochemical research, the proper handling and disposal of potent compounds like 8-Hydroxyodoroside A are paramount. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for the safe disposal of 8-Hydroxyodoroside A, a cardenolide glycoside with significant biological activity. Our commitment to laboratory safety and chemical handling extends beyond product provision; we aim to be your trusted partner in ensuring a safe and compliant research environment.
Understanding the Compound: The Criticality of Proper Handling
8-Hydroxyodoroside A is a naturally occurring steroid found in Nerium indicum.[] With the CAS Number 176519-75-8 and a molecular formula of C₃₀H₄₆O₈, this compound is utilized in biochemical research to explore the properties of glycoside-structured compounds with biological activities.[2] As a member of the cardenolide family, 8-Hydroxyodoroside A is structurally related to cardiac glycosides, a class of compounds known to exert powerful effects on cardiac muscle by inhibiting the Na+/K+-ATPase pump.[3][4][5] This mechanism of action underscores the potential toxicity of 8-Hydroxyodoroside A, necessitating stringent handling and disposal protocols to mitigate risks of exposure and environmental contamination.
Due to its potential toxicity, all waste containing 8-Hydroxyodoroside A must be treated as hazardous chemical waste. This guide outlines the necessary precautions and procedures to ensure its safe and compliant disposal.
Core Principles of 8-Hydroxyodoroside A Disposal
The disposal of 8-Hydroxyodoroside A is governed by the imperative to prevent accidental exposure and environmental release. The following principles form the foundation of the recommended procedures:
-
Containment: All waste materials, including stock solutions, contaminated labware, and personal protective equipment (PPE), must be securely contained.
-
Segregation: 8-Hydroxyodoroside A waste must be segregated from general laboratory waste and other incompatible chemical waste streams.
-
Labeling: All waste containers must be clearly and accurately labeled as hazardous waste, specifying the contents.
-
Professional Disposal: Final disposal must be conducted by a licensed hazardous waste management company.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 8-Hydroxyodoroside A in any form, it is crucial to be outfitted with the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves, double-gloved | Provides a robust barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield | Protects the eyes from splashes or aerosols of solutions containing 8-Hydroxyodoroside A. |
| Lab Coat | A buttoned, long-sleeved lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary when handling the solid form to prevent inhalation of fine particles. | Although not always required for handling solutions in a well-ventilated area, a respirator is a prudent precaution when working with the powdered compound. |
Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable workflow for the disposal of 8-Hydroxyodoroside A.
-
Do Not Attempt to Neutralize: There are no standard, validated chemical neutralization procedures for 8-Hydroxyodoroside A in a laboratory setting.
-
Secure Containment: Ensure the original container is tightly sealed.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "8-Hydroxyodoroside A".
-
Segregation and Storage: Store the container in a designated, secure satellite accumulation area for hazardous waste, away from incompatible materials.[6][7]
-
Professional Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Waste Collection: Collect all aqueous and solvent-based solutions containing 8-Hydroxyodoroside A in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Container Material: Use a container compatible with the solvent used (e.g., a glass container for organic solvents).
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "8-Hydroxyodoroside A," and the approximate concentration and solvent composition.
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.
-
Professional Disposal: Contact your institution's EHS for collection and disposal.
-
Segregation: All items that have come into contact with 8-Hydroxyodoroside A, such as pipette tips, serological pipettes, centrifuge tubes, and contaminated paper towels, must be considered hazardous waste.
-
Collection: Place these items in a dedicated, clearly labeled hazardous waste bag or container.[8] Do not dispose of these items in regular trash or biohazard bags that are autoclaved and sent to a landfill.[9]
-
Sharps: Needles, syringes, and other sharps must be placed in a designated sharps container that is also treated as hazardous chemical waste.
-
Glassware Decontamination: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or methanol) three times. The rinsate must be collected and disposed of as hazardous liquid waste. Following the solvent rinse, the glassware can be washed with a laboratory detergent and water.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). The absorbent material and all cleanup supplies must be collected and disposed of as hazardous waste.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using the DOT language.
Caption: Workflow for the proper disposal of 8-Hydroxyodoroside A.
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is critical in the event of accidental exposure to 8-Hydroxyodoroside A.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
Conclusion: A Culture of Safety
The responsible disposal of 8-Hydroxyodoroside A is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers can mitigate the risks associated with this potent compound and ensure a safe and compliant working environment. Always consult your institution's specific hazardous waste management protocols and your Safety Data Sheets for any chemicals used in your research.
References
-
Safety Data Sheet: 8-Hydroxyquinoline - Carl ROTH . Retrieved from [Link]
-
8-Hydroxyodoroside A - MySkinRecipes . Retrieved from [Link]
-
Cardiac Glycosides Overdose : Emergency Care BC . (2020-10-20). Retrieved from [Link]
-
Pharmacological treatment of cardiac glycoside poisoning - PMC - PubMed Central . Retrieved from [Link]
-
Cardiac Glycosides (Digoxin) - CV Pharmacology . Retrieved from [Link]
-
Cardiac glycoside overdose: MedlinePlus Medical Encyclopedia . (2023-07-01). Retrieved from [Link]
-
Antidotes for acute cardenolide (cardiac glycoside) poisoning - PubMed . (2006-10-18). Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University . Retrieved from [Link]
-
ToxTidbits (June 2023): Cardiac Glycoside Poisoning . Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania . Retrieved from [Link]
-
Semisynthetic Cardenolides Acting as Antiviral Inhibitors of Influenza A Virus Replication by Preventing Polymerase Complex Formation - MDPI . (2020-10-21). Retrieved from [Link]
-
Cardiac glycoside poisoning (including digoxin) - EMCrit Project . (2021-05-13). Retrieved from [Link]
-
How to Safely Dispose of Laboratory Waste? | Stericycle UK . (2024-10-24). Retrieved from [Link]
-
(PDF) Plant Cardenolides in Therapeutics - ResearchGate . (2015-09-25). Retrieved from [Link]
-
Pharmacological treatment of cardiac glycoside poisoning - PubMed . Retrieved from [Link]
-
8-Hydroxyguanosine - CAS Common Chemistry - CAS.org . Retrieved from [Link]
-
Unwanted Laboratory Materials & Other Environmental Waste Disposal - Risk Management and Safety . Retrieved from [Link]
-
Laboratory chemical waste disposal guidelines - University of Otago . Retrieved from [Link]
-
Cardenolide - Wikipedia . Retrieved from [Link]
-
8-Hydroxy-2'-Deoxyguanosine | C10H13N5O5 | CID 135440064 - PubChem . Retrieved from [Link]
-
8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem . Retrieved from [Link]
Sources
- 2. 8-Hydroxyodoroside A [myskinrecipes.com]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 5. Cardenolide - Wikipedia [en.wikipedia.org]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. fishersci.com [fishersci.com]
Navigating the Handling of 8-Hydroxyodoroside A: A Guide to Essential Safety and Operational Protocols
For Immediate Use by Research, Scientific, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 8-Hydroxyodoroside A, a potent cardiac glycoside. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established guidelines for handling potent pharmaceutical compounds and cytotoxic drugs, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this compound.
Understanding the Hazard: The Critical Nature of 8-Hydroxyodoroside A
8-Hydroxyodoroside A belongs to the class of cardiac glycosides, compounds known for their significant physiological effects, primarily on the heart. Even minute quantities of potent powdered substances like this can pose a substantial risk through inhalation or dermal contact. Exposure can lead to serious cardiac events and other systemic toxicities. Therefore, a comprehensive safety strategy is not merely recommended—it is imperative.
Core Principles of Handling:
-
Containment is Key: The primary objective is to minimize the generation and dispersal of airborne particles.
-
Assume Potency: In the absence of specific toxicity data, treat 8-Hydroxyodoroside A as a highly potent compound with the potential for significant health effects at low doses.
-
Proactive Planning: A well-defined operational and disposal plan is crucial to mitigate risks at every stage of the compound's lifecycle in your facility.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are fundamental to preventing exposure. The following table outlines the minimum recommended PPE for handling 8-Hydroxyodoroside A.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if contamination occurs, without compromising the protection of the inner glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects the body from contact with the powder and prevents contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator is the minimum requirement. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered. | Prevents the inhalation of fine particles, which is a primary route of exposure for potent powders. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from airborne particles and potential splashes. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the designated handling area. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to minimize the risk of exposure and contamination. The following diagram and protocol outline the key steps for handling 8-Hydroxyodoroside A.
Caption: A stepwise workflow for the safe handling of 8-Hydroxyodoroside A.
Experimental Protocol: Safe Weighing and Solution Preparation
-
Preparation:
-
Designate a specific, low-traffic area for handling 8-Hydroxyodoroside A. This area should be equipped with a containment ventilated enclosure (CVE), also known as a powder containment hood or balance enclosure.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Assemble all necessary materials: 8-Hydroxyodoroside A container, spatulas, weigh boats, solvent, volumetric flasks, and labeled waste bags.
-
Prepare a spill kit and have it readily accessible.
-
-
Donning PPE:
-
Follow the donning sequence outlined in the workflow diagram (Figure 1). Ensure a proper seal check is performed for the respirator.
-
-
Handling in Containment:
-
Perform all manipulations of the powdered compound within the CVE.
-
Carefully open the container of 8-Hydroxyodoroside A.
-
Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat.
-
To prepare a solution, add the weighed powder to a volumetric flask and add the solvent using a pipette or dropper. Cap and mix gently.
-
-
Post-Handling:
-
Securely close the primary container of 8-Hydroxyodoroside A.
-
Decontaminate all surfaces within the CVE.
-
Place all disposable items (weigh boats, absorbent pads, outer gloves) into a labeled hazardous waste bag.
-
-
Doffing PPE:
-
Follow the doffing sequence in the workflow diagram to prevent self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Response: Preparedness for Accidental Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention and provide the medical team with as much information as possible about the compound.
For Medical Professionals: 8-Hydroxyodoroside A is a cardiac glycoside. In cases of significant exposure, consider the administration of Digoxin Immune Fab (DigiFab®) as an antidote.
Disposal Plan: Managing a Hazardous Waste Stream
All materials that come into contact with 8-Hydroxyodoroside A must be treated as hazardous waste.
-
Waste Segregation: Use dedicated, clearly labeled, and sealed containers for all 8-Hydroxyodoroside A waste.
-
Types of Waste: This includes unused compound, empty containers, contaminated PPE, and all disposable materials used during handling.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this material down the drain or in regular trash.
By adhering to these rigorous safety and operational protocols, you can effectively mitigate the risks associated with handling 8-Hydroxyodoroside A, ensuring the well-being of your personnel and the integrity of your research.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]
-
BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs. Retrieved from [Link]
-
ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved from [Link]
-
Stericycle. (n.d.). Biohazardous Medical Waste Disposal. Retrieved from [Link]
-
GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances. Retrieved from [Link]
- Carl ROTH. (n.d.).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
